Product packaging for Methane-13C,d4(Cat. No.:CAS No. 2644-20-4)

Methane-13C,d4

Cat. No.: B1626256
CAS No.: 2644-20-4
M. Wt: 21.059762 g/mol
InChI Key: VNWKTOKETHGBQD-PPVWBSHVSA-N
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Description

Methane-13C,d4 is a useful research compound. Its molecular formula is CH4 and its molecular weight is 21.059762 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4 B1626256 Methane-13C,d4 CAS No. 2644-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradeuterio(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4/h1H4/i1+1D4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWKTOKETHGBQD-PPVWBSHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482057
Record name Methane-13C,d4
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Molecular Weight

21.059761947 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-20-4
Record name Methane-13C,d4
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Record name 2644-20-4
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Foundational & Exploratory

Methane-13C,d4 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methane-13C,d4

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (¹³CD₄), a stable isotopologue of methane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds. This document details the compound's structural characteristics, spectroscopic data, chemical reactivity, and key applications, with a focus on its role as an internal standard and a tracer. Detailed experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) are provided. Safety, handling, and synthesis information are also summarized.

Introduction

This compound, with the chemical formula ¹³CD₄, is a form of methane in which the carbon atom is the stable isotope carbon-13 and all four hydrogen atoms are replaced by deuterium.[1][2] This dual isotopic labeling results in a unique and well-defined molecular mass, making it an invaluable tool in analytical chemistry, environmental science, and biomedical research.[1] Its primary applications include serving as an internal standard for the precise quantification of methane, tracing the movement and transformation of methane in complex systems, and elucidating metabolic pathways in biochemical research.[1][2] The distinct kinetic and thermodynamic properties that arise from the heavier isotopes also allow for detailed mechanistic studies of chemical and biological reactions.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below.

Table 1: General Identifiers
PropertyValueReference
IUPAC Name tetradeuterio(¹³C)methane[1]
CAS Number 2644-20-4[1]
Linear Formula ¹³CD₄
Molecular Weight 21.06 g/mol [1][2]
InChI Key VNWKTOKETHGBQD-PPVWBSHVSA-N[1][2]
Canonical SMILES C[1]
Isomeric SMILES [2H]--INVALID-LINK--([2H])[2H][1]
Isotopic Purity Typically ≥99 atom % ¹³C, ≥99 atom % D[2]
Table 2: Physical Properties
PropertyValueReference
Physical State Gas[3]
Melting Point -183 °C[4]
Boiling Point -161 °C[4]
Vapor Density 0.55 (vs. air)[4]
Flash Point -188 °C (-306.4 °F) - closed cup
Auto-ignition Temp. 537 °C (for Methane)[3]
Explosive Limits 5-15 vol% in air (for Methane-d4)[3]
Table 3: Structural and Thermodynamic Parameters

This table compares this compound with natural methane (CH₄) and deuterated methane (CD₄). The presence of heavier isotopes leads to subtle changes in bond length and significant differences in thermodynamic properties.[2]

PropertyCH₄CD₄¹³CD₄Reference
Molecular Mass ( g/mol ) 16.0420.0321.06[2]
C-X Bond Length (Å) ~1.091~1.095~1.095[2]
Symmetry Group T_dT_dT_d[2]
Enthalpy of Formation (ΔHf) -74.6 kJ/molN/A-95.3 kJ/mol[2]
Table 4: Spectroscopic Data

Isotopic substitution significantly alters the vibrational frequencies of the molecule due to the change in reduced mass.[2]

Spectroscopic ParameterCH₄CD₄¹³CD₄Reference
Symmetric Stretch (ν₁, cm⁻¹) 291721432135[2]
Asymmetric Stretch (ν₃, cm⁻¹) 301923372329[2]
Rotational Constant (B₀, cm⁻¹) 5.242.592.55[2]
¹³C NMR Shift (ppm) -4.90 (relative to TMS)N/A-4.90 (expected)[5][6]

Chemical Reactivity

The chemical reactions of this compound are analogous to those of standard methane but exhibit significant kinetic isotope effects (KIE).[1][2]

  • Oxidation : ¹³CD₄ can be oxidized to form ¹³CO₂ and D₂O. The reaction proceeds via a free-radical mechanism, and the rate is notably slower compared to CH₄ due to the greater strength of the C-D bond versus the C-H bond.[1][2]

  • Substitution Reactions : The compound undergoes substitution reactions, for example, with halogens, to form halogenated methane derivatives.[2]

  • Kinetic Isotope Effect (KIE) : The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond. Consequently, reactions involving the breaking of this bond are 6-8 times slower for ¹³CD₄ than for CH₄.[2] This property is fundamental to its use in mechanistic studies of chemical and enzymatic reactions.

Applications in Scientific Research

The unique isotopic signature of this compound makes it a powerful tool for a variety of research applications.

  • Internal Standard : It serves as an ideal internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By adding a known quantity of ¹³CD₄ to a sample, the concentration of unlabeled methane can be determined with high precision and accuracy, correcting for variations in sample preparation and instrument response.[7][8]

  • Environmental and Geological Tracing : ¹³CD₄ is widely used as a tracer to track the migration and fate of methane in geological formations, landfills, and agricultural settings.[1][2] Its distinct mass allows it to be easily distinguished from naturally occurring methane.[1]

  • Metabolic and Biochemical Research : In microbial and biochemical studies, ¹³CD₄ helps to elucidate the pathways of methane production and consumption.[1] By introducing the labeled compound, researchers can track the incorporation of the ¹³C and D atoms into various metabolites, providing critical insights into metabolic fluxes and mechanisms.[2]

Experimental Protocols

Quantification of Methane by GC-MS using ¹³CD₄ as an Internal Standard

This protocol describes a general method for quantifying methane in a gaseous, liquid, or solid sample using headspace gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Objective: To accurately measure the concentration of methane (CH₄) in a sample.

2. Materials:

  • Gas-tight syringes

  • Headspace vials with septa

  • This compound gas standard

  • Helium (carrier gas)

  • GC-MS system equipped with a suitable column (e.g., PLOT-Q)[2]

3. Methodology:

  • Internal Standard Preparation: Prepare a stock concentration of this compound in a suitable solvent or as a gas standard. To avoid handling the gas directly, an internal standard can be generated in situ via the reaction of a Grignard reagent (e.g., methylmagnesium chloride) with deuterated water (D₂O) in a sealed headspace vial.[7]

  • Calibration Curve Construction:

    • Prepare a series of calibration standards by adding known amounts of a standard methane gas to headspace vials.

    • Spike each calibration vial with a fixed, known amount of the this compound internal standard.

    • Analyze each vial by headspace GC-MS.

    • Generate a calibration curve by plotting the ratio of the peak area of methane (m/z 16) to the peak area of this compound (m/z 21) against the concentration of methane.

  • Sample Preparation:

    • Place a known quantity of the sample (gas, liquid, or solid) into a headspace vial.

    • Spike the vial with the same fixed amount of this compound internal standard used for the calibration curve.

    • Seal the vial and allow it to equilibrate at a constant temperature to ensure partitioning of methane into the headspace.

  • GC-MS Analysis:

    • Inject a fixed volume of the headspace gas from the sample vial into the GC-MS.

    • The GC column separates methane from other volatile compounds.

    • The mass spectrometer is set to monitor for the molecular ions of methane (e.g., m/z 16, 17) and this compound (m/z 21).

  • Data Analysis:

    • Integrate the peak areas for both methane and this compound.

    • Calculate the peak area ratio (Area_CH₄ / Area_¹³CD₄).

    • Determine the concentration of methane in the sample by interpolating this ratio on the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing unknown [CH₄] Spike + Sample->Spike IS Known amount of This compound (IS) IS->Spike Vial Sealed Headspace Vial Spike->Vial GC Gas Chromatography (GC) Separation Vial->GC Inject Headspace MS Mass Spectrometry (MS) Detection (m/z 16, 21) GC->MS Ratio Calculate Peak Area Ratio (CH₄ / IS) MS->Ratio Cal Interpolate on Calibration Curve Ratio->Cal Result Final [CH₄] Quantification Cal->Result IRMS_Workflow cluster_C13 δ¹³C Analysis cluster_D δ²H Analysis Sample Gas Sample (containing ¹³CD₄, CH₄, etc.) GC GC Separation (Isolate CH₄ fraction) Sample->GC Combustion Combustion Reactor (~950 °C) CH₄ → CO₂ + H₂O GC->Combustion Pyrolysis Pyrolysis Reactor (~1450 °C) CH₄ → C + H₂ GC->Pyrolysis IRMS_C IRMS Analysis of CO₂ (m/z 44, 45) Combustion->IRMS_C Result_C δ¹³C Value (vs VPDB) IRMS_C->Result_C IRMS_D IRMS Analysis of H₂ (m/z 2, 3) Pyrolysis->IRMS_D Result_D δ²H Value (vs VSMOW) IRMS_D->Result_D Synthesis_Workflow CO Carbon-13 Monoxide (¹³CO) Reactor High-Pressure Reactor (200-400 °C) CO->Reactor D2 Deuterium Gas (D₂) D2->Reactor Purify Cryogenic Trapping & GC Purification Reactor->Purify Catalyst Pt or Ni Catalyst Catalyst->Reactor facilitates Product This compound (¹³CD₄) Purify->Product

References

A Technical Guide to Methane-13C,d4 Isotopic Purity: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methane-13C,d4 (¹³CD₄) is a stable isotope-labeled analog of methane, where the central carbon atom is the heavy isotope ¹³C, and all four hydrogen atoms are replaced by deuterium (D). This dual labeling makes it a powerful tool in a variety of scientific disciplines, including metabolic research, environmental science, and drug development. Its unique mass and spectroscopic properties allow it to be distinguished from naturally occurring methane, enabling its use as a tracer to elucidate metabolic pathways, quantify methane production and consumption, and serve as an internal standard in mass spectrometry-based assays. The utility of ¹³CD₄ is critically dependent on its isotopic purity. This guide provides an in-depth overview of the synthesis, purification, and analytical methodologies used to ensure the high isotopic enrichment required for sensitive and accurate research.

Synthesis and Purification of this compound

The production of high-purity this compound is a multi-step process involving the catalytic reaction of a ¹³C-labeled carbon source with a deuterium source, followed by rigorous purification.

Synthesis Methods

Two primary methods are employed for the synthesis of this compound:

  • Reduction of Carbon-13 Monoxide: This common method involves the reduction of ¹³C-labeled carbon monoxide with deuterium gas (D₂) over a catalyst, typically a noble metal such as platinum or nickel. The reaction is carried out at elevated temperatures (200–400°C) and pressures to drive the methanation reaction to completion.[1]

  • Chemical Exchange: This process involves the reaction of methane with a deuterated compound, such as heavy water (D₂O), under controlled conditions. This method is often used for deuterium enrichment and can be combined with a ¹³C-labeled methane starting material to produce ¹³CD₄.

A general workflow for the synthesis of this compound is illustrated in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage 13CO Carbon-13 Monoxide (¹³CO) Reactor High-Pressure Reactor 13CO->Reactor D2 Deuterium Gas (D₂) D2->Reactor Catalyst Pt or Ni Catalyst (200-400°C) Catalyst->Reactor CrudeProduct Crude ¹³CD₄ Gas Mixture Reactor->CrudeProduct Methanation Reaction CryogenicTrap Cryogenic Trap (Liquid Nitrogen) PureProduct High-Purity ¹³CD₄ CryogenicTrap->PureProduct CrudeProduct->CryogenicTrap Separation of Impurities

A generalized workflow for the synthesis and purification of this compound.
Purification

Following synthesis, the crude ¹³CD₄ product contains unreacted starting materials and other byproducts. Cryogenic purification is a highly effective method for isolating ¹³CD₄. The gas mixture is passed through a series of cold traps, typically cooled with liquid nitrogen. The significant difference in the boiling points of methane (-161°C) and potential impurities allows for the selective condensation and removal of contaminants, resulting in this compound with isotopic purities exceeding 99%.[2]

Analytical Methodologies for Isotopic Purity Assessment

The determination of the isotopic purity of this compound requires sophisticated analytical techniques capable of distinguishing between different isotopologues. The most common methods are Isotope Ratio Mass Spectrometry (IRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and laser-based absorption spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for high-precision isotopic analysis of light elements. For methane analysis, the sample is first purified and then converted to a gas that can be readily ionized and analyzed by the mass spectrometer (e.g., CO₂ for ¹³C/¹²C ratios and H₂ for D/H ratios).

  • Sample Introduction and Preconcentration:

    • A known volume of the this compound sample is introduced into a helium carrier gas stream.

    • The sample is passed through a series of traps to remove water and other potential contaminants. A common setup includes a magnesium perchlorate trap for water and a cold trap cooled with liquid nitrogen to concentrate the methane.[3]

    • For samples with low methane concentrations, a preconcentration step is employed where a larger volume of gas is passed through a cooled adsorbent material, which is then heated to release the concentrated methane.

  • Gas Chromatographic Separation:

    • The concentrated methane is injected onto a gas chromatography (GC) column (e.g., a GS-CarbonPLOT column) to separate it from any remaining impurities.[3] A typical GC oven temperature is maintained at 30°C.[3]

  • Conversion to Analyte Gas:

    • For ¹³C Analysis: After eluting from the GC column, the methane is passed through a combustion furnace containing a nickel oxide catalyst at approximately 1000°C. This quantitatively converts the methane to carbon dioxide (CO₂).[3]

    • For Deuterium Analysis: The methane is passed through a pyrolysis furnace, which is an empty alumina tube heated to around 1400°C, to convert it to hydrogen gas (H₂).[3]

  • Mass Spectrometric Analysis:

    • The resulting CO₂ or H₂ gas is introduced into the ion source of the isotope ratio mass spectrometer.

    • The gas is ionized, and the resulting ions are accelerated and separated by mass-to-charge ratio in a magnetic field.

    • Highly sensitive detectors simultaneously measure the ion beams of the different isotopologues (e.g., for CO₂, masses 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁸O).

    • The isotopic ratios are determined by comparing the ion beam intensities of the sample to those of a calibrated reference gas.

The workflow for a typical GC-IRMS analysis is depicted below.

GC_IRMS_Workflow Sample This compound Sample Preconcentration Preconcentration (Cryogenic Trap) Sample->Preconcentration GC Gas Chromatography (Separation) Preconcentration->GC Conversion Combustion (¹³C) or Pyrolysis (D) GC->Conversion IRMS Isotope Ratio Mass Spectrometer (Detection and Analysis) Conversion->IRMS Data Isotopic Purity Data IRMS->Data

A schematic of the Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

Standard GC-MS systems can also be used for the analysis of methane isotopologues. While generally less precise than IRMS, GC-MS offers a more widely available and versatile platform.

  • Sample Introduction: A gaseous sample is injected into the GC inlet.

  • Gas Chromatographic Separation: The sample is separated on a suitable GC column to isolate methane from other components.

  • Ionization: As methane elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact.

  • Mass Analysis: The resulting molecular ions and fragment ions are separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and the isotopic purity is determined by the relative intensities of the molecular ions of the different isotopologues (e.g., ¹³CD₄ at m/z 21, ¹³CD₃H at m/z 20, etc.).

Laser Absorption Spectroscopy

Laser-based techniques offer high sensitivity and selectivity for isotopic analysis and can be used for real-time measurements. Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS) is a powerful method for analyzing deuterated methane isotopologues.

  • Laser Source: A tunable quantum cascade laser is tuned to a specific mid-infrared wavelength where ¹³CD₄ has a strong and unique absorption feature (e.g., around 8.6 µm).[4]

  • Sample Cell: The laser beam is passed through a long-path absorption cell (e.g., an astigmatic Herriott cell with an effective path length of up to 76 meters) containing the methane sample.[4]

  • Detection: The intensity of the laser light is measured before and after it passes through the sample cell. The amount of light absorbed is proportional to the concentration of ¹³CD₄.

  • Isotopic Ratio Calculation: By scanning the laser across the absorption lines of different isotopologues (e.g., ¹³CH₃D, ¹²CH₃D, and ¹²CH₄), their relative abundances can be determined with high precision.[4]

Quantitative Data on Isotopic Purity Analysis

The performance of different analytical techniques for methane isotopic analysis varies in terms of precision and sample requirements. The following tables summarize typical performance metrics.

Table 1: Performance of Isotope Ratio Mass Spectrometry (IRMS) for Methane Isotopic Analysis

ParameterValueReference
Precision (δ¹³C) 0.05‰ to 0.2‰[5][6]
Precision (δD) 1.5‰[6][7]
Sample Size 5-60 mL of air at atmospheric concentrations[5][6]
Analysis Time < 15 minutes per sample[5]

Table 2: Performance of Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS) for Methane Isotopologue Analysis

ParameterValueReference
Precision (Δ¹³CH₃D) 0.2‰ (2σ)[4]
Accuracy (Δ¹³CH₃D) 0.7‰ (2σ)[4]
Sample Size ~10 mL STP of pure methane[4]
Measurement Time Rapid, suitable for real-time analysis

Applications in Research and Development

The high isotopic purity of this compound is essential for its application in various fields:

  • Metabolic Studies: In drug metabolism studies, ¹³CD₄ can be used as a "heavy" internal standard for the quantification of metabolites by mass spectrometry, correcting for matrix effects and improving the accuracy of measurements.

  • Environmental Science: As a tracer, ¹³CD₄ can be released into the environment to track the fate and transport of methane, a potent greenhouse gas.[2]

  • Chemical Kinetics: The kinetic isotope effect of reactions involving the C-D bond in ¹³CD₄ provides valuable insights into reaction mechanisms.

Conclusion

This compound is a valuable tool for researchers, and its utility is directly linked to its isotopic purity. The synthesis and purification methods described, particularly cryogenic purification, can yield material with greater than 99% isotopic enrichment. Advanced analytical techniques, with IRMS being the benchmark for precision, are crucial for verifying this purity. The detailed experimental protocols and performance data provided in this guide offer a comprehensive resource for scientists and professionals working with this important stable isotope-labeled compound.

References

An In-Depth Technical Guide to the Safety of Methane-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the safety information, physical and chemical properties, and handling procedures for Methane-13C,d4 (CAS No: 2644-20-4). The information is intended for researchers, scientists, and professionals in drug development who may utilize this stable isotope-labeled compound in their work.

This compound, with the chemical formula ¹³CD₄, is an isotopologue of methane where the carbon atom is the stable isotope carbon-13, and all four hydrogen atoms are replaced by deuterium.[1][2] This unique isotopic composition makes it a valuable tracer in scientific research, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy for quantitative analysis and metabolic studies.[2]

Physical and Chemical Properties

This compound is a colorless and odorless gas that is classified as extremely flammable.[3][4] Its physical and chemical properties are similar to that of standard methane, with minor differences due to the increased mass from the isotopic labeling. A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Molecular Formula ¹³CD₄[3][5]
Molecular Weight 21.06 g/mol [2][3]
CAS Number 2644-20-4[3][5]
Boiling Point -161 °C[3][6]
Melting Point -183 °C[3][6]
Flash Point -188 °C (-306.4 °F) (closed cup)[3]
Vapor Density 0.55 (vs. air)[3][6]
Auto-ignition Temperature 537 °C (999 °F) (for Methane-d4)[7]
Lower Explosive Limit 5.0% by volume (for Methane-d4)[7]
Upper Explosive Limit 15.0% by volume (for Methane-d4)[7]
Water Solubility 22 mg/L (for Methane)[7]

Hazard Identification and Classification

The primary hazards associated with this compound are its extreme flammability and the risks related to it being a compressed gas. It can form explosive mixtures with air and can cause rapid suffocation in high concentrations by displacing oxygen.[8][9][10]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable Gases, Category 1 Flame (GHS02)DangerH220: Extremely flammable gas.[3][6]
Gases Under Pressure, Compressed Gas Gas Cylinder (GHS04)DangerH280: Contains gas under pressure; may explode if heated.[3][6]

Toxicological Information

Route of ExposurePotential Health Effects
Inhalation May be harmful if inhaled and may cause respiratory irritation.[5] In high concentrations, it can act as an asphyxiant, leading to loss of mobility and consciousness.[10]
Skin Contact May be harmful and cause moderate irritation upon contact.[5]
Eye Contact May cause eye irritation.[5]
Ingestion May be harmful if swallowed, although ingestion is not a primary route of exposure for a gas.[5][10]

Exposure Controls and Personal Protection

Due to the hazardous nature of this compound, strict engineering controls and appropriate personal protective equipment (PPE) are mandatory to ensure safety.

Control TypeRecommendations
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood or with a mechanical exhaust system to maintain exposure below any recommended limits.[7][8] Use of explosion-proof ventilation and electrical equipment is required.[8][11]
Eye/Face Protection Wear chemical safety goggles or a face shield with safety glasses.[5]
Skin Protection Wear suitable protective gloves and flame-retardant clothing.[5][12]
Respiratory Protection In case of inadequate ventilation or for emergency response, use an approved supplied-air respirator or a self-contained breathing apparatus (SCBA).[5][10]

Safe Handling, Storage, and Disposal

Proper procedures for handling and storing this compound are critical to prevent accidents. The logical workflow below illustrates the key steps for safely managing the gas cylinder from receipt to disposal.

G cluster_storage Storage & Preparation cluster_use Handling & Use cluster_shutdown Shutdown & Disposal cluster_emergency Emergency receive 1. Receive Cylinder inspect 2. Inspect Cylinder (check for damage, proper labeling) receive->inspect store 3. Store in a cool, dry, well-ventilated area. Protect from sunlight. Secure upright. inspect->store prepare 4. Move to Use Area store->prepare connect 5. Connect regulator & system. Use compatible materials. prepare->connect leak_check 6. Perform Leak Check (e.g., with soapy water) connect->leak_check operate 7. Normal Operation (Monitor pressure) leak_check->operate No Leak Found leak_found Leak Found! leak_check->leak_found Leak Detected shutdown 8. Close Cylinder Valve operate->shutdown vent 9. Vent System Safely shutdown->vent disconnect 10. Disconnect Regulator vent->disconnect dispose 11. Return to Storage or Dispose via Licensed Vendor disconnect->dispose emergency_proc EMERGENCY PROCEDURE - Close valve if possible - Eliminate ignition sources - Evacuate area leak_found->emergency_proc

Workflow for Safe Handling of this compound Gas Cylinders.

Key Precautionary Measures:

  • P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3][12]

  • P377: For a leaking gas fire, do not extinguish unless the leak can be stopped safely.[3][12]

  • P381: In case of a leak, eliminate all ignition sources if it is safe to do so.[3][12]

  • P410 + P403: Protect from sunlight and store in a well-ventilated place.[3][9]

Disposal: Dispose of unused product and containers through a licensed chemical destruction plant or professional waste disposal service, in accordance with federal, state, and local environmental regulations.[5][12]

Fire and Explosion Hazard Data

This compound is an extremely flammable gas that poses a significant fire and explosion risk.

Hazard ParameterValue
Flash Point -188 °C (-306.4 °F)
Explosive Limits in Air 5.0% - 15.0% by volume (for Methane-d4)[7]
Auto-ignition Temperature 537 °C (999 °F) (for Methane-d4)[7]
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][7]
Unsuitable Extinguishing Media Do not use a direct water jet, as it may not be effective.[13]
Specific Hazards Containers are under pressure and may explode or rupture violently if exposed to fire or intense heat.[4][13] Vapors are lighter than air.[3] Hazardous decomposition products include carbon oxides.[7]

Experimental Protocols

The quantitative safety data presented in this guide, such as flash points and flammability limits, are determined through standardized experimental protocols. While the specific studies for this compound are not detailed in the publicly available Safety Data Sheets, the methodologies are based on internationally recognized guidelines.

  • Flammability Limit Determination: This protocol typically involves preparing various concentrations of the gas mixed with air in a closed, pressure-rated vessel. An ignition source (e.g., a spark) is introduced, and the mixture is observed for combustion. The lowest and highest concentrations that support combustion define the lower and upper explosive limits, respectively.

  • Flash Point Determination: For gases, the concept of a flash point is determined in a closed-cup apparatus where the substance is cooled and then gradually heated. An ignition source is periodically introduced into the vapor space to identify the lowest temperature at which the vapors ignite.

  • Acute Inhalation Toxicity: While no data is available for this specific isotopologue, a typical protocol (e.g., following OECD Guideline 403) would involve exposing laboratory animals (such as rats) to various concentrations of the gas for a set period (e.g., 4 hours).[14] The concentration that is lethal to 50% of the test population (LC50) is then determined. The primary risk from methane, however, is asphyxiation rather than chemical toxicity.

References

An In-depth Technical Guide to the Physical Properties of Deuterated Methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated methane and its isotopologues (CH₃D, CH₂D₂, CHD₃, and CD₄). The substitution of hydrogen with deuterium atoms induces notable changes in the molecular properties of methane, which are critical for various applications in research and development, including kinetic isotope effect studies, neutron scattering, and as tracers in metabolic and environmental research. This document details these properties, the experimental protocols for their determination, and the methods for the synthesis and purification of these compounds.

Core Physical Properties

The progressive deuteration of methane leads to systematic changes in its physical properties. These variations are primarily due to the greater mass of deuterium compared to protium, which influences the vibrational zero-point energy of the molecule. This, in turn, affects intermolecular forces and macroscopic properties such as boiling point, melting point, and vapor pressure.

Thermodynamic Properties

The following table summarizes the key thermodynamic properties of methane and its deuterated isotopologues.

PropertyCH₄CH₃DCH₂D₂CHD₃CD₄
Molecular Weight ( g/mol ) 16.0417.0518.0619.0620.07
Melting Point (°C) -182.5-183.6-184.4-184.8-183[1][2]
Boiling Point (°C) -161.5[3][4]-160.5-159.6-159.0-161[1][2]
Triple Point Temperature (K) 90.6690.4190.1789.9689.79
Triple Point Pressure (mm Hg) 87.5084.582.080.279.1
Heat of Vaporization (kJ/mol) 8.17---8.52
Molecular Structure and Spectroscopy

The substitution of hydrogen with deuterium also impacts the molecular geometry and vibrational frequencies.

PropertyCH₄CH₃DCH₂D₂CHD₃CD₄
C-H Bond Length (Å) 1.0941.0941.0941.094-
C-D Bond Length (Å) -1.0921.0921.0921.092
H-C-H Bond Angle (°) 109.5~109.5~109.5--
D-C-D Bond Angle (°) --~109.5~109.5109.5
Vibrational Frequencies (cm⁻¹) See Note 1See Note 2See Note 3See Note 4See Note 5

Note 1 (CH₄): Key vibrational modes are ν₁ (A₁) at ~2917 cm⁻¹, ν₂ (E) at ~1534 cm⁻¹, ν₃ (F₂) at ~3019 cm⁻¹, and ν₄ (F₂) at ~1306 cm⁻¹. Note 2 (CH₃D): Key vibrational modes include C-D stretch at ~2200 cm⁻¹ and various C-H stretches and bending modes.[5] Note 3 (CH₂D₂): Exhibits a more complex spectrum with contributions from symmetric and asymmetric C-H and C-D stretches and various bending modes. Note 4 (CHD₃): Key vibrational modes include a C-H stretch at ~2945 cm⁻¹ and various C-D stretches and bending modes. Note 5 (CD₄): Key vibrational modes are ν₁ (A₁) at ~2109 cm⁻¹, ν₂ (E) at ~1092 cm⁻¹, ν₃ (F₂) at ~2259 cm⁻¹, and ν₄ (F₂) at ~996 cm⁻¹.

Experimental Protocols

The determination of the physical properties of deuterated methanes requires specialized experimental techniques, particularly due to their gaseous nature at standard conditions and low critical temperatures.

Synthesis and Purification of Deuterated Methanes

Synthesis: Deuterated methanes are typically synthesized by the reduction of the corresponding halogenated methane precursors with a deuterium source.[6]

  • CH₃D: Prepared by the reaction of methyl iodide (CH₃I) with a deuterated reducing agent, such as zinc dust in deuterium oxide (D₂O).[6]

  • CH₂D₂: Synthesized from dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂) and a deuterium source.

  • CHD₃: Prepared from chloroform (CHCl₃) or bromoform (CHBr₃) using deuterated reagents.

  • CD₄: Commonly synthesized by the reaction of carbon tetrachloride (CCl₄) with a strong deuterating agent like lithium aluminum deuteride (LiAlD₄) or through the reaction of aluminum carbide (Al₄C₃) with D₂O.

Purification: The synthesized deuterated methanes often contain isotopic impurities and byproducts. Purification is crucial and is typically achieved through:

  • Gas Chromatography (GC): A highly effective method for separating methane isotopologues.[7][8] The gas mixture is passed through a column with a stationary phase that has different affinities for the different isotopologues, leading to their separation.

  • Cryogenic Distillation: This technique exploits the differences in the boiling points of the isotopologues.[9][10] By carefully controlling the temperature and pressure in a distillation column, the more volatile components can be separated from the less volatile ones.

Determination of Thermodynamic Properties

Melting and Boiling Points: These properties are determined for cryogenic gases by slowly changing the temperature of a sample under constant pressure and observing the phase transitions. A temperature probe and a pressure transducer are used to monitor the conditions. The melting point is identified by the temperature plateau during the solid-to-liquid transition, and the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

Vapor Pressure Measurement: The vapor pressure of the liquid isotopologues is measured as a function of temperature using a cryostat to control the temperature accurately. A capacitance manometer is used to measure the pressure of the vapor in equilibrium with the liquid in a sealed container.

Determination of Molecular Structure and Spectroscopy

Gas Electron Diffraction (GED): This is a primary technique for determining the bond lengths and angles of gas-phase molecules.[2][11]

  • Sample Introduction: A narrow beam of the gaseous deuterated methane is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy electron beam is directed through the gas stream.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

  • Data Analysis: The radial distribution of the scattered electrons is analyzed to determine the internuclear distances and thus the bond lengths and angles of the molecule.

Raman and Infrared (IR) Spectroscopy: These spectroscopic techniques are used to probe the vibrational modes of the molecules.

  • Raman Spectroscopy: A laser beam is directed through the gas sample. The scattered light is collected and analyzed. The frequency shifts of the inelastically scattered light correspond to the vibrational frequencies of the molecule.

  • Infrared (FTIR) Spectroscopy: A beam of infrared radiation is passed through the gas sample. The frequencies at which the molecules absorb the radiation correspond to their vibrational frequencies. The resulting spectrum provides a fingerprint of the molecule's vibrational structure.

Visualizations

Experimental_Workflow General Experimental Workflow for Characterizing Deuterated Methane cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Analysis cluster_structure Structural & Spectroscopic Analysis Synthesis Synthesis of Isotopologue Purification Purification (GC/Cryo-distillation) Synthesis->Purification VaporPressure Vapor Pressure Measurement Purification->VaporPressure GED Gas Electron Diffraction (GED) Purification->GED MeltBoil Melting/Boiling Point Determination VaporPressure->MeltBoil Raman Raman Spectroscopy GED->Raman IR Infrared Spectroscopy (FTIR) Raman->IR Isotopic_Substitution_Effects Impact of Deuterium Substitution on Physical Properties Deuterium Deuterium Substitution (H -> D) Mass Increased Molecular Mass Deuterium->Mass ZPE Lower Zero-Point Energy Deuterium->ZPE Thermo Changes in Thermodynamic Properties Mass->Thermo Intermolecular Altered Intermolecular Forces ZPE->Intermolecular Vibrational Shift in Vibrational Frequencies ZPE->Vibrational Intermolecular->Thermo Spectra Modified Spectroscopic Signature Vibrational->Spectra Synthesis_Purification_Process Simplified Synthesis and Purification Process Precursor Halogenated Methane (e.g., CCl4) Reaction Chemical Reaction Precursor->Reaction DeuteriumSource Deuterium Source (e.g., D2O, LiAlD4) DeuteriumSource->Reaction CrudeProduct Crude Deuterated Methane Reaction->CrudeProduct Purification Purification (GC or Cryogenic Distillation) CrudeProduct->Purification PureProduct Pure Deuterated Methane Purification->PureProduct

References

A Technical Guide to the Natural Abundance of Carbon-13 and Deuterium: Principles, Measurement, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of Carbon-13 (¹³C) and Deuterium (²H or D), two stable isotopes of critical importance in a wide range of scientific disciplines. This document details the fundamental principles of their natural variation, outlines the primary analytical techniques for their quantification, and explores their application in metabolic research and drug development.

Natural Abundance of ¹³C and Deuterium

The natural abundances of ¹³C and ²H are key parameters in various analytical and biological studies. While their concentrations are relatively low compared to their lighter isotopic counterparts (¹²C and ¹H), these subtle differences are the basis for powerful analytical techniques.

Data Presentation

The following tables summarize the key quantitative data regarding the natural abundance of Carbon-13 and Deuterium.

IsotopeSymbolNatural Abundance (Atom %)Notes
Carbon-13¹³CApproximately 1.07 - 1.1%[1][2]The exact abundance can vary slightly depending on the material and its origin.
Deuterium²H or DApproximately 0.0156%[3][4][5]This value can fluctuate based on the water source, with oceanic water typically having a higher abundance (around 156 ppm) than freshwater.[3][4]

Table 1: Natural Abundance of Carbon-13 and Deuterium

Location/SourceDeuterium Abundance
Earth's Oceans~156 atoms per million hydrogen atoms (ppm)[3]
Temperate Climate Water~150 ppm[4]
Equatorial Water~155 ppm[4]
Northern Canada Water~135 ppm[4]
Adult Human Body~120 - 140 ppm[4]

Table 2: Variation in Natural Deuterium Abundance

Experimental Protocols for Measuring Natural Abundance

The precise determination of ¹³C and Deuterium abundance is primarily achieved through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for high-precision measurement of stable isotope ratios. The general workflow involves converting the sample into a simple gas, which is then ionized and separated based on the mass-to-charge ratio of the isotopic species.

2.1.1. Sample Preparation:

  • Solid Samples (e.g., tissues, organic compounds):

    • Samples are first dried to remove any water content, typically by freeze-drying or oven-drying at a low temperature.

    • The dried sample is then homogenized to a fine powder using a ball mill or mortar and pestle to ensure a representative subsample.

    • A specific amount of the homogenized sample (typically 0.1-1 mg for ¹³C and 0.2-0.5 mg for ²H) is weighed into a tin (for ¹³C) or silver (for ²H) capsule. The capsule is then folded into a small, tight ball.

  • Liquid Samples (e.g., water, extracts):

    • A precise volume of the liquid sample is pipetted into a silver capsule (for ²H) or a tin capsule containing an absorbent material (for ¹³C).

    • The capsule is then sealed to prevent evaporation.

2.1.2. Instrumental Analysis:

  • Introduction: The encapsulated sample is introduced into the elemental analyzer (EA) or thermal conversion elemental analyzer (TC/EA) via an autosampler.

  • Combustion/Pyrolysis:

    • For ¹³C analysis (EA-IRMS): The sample is combusted at a high temperature (typically >1000°C) in the presence of a pulse of pure oxygen. This converts the organic carbon into carbon dioxide (CO₂) gas.

    • For ²H analysis (TC/EA-IRMS): The sample undergoes pyrolysis at a very high temperature (typically ~1450°C) in a glassy carbon reactor. This process breaks down the sample and converts the hydrogen into hydrogen gas (H₂).

  • Gas Purification and Separation: The resulting gas mixture is passed through a series of traps and a gas chromatography (GC) column to remove unwanted gases (e.g., water, sulfur oxides) and to separate the analyte gas (CO₂ or H₂) from other combustion/pyrolysis products.

  • Introduction to Mass Spectrometer: The purified analyte gas is then introduced into the ion source of the mass spectrometer in a continuous flow of helium carrier gas.

  • Ionization and Mass Analysis: In the ion source, the gas molecules are ionized by electron impact. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (e.g., ¹²CO₂ from ¹³CO₂ and ¹H₂ from ¹H²H).

  • Detection: The separated ion beams are detected by a series of Faraday cups, which measure the intensity of each isotopic species.

2.1.3. Data Analysis:

  • The raw data consists of the ion beam intensities for the different isotopic species.

  • The software calculates the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C or ²H/¹H).

  • This ratio is then compared to that of a calibrated international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon, Vienna Standard Mean Ocean Water (VSMOW) for hydrogen).

  • The results are typically expressed in delta (δ) notation in parts per thousand (‰).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can also be used to determine isotopic abundance, particularly for site-specific information within a molecule.

2.2.1. Sample Preparation:

  • Sample Dissolution: A precise amount of the sample is dissolved in a high-purity, deuterated NMR solvent (for ¹³C NMR) or a non-deuterated solvent (for ²H NMR). The concentration should be optimized for the specific instrument and experiment. For natural abundance ¹³C, higher concentrations are generally required due to the low sensitivity.

  • Internal Standard: For absolute quantification, a known amount of an internal standard with a distinct NMR signal can be added to the sample.

  • Filtration: The sample solution is filtered into a clean, high-quality NMR tube to remove any particulate matter that could affect the magnetic field homogeneity.

2.2.2. Instrumental Analysis:

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and matched to the appropriate frequency for the nucleus of interest (¹³C or ²H).

  • Locking and Shimming:

    • For ¹³C NMR: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

    • For ²H NMR: The experiment is typically run unlocked as there is no deuterated solvent. Shimming is performed on the proton signal of the solvent or the sample itself.

  • Data Acquisition:

    • A specific pulse sequence is chosen for quantitative analysis. For ¹³C qNMR, inverse-gated decoupling is often used to suppress the Nuclear Overhauser Effect (NOE) which can affect signal intensities.

    • Key acquisition parameters are set, including the pulse angle, acquisition time, and relaxation delay. The relaxation delay is crucial for quantitative accuracy and should be set to at least 5 times the longest T₁ relaxation time of the nuclei being measured.

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

2.2.3. Data Analysis:

  • Processing: The raw NMR data (Free Induction Decay or FID) is processed by applying a Fourier transform to convert it into a frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration.

  • Integration: The area under each NMR peak is integrated. This area is directly proportional to the number of nuclei contributing to that signal.

  • Quantification:

    • For relative abundance, the integrals of the signals from the different isotopic species are compared.

    • For absolute abundance, the integral of the analyte signal is compared to the integral of the known internal standard.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and a relevant metabolic pathway where isotopic tracers are employed.

IRMS_Workflow Experimental Workflow for Isotopic Abundance Measurement by IRMS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample (Solid/Liquid) Drying Drying (Freeze/Oven) Sample->Drying Homogenization Homogenization Drying->Homogenization Weighing Weighing into Capsule (Tin for 13C, Silver for 2H) Homogenization->Weighing EA_TC_EA Elemental Analyzer (EA) / Thermal Conversion EA (TC/EA) Weighing->EA_TC_EA Combustion_Pyrolysis Combustion (for 13C) / Pyrolysis (for 2H) EA_TC_EA->Combustion_Pyrolysis Gas_Purification Gas Purification & Separation (GC) Combustion_Pyrolysis->Gas_Purification IRMS Isotope Ratio Mass Spectrometer Gas_Purification->IRMS Ionization Ionization IRMS->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection (Faraday Cups) Mass_Analysis->Detection Raw_Data Raw Data (Ion Intensities) Detection->Raw_Data Ratio_Calculation Isotope Ratio Calculation (13C/12C or 2H/1H) Raw_Data->Ratio_Calculation Standard_Comparison Comparison to Standard (VPDB or VSMOW) Ratio_Calculation->Standard_Comparison Final_Result Final Result (δ-notation) Standard_Comparison->Final_Result NMR_Workflow Experimental Workflow for Isotopic Abundance Measurement by NMR cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent (Deuterated for 13C, Non-deuterated for 2H) Sample->Dissolution Internal_Standard Addition of Internal Standard (Optional) Dissolution->Internal_Standard Filtration Filtration into NMR Tube Internal_Standard->Filtration Spectrometer NMR Spectrometer Filtration->Spectrometer Lock_Shim Locking & Shimming Spectrometer->Lock_Shim Acquisition Data Acquisition (Quantitative Pulse Sequence) Lock_Shim->Acquisition FID Raw Data (FID) Acquisition->FID Processing Processing (Fourier Transform, Phase & Baseline Correction) FID->Processing Integration Peak Integration Processing->Integration Quantification Quantification Integration->Quantification

References

applications of doubly labeled methane isotopes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of Doubly Labeled Methane Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doubly labeled methane isotopes, also known as "clumped isotopes," are methane molecules that contain two rare isotopes, most commonly carbon-13 and deuterium (¹³CH₃D) or two deuterium atoms (¹²CH₂D₂).[1][2] The study of these isotopologues provides a powerful tool that goes beyond conventional stable isotope analysis (δ¹³C and δD) to offer unique insights into the formation conditions and biogeochemical cycling of methane.[3][4]

This technical guide provides a comprehensive overview of the core principles, applications, experimental protocols, and data interpretation related to doubly labeled methane isotopes. While the primary applications are firmly rooted in geochemistry, environmental science, and microbiology, this guide also addresses the context for drug development professionals by contrasting these applications with the established use of stable isotopes in pharmaceutical research.

Core Principles: Clumped Isotope Geochemistry

The fundamental principle behind clumped isotope analysis is that the abundance of molecules containing multiple rare isotopes at thermodynamic equilibrium is a function of temperature.[2][5] In the case of methane, the "clumping" of ¹³C and D into a ¹³CH₃D molecule is temperature-dependent.

  • Thermodynamic Equilibrium: At high temperatures, the distribution of isotopes among all possible methane isotopologues is nearly random (stochastic). As the temperature decreases, the energetic favorability of bonding rare, heavy isotopes together increases, leading to an enrichment of clumped species like ¹³CH₃D and ¹²CH₂D₂ relative to a stochastic distribution.[1][3] This temperature dependence forms the basis of the clumped isotope geothermometer.[5]

  • Kinetic Isotope Effects: In many biological processes, the rates of enzymatic reactions are sensitive to the isotopic composition of the substrates. These kinetic isotope effects can lead to isotopic compositions that are far from thermodynamic equilibrium.[2] In microbial methanogenesis, for example, kinetic effects can provide insights into the specific metabolic pathways and enzymatic reversibility.[2][4]

The abundance of clumped isotopes is reported using the capital delta (Δ) notation, which expresses the deviation of the measured abundance of a doubly substituted isotopologue from a random distribution.[6]

Primary Applications in Geochemistry and Environmental Science

The ability to determine the formation temperature of methane makes doubly labeled isotopes an invaluable tool for distinguishing its origin.

Methane Geothermometry and Source Apportionment

By measuring the Δ¹³CH₃D and Δ¹²CH₂D₂ values, scientists can calculate the temperature at which the methane gas formed or last equilibrated. This allows for the differentiation between methane from various sources:

  • Biogenic Methane: Formed by microbial processes at low temperatures.[3]

  • Thermogenic Methane: Produced by the thermal breakdown of organic matter at high temperatures in sedimentary basins.[3]

  • Abiotic Methane: Generated through inorganic reactions, such as water-rock interactions in hydrothermal systems.[3]

This technique provides a more direct and less ambiguous method for source identification compared to relying solely on bulk δ¹³C and δD values, which can sometimes overlap between different sources.[3][4] Clumped isotope analysis is widely used in natural gas exploration, for understanding hydrocarbon systems, and for tracing the sources of atmospheric methane.[2][7]

Table 1: Typical Clumped Isotope Signatures and Formation Temperatures for Different Methane Sources

Methane SourceTypical Formation TemperatureExpected Δ¹³CH₃D SignatureExpected Δ¹²CH₂D₂ Signature
Microbial (surface environments)Low (< 50°C)Far from equilibrium (disequilibrium)Far from equilibrium (disequilibrium)
Microbial (deep subsurface)Low to ModerateNear equilibriumNear equilibrium
ThermogenicHigh (150-250°C)Equilibrium values corresponding to formation TEquilibrium values corresponding to formation T
AbioticVariable (can be high)Equilibrium values corresponding to formation TEquilibrium values corresponding to formation T

Note: Data synthesized from multiple sources.[2][4] The degree of equilibrium in microbial methane can depend on factors like metabolic reversibility.

MethaneSourceApportionment cluster_input Input Sample cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_output Source Identification Sample Natural Gas Sample (e.g., from reservoir, seep, or atmosphere) Purification Purification of CH4 Sample->Purification Analysis HR-IRMS Analysis (Measure ¹³CH₃D, ¹²CH₂D₂) Purification->Analysis Calc Calculate Δ¹³CH₃D and Δ¹²CH₂D₂ Analysis->Calc Temp Determine Formation Temperature Calc->Temp Biogenic Biogenic Temp->Biogenic Thermogenic Thermogenic Temp->Thermogenic Abiotic Abiotic Temp->Abiotic Mixed Mixed Source Temp->Mixed

Workflow for methane source apportionment using clumped isotopes.

Applications in Microbial Metabolism

In microbial systems, methane clumped isotope signatures are often governed by kinetic isotope effects rather than thermodynamic equilibrium. This provides a unique window into the metabolic processes of methanogens.[2]

Elucidating Methanogenesis Pathways

Different microbial pathways for methane production can result in distinct clumped isotope signatures. Studies have begun to characterize the signatures of:

  • Hydrogenotrophic methanogenesis: CO₂ + 4H₂ → CH₄ + 2H₂O

  • Acetoclastic methanogenesis: CH₃COOH → CH₄ + CO₂

  • Methylotrophic methanogenesis: CH₃OH + H₂ → CH₄ + H₂O

By analyzing the Δ¹³CH₃D and Δ¹²CH₂D₂ values of microbially produced methane, researchers can gain insights into the dominant metabolic pathways in a given environment, the reversibility of the enzymatic reactions, and the bioenergetics of the microbial community.[4][6] This has significant implications for understanding the carbon cycle in environments like freshwater wetlands, marine sediments, and even for astrobiological investigations.[4]

Table 2: Experimental Clumped Isotope Signatures of Different Methanogenesis Pathways

Methanogenesis PathwayOrganism ExampleδD (‰) vs. WaterΔ¹³CH₃D (‰)Δ¹²CH₂D₂ (‰)
Hydrogenotrophic (Mesophilic)Methanobacterium formicicum-150 to -200~3-5~ -5 to -15
Hydrogenotrophic (Thermophilic)Methanothermobacter thermautotrophicus-250 to -300~1-3~ -20 to -30
MethylotrophicMethanosarcina barkeri-200 to -250~5-8~ 0 to -5
AcetoclasticMethanosarcina barkeri-250 to -300~4-7~ 0 to -5

Note: Values are approximate and synthesized from experimental culture data.[6] They can vary based on specific culture conditions and analytical methods.

MethanogenesisPathways cluster_precursors Precursors cluster_pathways Methanogenesis Pathways H2_CO2 H₂ + CO₂ Hydrogenotrophic Hydrogenotrophic H2_CO2->Hydrogenotrophic Acetate Acetate Acetoclastic Acetoclastic Acetate->Acetoclastic Methanol Methanol Methylotrophic Methylotrophic Methanol->Methylotrophic Methane CH₄ Hydrogenotrophic->Methane Acetoclastic->Methane Methylotrophic->Methane Signatures Distinct Δ¹³CH₃D and Δ¹²CH₂D₂ signatures reflect kinetic isotope effects of each pathway. Methane->Signatures

Methanogenesis pathways leading to distinct isotopic signatures.

Experimental Protocols

The analysis of doubly labeled methane isotopes is analytically challenging due to the very low natural abundance of these species (¹³CH₃D is ~10⁻⁷ of total methane). This necessitates specialized instrumentation and rigorous protocols.

Generic Experimental Workflow
  • Sample Collection:

    • Gas Samples: Collect gas from natural seeps, gas reservoirs, or atmospheric samples into pre-evacuated, sealed containers (e.g., stainless steel canisters).

    • Sediment/Water Samples: Collect sediment cores or water samples. Extract dissolved gases from the headspace of sealed vials after equilibration.

  • Methane Purification:

    • Cryogenically separate methane from other gases (N₂, O₂, CO₂).

    • Use gas chromatography (GC) to isolate pure CH₄. This step is critical to remove any isobaric interferences (i.e., other molecules with the same mass) that could affect the measurement.[8]

  • Mass Spectrometry Analysis:

    • Analyze the purified methane using a high-resolution isotope ratio mass spectrometer (HR-IRMS), such as the Thermo Scientific 253 Ultra or the Nu Instruments Panorama.[3][6]

    • These instruments have the necessary mass resolving power (~40,000 or higher) to separate the ¹³CH₃D⁺ and ¹²CH₂D₂⁺ ions from other interfering ions.[3][7]

    • Measure the ion currents of all relevant isotopologues, including ¹²CH₄⁺, ¹³CH₄⁺, ¹²CH₃D⁺, ¹³CH₃D⁺, and ¹²CH₂D₂⁺.[7]

  • Data Processing:

    • Correct for instrumental artifacts and pressure imbalances.

    • Calculate δ¹³C and δD values from the ratios of singly substituted isotopologues.

    • Calculate Δ¹³CH₃D and Δ¹²CH₂D₂ values by comparing the measured abundance of doubly substituted isotopologues to the abundance expected for a stochastic distribution, using the measured δ¹³C and δD values.[6]

ExperimentalWorkflow A Sample Collection (Gas, Water, Sediment) B Headspace Gas Extraction (if needed) A->B C Cryogenic Trapping & GC Purification B->C D Introduction to HR-IRMS C->D E Measurement of Ion Currents (m/z 16, 17, 18) D->E F Data Processing & Calculation (δ¹³C, δD, Δ¹³CH₃D, Δ¹²CH₂D₂) E->F

Generalized experimental workflow for clumped methane analysis.

Relevance to Drug Development: A Review of Isotope Tracing

It is critical for drug development professionals to understand that doubly labeled methane is not an established tool for studying the pharmacokinetics or metabolism of pharmaceutical compounds . Methane is a gas that is not typically involved in the metabolic pathways of drugs in humans, except as a byproduct of gut microbiome activity.[9][10]

However, the underlying principles of using stable isotopes as tracers are fundamental to modern drug development.[11][12] This section provides a brief overview of how stable isotopes (in general) are applied in this field.

Stable Isotope Labeling in ADME Studies

In pharmaceutical research, stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are incorporated into the chemical structure of a drug molecule.[13][14] This "labeled" drug is chemically identical to the unlabeled drug but can be distinguished by its mass using mass spectrometry.[12] This allows researchers to:

  • Trace Metabolic Fate: Track the absorption, distribution, metabolism, and excretion (ADME) of a drug in preclinical models and human studies.[13]

  • Identify Metabolites: Distinguish drug-related metabolites from endogenous molecules in complex biological samples like plasma and urine.[14]

  • Quantify Drug Exposure: Use the labeled drug as a perfect internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, enabling highly accurate quantification of the drug and its metabolites.[15]

  • Investigate Pharmacokinetics: Perform studies to determine a drug's bioavailability, clearance, and half-life with high precision.[15][16]

The primary difference is the molecule being labeled: in drug development, it is the drug itself or a relevant substrate; in geochemistry, it is methane.

DrugMetabolismWorkflow cluster_design Study Design cluster_sampling Sampling cluster_analysis Analysis cluster_output Results Synthesis Synthesize Stable Isotope Labeled Drug (e.g., ¹³C, ²H) Dosing Administer Labeled Drug to Biological System (in vitro or in vivo) Synthesis->Dosing Collection Collect Biological Samples (Plasma, Urine, Tissue) Dosing->Collection Extraction Sample Preparation & Extraction Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Metabolites Metabolite ID LCMS->Metabolites PK Pharmacokinetics LCMS->PK Distribution Distribution LCMS->Distribution

Conceptual workflow for a typical stable isotope tracer study in drug metabolism.

Conclusion

Doubly labeled methane isotopes represent a sophisticated and powerful analytical tool that has revolutionized our understanding of methane's origins and cycling in geological and biological systems. For geochemists, environmental scientists, and microbiologists, clumped isotope analysis provides unparalleled insights into formation temperatures, source apportionment, and metabolic pathways. The methodologies, while demanding, are well-established and continue to be refined.

For drug development professionals, this field serves as an advanced example of the power of isotope geochemistry. While doubly labeled methane itself is not directly applicable to tracing the metabolism of typical pharmaceuticals, the fundamental principles of using stable isotopes to track molecular transformations are shared. The techniques of high-resolution mass spectrometry and rigorous analytical protocols are common to both fields, highlighting the cross-disciplinary nature of modern analytical science.

References

The History and Application of Methane-13C,d4 in Tracer Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotopes as tracers has revolutionized the study of metabolic pathways, reaction kinetics, and environmental processes. Over a century ago, the discovery of isotopes by Frederick Soddy laid the groundwork for a new era of scientific investigation.[1] The subsequent development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston provided the analytical tools necessary to differentiate and quantify these isotopes, giving birth to the field of isotope tracer studies.[1][2] Stable isotopes of key biological elements, particularly carbon (¹³C), nitrogen (¹⁵N), oxygen (¹⁸O), and hydrogen (²H or deuterium), can be incorporated into organic molecules to trace their metabolic fate within complex biological systems.[1]

While much of the focus in metabolic research has been on complex molecules like glucose and amino acids, simpler molecules like methane also play crucial roles in various biological and chemical systems. Isotopically labeled methane, particularly methane-13C,d4 (¹³CD₄), offers a unique tool for probing one-carbon metabolism, studying the kinetics of chemical reactions, and tracing methane fluxes in the environment. This technical guide provides a comprehensive overview of the history, synthesis, and applications of this compound in tracer studies, complete with experimental considerations and data interpretation.

Synthesis and Properties of this compound

This compound is a multiply substituted isotopologue of methane, where the carbon atom is the stable isotope ¹³C and all four hydrogen atoms are replaced by deuterium. Its synthesis is typically achieved through methods such as the reduction of carbon-13 monoxide with deuterium gas over a catalyst or through chemical exchange processes where methane is reacted with deuterated compounds.

Physical Properties:

PropertyValue
Chemical Formula ¹³CD₄
Molecular Weight 21.07 g/mol
Boiling Point -161.5 °C
Melting Point -182.5 °C

Applications of this compound in Tracer Studies

The primary utility of this compound as a tracer stems from its distinct mass, which allows it to be clearly distinguished from naturally occurring methane isotopologues by mass spectrometry. This property makes it an excellent tool for a variety of scientific investigations.

Chemical Kinetics and Reaction Mechanisms

One of the earliest and most prominent applications of isotopically labeled molecules has been in the study of chemical reaction mechanisms and kinetics. The substitution of hydrogen with deuterium leads to a significant change in mass, which can affect the vibrational frequencies of chemical bonds and, consequently, the rates of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into the transition state of a reaction.

This compound has been used in studies of gas-phase reactions to elucidate reaction pathways and determine rate constants. For example, it can be used to study the kinetics of methane oxidation by hydroxyl radicals, a key reaction in atmospheric chemistry. By comparing the reaction rates of ¹³CD₄ with other methane isotopologues, researchers can gain a deeper understanding of the bond-breaking and bond-forming processes involved.

Environmental and Geochemical Tracing

In environmental science and geochemistry, the isotopic composition of methane is a powerful tool for identifying its sources and understanding its biogeochemical cycle. Different sources of methane (e.g., microbial, thermogenic, pyrogenic) have distinct isotopic signatures (δ¹³C and δD).

While natural abundance studies are common, the deliberate introduction of this compound as a tracer can be used in controlled experiments to track the transport and fate of methane in specific environments. For instance, it can be used to study the rates of methane oxidation by methanotrophic bacteria in soil or water columns. The high level of isotopic enrichment in ¹³CD₄ allows for its unambiguous detection even after significant dilution.

Multiply substituted isotopologues, or "clumped isotopes," of methane are also used as a paleo-thermometer to determine the formation temperature of natural gas.

Potential Applications in Biological Systems

While not as commonly used as ¹³C-glucose or ¹³C-glutamine in mainstream metabolic research, this compound holds potential for tracing one-carbon metabolism. One-carbon metabolism refers to a network of interconnected pathways that transfer one-carbon units in various oxidation states. These pathways are crucial for the biosynthesis of nucleotides, amino acids, and other essential biomolecules.

Methane can be utilized by a group of bacteria known as methanotrophs, which can oxidize methane as their sole source of carbon and energy. In these organisms, this compound could be used to trace the incorporation of methane-derived carbon into central metabolic pathways.

Furthermore, in the context of drug development, understanding the metabolism of simple, one-carbon units can be important for drugs that are metabolized through demethylation or other one-carbon transfer reactions. While direct tracing with ¹³CD₄ in this context is not a standard practice, the principles of stable isotope labeling are fundamental to modern drug metabolism and pharmacokinetic (DMPK) studies.

Experimental Protocols

General Protocol for a Gas-Phase Tracer Experiment with this compound
  • Experimental Setup:

    • A closed incubation system (e.g., sealed serum vials, bioreactor) is required to contain the gaseous tracer.

    • The system should be equipped with ports for gas sampling and for the introduction of the tracer.

    • For biological experiments, the system must be sterile and contain the appropriate culture medium and inoculum (e.g., methanotrophic bacteria).

  • Tracer Introduction:

    • A known quantity of this compound gas is injected into the headspace of the incubation system.

    • The initial concentration of the tracer should be carefully measured.

  • Incubation:

    • The system is incubated under controlled conditions (temperature, light, etc.) for a defined period.

    • Time points for sampling should be established based on the expected rate of methane consumption or transformation.

  • Sampling:

    • Gas samples are collected from the headspace at each time point using a gas-tight syringe.

    • For biological experiments, samples of the culture medium and/or biomass are also collected to analyze for the incorporation of the ¹³C label into non-volatile metabolites.

  • Sample Analysis:

    • Gas Phase: The isotopic composition of the methane in the headspace is analyzed by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This will determine the rate of consumption of ¹³CD₄.

    • Liquid/Solid Phase: Metabolites are extracted from the culture medium and biomass. The extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ¹³C-labeled metabolites. High-resolution mass spectrometry is often necessary to resolve the mass isotopologues.

  • Data Analysis:

    • The rate of ¹³CD₄ consumption is calculated from the change in its concentration over time.

    • The fractional enrichment of ¹³C in downstream metabolites is determined to map the metabolic pathways involved.

    • Metabolic flux analysis (MFA) can be performed using specialized software to quantify the rates of intracellular reactions.

Data Presentation

The quantitative data obtained from a this compound tracer study can be summarized in tables for clear comparison and interpretation.

Table 1: Example of Quantitative Data from a ¹³CD₄ Tracer Experiment with Methanotrophic Bacteria

Time (hours)Headspace ¹³CD₄ (µmol)Biomass ¹³C-Alanine (nmol)Biomass ¹³C-Glutamate (nmol)Extracellular ¹³C-Formate (nmol)
0100.00.00.00.0
685.25.18.32.5
1268.712.319.86.1
2442.125.641.215.8

Visualizations

Diagrams created using the DOT language can effectively illustrate experimental workflows and metabolic pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_tracing Tracer Administration & Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation setup Prepare Sealed Incubation System inoculate Inoculate with Biological Sample setup->inoculate add_tracer Inject this compound inoculate->add_tracer incubate Incubate under Controlled Conditions add_tracer->incubate sample_gas Collect Headspace Gas Samples incubate->sample_gas sample_bio Collect Biomass and Medium Samples incubate->sample_bio gc_irms GC-IRMS Analysis of Gas sample_gas->gc_irms lc_ms LC-MS/MS Analysis of Metabolites sample_bio->lc_ms flux_analysis Metabolic Flux Analysis gc_irms->flux_analysis lc_ms->flux_analysis

Caption: A logical workflow for a tracer experiment using this compound.

One_Carbon_Metabolism methane This compound methanol Methanol methane->methanol Methane Monooxygenase formaldehyde Formaldehyde methanol->formaldehyde Methanol Dehydrogenase formate Formate formaldehyde->formate Formaldehyde Dehydrogenase serine_cycle Serine Cycle formaldehyde->serine_cycle co2 CO2 formate->co2 Formate Dehydrogenase biomass Biomass Precursors (e.g., Amino Acids, Nucleotides) serine_cycle->biomass

Caption: Simplified pathway of methane assimilation by methanotrophs.

Conclusion

This compound is a valuable, albeit specialized, tool in the arsenal of stable isotope tracers. While its application in mainstream biomedical and pharmaceutical metabolic research is not as widespread as that of other labeled compounds, its unique properties make it indispensable for studies in chemical kinetics, environmental science, and for probing the metabolism of methanotrophic organisms. As analytical technologies continue to advance, particularly in the realm of high-resolution mass spectrometry, the potential for using multiply-labeled small molecules like this compound to unravel complex biological and chemical processes is likely to expand. This guide provides a foundational understanding for researchers and scientists interested in exploring the utility of this unique isotopic tracer in their own work.

References

Methodological & Application

Application Notes and Protocols for Quantifying Methane Sources with Methane-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of methane sources using stable and clumped isotopologues of methane, specifically focusing on ¹³CH₄, ¹²CH₃D, and the doubly substituted ("clumped") isotopologues ¹³CH₃D and ¹²CH₂D₂. The analysis of these isotopologues offers a powerful tool to distinguish between methane from different origins, such as biogenic, thermogenic, and pyrogenic sources, which is crucial for environmental monitoring, geochemical exploration, and understanding methanogenic pathways in biological systems.

The abundance of rare isotopes in methane molecules provides a unique fingerprint of its formation conditions.[1] Methane's clumped isotopes, which are molecules containing two or more rare isotopes (e.g., ¹³C and D), are particularly informative as their abundance can be related to the temperature of methane formation, providing a dimension of analysis independent of traditional stable isotope measurements (δ¹³C and δD).[1][2]

Recent advancements in high-resolution isotope ratio mass spectrometry (HR-IRMS) and mid-infrared laser absorption spectroscopy, such as Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS), have made the precise measurement of these rare isotopologues feasible.[2][3][4] These techniques are opening new avenues for methane source apportionment in various fields.[5]

Data Presentation: Isotopic Signatures of Methane Sources

The following table summarizes typical isotopic signatures for methane from various sources. These values are compiled from scientific literature and can vary based on specific geographical locations and formation conditions.[6] The use of clumped isotopes (Δ¹³CH₃D and Δ¹²CH₂D₂) provides additional constraints for source identification beyond what is possible with traditional stable isotopes (δ¹³C and δD) alone.[7][8]

Methane Source CategoryFormation Mechanismδ¹³C (‰ vs. VPDB)δD (‰ vs. VSMOW)Δ¹³CH₃D (‰)Δ¹²CH₂D₂ (‰)
Biogenic Microbial (e.g., wetlands, ruminants)-110 to -50-400 to -150High (reflects low formation T)High (reflects low formation T)
Thermogenic Thermal decomposition of organic matter-50 to -20-275 to -100Low (reflects high formation T)Low (reflects high formation T)
Pyrogenic Biomass and biofuel burning-30 to -10-250 to -100IntermediateIntermediate
Abiotic Geochemical reactions (e.g., serpentinization)Variable (-60 to -10)VariableCan be distinct from other sourcesCan be distinct from other sources

Note: "T" refers to temperature. VPDB (Vienna Pee Dee Belemnite) and VSMOW (Vienna Standard Mean Ocean Water) are the standard references for carbon and hydrogen isotopes, respectively.

Experimental Protocols

Protocol 1: Sample Collection and Preparation

This protocol outlines the general steps for collecting and preparing gaseous methane samples for isotopic analysis.

1. Sample Collection:

  • For atmospheric or soil gas samples, collect gas in pre-evacuated, passivated stainless-steel canisters or foil-lined gas sampling bags.
  • For dissolved methane in water, use a headspace equilibrium technique. Collect water in a sealed container with a known volume of methane-free headspace (e.g., helium or nitrogen). Allow the sample to equilibrate, typically with agitation and temperature control, before sampling the headspace gas.
  • For high-concentration sources like gas seeps or biogas reactors, collect samples directly into appropriate gas containers.

2. Methane Purification:

  • The goal is to isolate methane from other gases (N₂, O₂, CO₂, water vapor, and non-methane hydrocarbons) that can interfere with isotopic analysis.
  • Cryogenic Trapping: Pass the gas sample through a series of cold traps. A trap at -80°C (dry ice/ethanol slurry) will remove water vapor and some hydrocarbons. A subsequent trap at -196°C (liquid nitrogen) will trap methane and CO₂ while allowing N₂ and O₂ to pass through.
  • Gas Chromatography (GC) Purification: For high-purity methane, use a preparative GC system.[9] An automated preconcentration system can be coupled with the GC for samples with low methane concentrations.[3][10] The sample is injected onto a packed GC column (e.g., Porapak Q or a molecular sieve) that separates methane from other components. The methane peak is then collected in a sample loop.

3. Sample Quantification:

  • After purification, the amount of methane needs to be accurately determined to ensure it meets the instrument's sample size requirements. This can be done using a calibrated pressure transducer in a known volume or by injecting a known aliquot into a calibrated GC with a flame ionization detector (FID).

Protocol 2: Methane Isotope Analysis by IRMS

This protocol describes the analysis of δ¹³C and δD using a Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometer (GC-C/P-IRMS).

1. Instrumentation:

  • A gas chromatograph (GC) coupled to an IRMS via a combustion or pyrolysis interface.
  • For δ¹³C analysis, a combustion reactor (typically a nickel oxide furnace at ~1000°C) converts CH₄ to CO₂.[11]
  • For δD analysis, a pyrolysis reactor (a ceramic tube at ~1400°C) converts CH₄ to H₂.[11]

2. Analytical Procedure:

  • The purified methane sample is injected into the GC.
  • The GC column separates the methane from any remaining trace impurities.
  • The eluted methane is quantitatively converted to CO₂ (for ¹³C) or H₂ (for D) in the respective reactor.
  • A reference gas (CO₂ or H₂) with a known isotopic composition is introduced into the IRMS.
  • The IRMS measures the ion beams corresponding to the different masses of the analyte gas (e.g., m/z 44, 45, and 46 for CO₂) and the reference gas.
  • The isotopic ratio is reported in delta (δ) notation in per mil (‰).

3. Calibration:

  • Calibrate the system using certified methane standards with known δ¹³C and δD values that bracket the expected range of the samples.[12]

Protocol 3: Clumped Methane Isotope Analysis by HR-IRMS or TILDAS

This protocol outlines the more specialized analysis of doubly substituted isotopologues (¹³CH₃D and ¹²CH₂D₂).

1. Instrumentation:

  • High-Resolution Isotope Ratio Mass Spectrometer (HR-IRMS): Capable of resolving the small mass differences between isotopologues (e.g., ¹³CH₃D⁺ and ¹²CH₂D₂⁺).[13]
  • Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS): Uses quantum cascade lasers tuned to specific wavelengths to measure the absorption of different methane isotopologues.[2][4] This technique is non-destructive.[4]

2. Sample Requirements:

  • These analyses typically require larger amounts of pure methane compared to conventional IRMS, ranging from approximately 3 to 20 mL of pure CH₄.[3][4]

3. Analytical Procedure:

  • For HR-IRMS: The purified methane is introduced into the ion source of the mass spectrometer. The instrument measures the ion currents of the parent ions of the different isotopologues (e.g., ¹²CH₄⁺, ¹³CH₄⁺, ¹²CH₃D⁺, ¹³CH₃D⁺, and ¹²CH₂D₂⁺).[13]
  • For TILDAS: The purified methane is introduced into a long-path absorption cell (e.g., an astigmatic Herriott cell).[2] Lasers are tuned to specific absorption lines for each isotopologue of interest, and their abundances are determined based on the amount of light absorbed.[2]

4. Data Calculation and Calibration:

  • The raw measurements are used to calculate the abundances of the clumped isotopologues.
  • These abundances are then compared to the abundance expected for a stochastic (random) distribution of isotopes to calculate the Δ notation.
  • The system is calibrated by analyzing methane samples that have been heated to high temperatures (e.g., 1000 °C) to achieve a stochastic distribution of isotopes, as well as samples equilibrated at known lower temperatures.[4]

Visualizations

Experimental Workflow for Methane Isotope Analysis

experimental_workflow sample_collection Sample Collection (Air, Water, Gas) purification Methane Purification (Cryotraps, GC) sample_collection->purification analysis_branch Isotopic Analysis purification->analysis_branch irms GC-IRMS Analysis (δ¹³C, δD) analysis_branch->irms Conventional Isotopes hr_irms_tildas HR-IRMS or TILDAS (Δ¹³CH₃D, Δ¹²CH₂D₂) analysis_branch->hr_irms_tildas Clumped Isotopes data_processing Data Processing and Source Apportionment irms->data_processing hr_irms_tildas->data_processing

Caption: Workflow for methane source quantification using isotopic analysis.

Logical Framework for Methane Source Identification

source_identification measured_values Measured Isotopic Signatures (δ¹³C, δD, Δ¹³CH₃D, Δ¹²CH₂D₂) d13c_dD δ¹³C and δD (Primary Source Type) measured_values->d13c_dD delta_clumped Δ¹³CH₃D and Δ¹²CH₂D₂ (Formation Temperature) measured_values->delta_clumped identification Methane Source Identification (Biogenic, Thermogenic, etc.) d13c_dD->identification delta_clumped->identification source_db Source Signature Database source_db->identification

Caption: Logic for identifying methane sources using multiple isotopic tracers.

References

Application Notes and Protocols for Anaerobic Oxidation of Methane (AOM) Studies Using Methane-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the anaerobic oxidation of methane (AOM) using dual-labeled methane (Methane-13C,d4). This powerful technique allows for the sensitive and specific tracing of methane carbon and hydrogen into microbial biomass and metabolic byproducts, providing critical insights into the activity, identity, and metabolic pathways of methane-oxidizing microorganisms in anoxic environments.

Introduction to Anaerobic Methane Oxidation (AOM)

Anaerobic oxidation of methane is a crucial microbial process that significantly mitigates the flux of methane, a potent greenhouse gas, from anoxic sediments and wetlands into the atmosphere.[1] This process is mediated by unique consortia of anaerobic methanotrophic archaea (ANME) and their bacterial partners, which utilize various electron acceptors such as sulfate, nitrate, nitrite, and metal oxides to oxidize methane.[2][3] Understanding the mechanisms and quantifying the rates of AOM is essential for global carbon cycle modeling and for developing strategies to control methane emissions.

Stable isotope probing (SIP) with 13C-labeled methane has become an indispensable tool for identifying and characterizing the microorganisms responsible for AOM.[4][5] By supplying a substrate enriched in a heavy isotope, researchers can trace the incorporation of the isotope into the biomass (DNA, RNA, proteins, and lipids) of the active microorganisms.[6] The use of deuterated methane (d4) in conjunction with 13C labeling offers an additional layer of information, allowing for the investigation of hydrogen pathways and potential kinetic isotope effects.

Key Applications

  • Quantification of AOM rates: Accurately measure the rate of methane consumption in various anoxic environments.[7]

  • Identification of active methanotrophs: Pinpoint the specific microorganisms responsible for AOM through DNA-SIP, RNA-SIP, or PLFA-SIP.[4][6]

  • Elucidation of metabolic pathways: Trace the flow of carbon and hydrogen from methane into cellular components and metabolic end-products.

  • Screening for novel biocatalysts: Identify enzymes involved in methane activation and conversion, which could have applications in biotechnology and drug development.

  • Assessing the efficacy of methane mitigation strategies: Evaluate the impact of environmental perturbations or potential inhibitors on AOM activity.

Experimental Protocols

Protocol 1: Preparation of Sediment Microcosms for AOM Incubation

This protocol describes the setup of anaerobic microcosms using sediment samples to study AOM with this compound.

Materials:

  • Sediment cores from the desired anoxic environment

  • Anaerobic glove box or chamber

  • Sterile, anaerobic water (e.g., filtered and degassed site water or artificial medium)

  • Serum bottles (e.g., 120 mL) with butyl rubber stoppers and aluminum crimp seals

  • Gassing manifold with a supply of oxygen-free nitrogen (N2) or a nitrogen/carbon dioxide (N2/CO2) mix

  • This compound gas (e.g., 99 atom % 13C, 98 atom % D)

  • Gas-tight syringes

  • Vortex mixer

Procedure:

  • Sediment Collection and Processing:

    • Collect sediment cores from the target environment, minimizing oxygen exposure.

    • Immediately transfer the cores to an anaerobic chamber.

    • Section the cores to isolate the desired depth interval where AOM is expected to occur.

    • Homogenize the sediment from the selected depth interval.

  • Microcosm Setup:

    • In the anaerobic chamber, dispense a known amount of homogenized sediment (e.g., 10-20 g) into each serum bottle.

    • Add anaerobic water to create a sediment slurry. The ratio of sediment to water can be varied depending on the experimental goals (e.g., 1:2 or 1:5 w/v).

    • Seal the bottles with butyl rubber stoppers and aluminum crimp seals.

  • Headspace Exchange and Methane Addition:

    • Remove the bottles from the anaerobic chamber.

    • Flush the headspace of each bottle with oxygen-free N2 or N2/CO2 for 5-10 minutes to remove any residual oxygen.

    • Using a gas-tight syringe, remove a specific volume of the headspace and replace it with an equal volume of this compound gas to achieve the desired initial concentration (e.g., 1-5% v/v).

    • For a "no-methane" control, inject the same volume of the flushing gas instead of labeled methane.

    • Create "killed" controls by autoclaving a subset of the microcosms before adding the labeled methane. This will account for any abiotic methane consumption.

  • Incubation:

    • Incubate the microcosms in the dark at the in-situ temperature of the sampling site.

    • Place the bottles on a shaker for gentle agitation to ensure proper mixing, if desired.

    • At regular time intervals (e.g., 0, 7, 14, 28, and 56 days), sacrifice replicate microcosms for analysis.

Protocol 2: Quantification of AOM Rate via 13C-DIC Analysis

This protocol details the measurement of the AOM rate by quantifying the production of 13C-labeled dissolved inorganic carbon (DIC).

Materials:

  • Gas chromatograph-isotope ratio mass spectrometer (GC-IRMS) or a cavity ring-down spectrometer (CRDS)

  • Headspace vials (e.g., 20 mL)

  • Phosphoric acid (H3PO4), 85%

  • Syringes and needles

  • 0.2 µm syringe filters

Procedure:

  • Porewater Sampling:

    • At each time point, open a replicate microcosm inside an anaerobic chamber.

    • Centrifuge a portion of the sediment slurry to separate the porewater.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean collection tube.

  • DIC Analysis:

    • Transfer a known volume of the filtered porewater (e.g., 1-5 mL) into a headspace vial containing a small amount of 85% H3PO4 to convert all DIC to CO2.

    • Immediately seal the vial.

    • Analyze the 13C content of the CO2 in the headspace using GC-IRMS or CRDS.

  • AOM Rate Calculation:

    • The rate of AOM is calculated from the linear increase in the concentration of 13C-DIC over time.

    • The formula for calculating the AOM rate (in nmol C cm-3 d-1) is: Rate = (Δ[13C-DIC] / Δt) * (Vw / Vs) Where:

      • Δ[13C-DIC] is the change in the concentration of 13C-DIC (in nmol L-1)

      • Δt is the incubation time (in days)

      • Vw is the volume of water in the microcosm (in L)

      • Vs is the volume of sediment in the microcosm (in cm3)

Protocol 3: DNA-Stable Isotope Probing (DNA-SIP)

This protocol outlines the procedure for identifying active methane-oxidizing microorganisms by tracing the incorporation of 13C into their DNA.

Materials:

  • DNA extraction kit suitable for soil/sediment

  • Cesium chloride (CsCl)

  • Gradient buffer (e.g., Tris-EDTA buffer)

  • Ultracentrifuge with a vertical or near-vertical tube rotor

  • Fractionator and syringe pump

  • Refractometer

  • PCR reagents and primers targeting the 16S rRNA gene or functional genes (e.g., mcrA)

  • Next-generation sequencing platform

Procedure:

  • DNA Extraction:

    • At the final time point, extract total DNA from the sediment of both the 13C-labeled and unlabeled control microcosms.

  • Isopycnic Centrifugation:

    • Combine the extracted DNA (e.g., 1-5 µg) with a CsCl solution to create a solution with a specific density (e.g., 1.725 g mL-1).

    • Centrifuge the mixture at high speed (e.g., >150,000 x g) for an extended period (e.g., 48-72 hours) to form a density gradient.

    • DNA molecules will migrate to the position in the gradient that matches their buoyant density. 13C-labeled DNA will be denser and form a "heavy" band separate from the unlabeled ("light") DNA.

  • Fractionation and DNA Recovery:

    • Carefully fractionate the density gradient by displacing the solution with a denser liquid or by puncturing the bottom of the tube.

    • Collect small volume fractions (e.g., 200-400 µL).

    • Measure the refractive index of each fraction to determine its density.

    • Precipitate the DNA from each fraction (or from pooled "heavy" and "light" fractions) and resuspend it in a suitable buffer.

  • Analysis of Labeled DNA:

    • Amplify the 16S rRNA gene or functional genes from the DNA in each fraction using PCR.

    • Analyze the PCR products using a method such as denaturing gradient gel electrophoresis (DGGE) or next-generation sequencing to identify the microbial community composition in the "heavy" (13C-labeled) fractions.

    • The organisms whose DNA is found in the heavy fractions of the labeled incubations but not in the corresponding fractions of the control incubations are identified as the active methane consumers.[5]

Quantitative Data

The following table summarizes representative AOM rates obtained from studies using 13C-labeled methane in various anoxic environments.

EnvironmentElectron AcceptorAOM Rate (nmol C cm-3 d-1)Reference
Boreal Lake Sediment (Shallow)Nitrate, Iron, Sulfate0.9 - 6.8[7]
Boreal Lake Sediment (Deeper)Nitrate, Iron, Sulfate0 - 0.3[7]
Tropical Wetland SedimentNatural Organic Matter~0.1 (un-amended)[8]

Visualizations

AOM_Workflow cluster_prep Microcosm Preparation cluster_analysis Sample Analysis Sediment Anoxic Sediment Collection Slurry Sediment Slurry Preparation Sediment->Slurry Seal Seal in Serum Bottles Slurry->Seal Flush Headspace Flushing (O2 Removal) Seal->Flush Add_CH4 Add this compound Flush->Add_CH4 Incubate Incubation Add_CH4->Incubate Sacrifice Sacrifice Replicates Incubate->Sacrifice Porewater Porewater Extraction Sacrifice->Porewater DNA_Extraction DNA Extraction Sacrifice->DNA_Extraction DIC_Analysis 13C-DIC Analysis (GC-IRMS) Porewater->DIC_Analysis AOM_Rate Calculate AOM Rate DIC_Analysis->AOM_Rate Ultracentrifugation Isopycnic Centrifugation DNA_Extraction->Ultracentrifugation Fractionation Gradient Fractionation Ultracentrifugation->Fractionation Sequencing 16S rRNA Gene Sequencing Fractionation->Sequencing Identify_Microbes Identify Active Methanotrophs Sequencing->Identify_Microbes

Caption: Experimental workflow for studying AOM using this compound.

AOM_Pathway CH4 This compound ANME Anaerobic Methanotrophic Archaea (ANME) CH4->ANME Oxidation Intermediates Metabolic Intermediates ANME->Intermediates Partner Partner Bacterium (e.g., SRB) ANME->Partner Interspecies Electron Transfer CO2 13CO2 (DIC) Intermediates->CO2 Biomass 13C-labeled Biomass (DNA, Lipids) Intermediates->Biomass Assimilation Reduced_Product Reduced Product (HS-, N2, etc.) Partner->Reduced_Product Electron_Acceptor Electron Acceptor (SO4, NO3, etc.) Electron_Acceptor->Partner

Caption: Conceptual signaling pathway of sulfate-coupled AOM.

References

Application Notes and Protocols for Methane-13C,d4 in Atmospheric Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methane (CH₄) is a potent greenhouse gas, and understanding its sources, sinks, and transport in the atmosphere is critical for climate science. Stable isotope analysis of methane, particularly measuring the ratios of ¹³C/¹²C (expressed as δ¹³C) and D/H (expressed as δD), is a powerful tool for source apportionment, as different methane sources have distinct isotopic signatures.[1][2][3] Methane-13C,d4 (¹³CD₄), a methane molecule labeled with both a heavy carbon isotope and four deuterium atoms, serves as an invaluable tool in this research. Its primary applications are as an internal standard for precise and accurate quantification of methane concentrations in air samples and as a tracer for studying atmospheric transport and dispersion.

This document provides detailed application notes and protocols for the use of this compound in atmospheric methane research, targeted at researchers and scientists in environmental and atmospheric sciences.

Application 1: this compound as an Internal Standard for Quantification

In analytical chemistry, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. Since the internal standard is subjected to the same sample preparation and analysis conditions as the analyte, it helps to correct for variations in sample injection volume, instrument response, and sample matrix effects. This compound is an ideal internal standard for methane analysis by Gas Chromatography-Mass Spectrometry (GC-MS) because it is chemically identical to methane but has a different mass, allowing it to be distinguished by the mass spectrometer.

Quantitative Data: Isotopic Signatures of Methane Sources

Understanding the isotopic signatures of different methane sources is crucial for interpreting atmospheric measurements. The following table summarizes typical δ¹³C values for major methane sources.

Methane Source CategorySpecific Source ExamplesTypical δ¹³C Signature (‰ vs. VPDB)
Biogenic/Microbial Wetlands, Rice Paddies, Ruminants, Landfills, Termites-70 to -50[4]
Thermogenic Natural Gas, Coal Mining, Oil and Gas Production-50 to -30[4]
Pyrogenic Biomass Burning, Biofuel Combustion-30 to -15[4]

VPDB: Vienna Pee Dee Belemnite standard.

Experimental Protocol: Quantification of Methane in Air Samples using this compound as an Internal Standard with GC-MS

This protocol outlines the steps for quantifying methane in a whole air sample using a this compound internal standard.

1. Materials and Reagents:

  • Pressurized whole air sample in a pre-evacuated and passivated canister.

  • This compound gas of known purity.

  • Zero air or high-purity nitrogen for dilutions.

  • Gas-tight syringes.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A GC column suitable for separating light hydrocarbons (e.g., Poraplot Q).[5]

2. Preparation of Standards:

  • Stock Internal Standard (IS): Prepare a stock mixture of this compound in zero air or nitrogen at a known concentration (e.g., 100 ppm).

  • Calibration Standards: Prepare a series of calibration standards by mixing known volumes of a standard methane gas with a constant, known volume of the stock this compound internal standard. The concentration of methane in these standards should bracket the expected concentration in the air samples.

3. Sample Preparation:

  • Bring the air sample canister to room temperature and pressure.

  • Using a gas-tight syringe, transfer a precise volume of the stock this compound internal standard into the sample canister to achieve a known concentration of the internal standard in the sample.

  • Allow the canister to equilibrate for at least 24 hours to ensure complete mixing.

4. GC-MS Analysis:

  • Instrument Setup:

    • Set the GC oven temperature program to achieve good separation of methane from other atmospheric gases. A typical starting point is 35°C.[6]

    • Set the MS to operate in Selected Ion Monitoring (SIM) mode to detect the molecular ions of methane (m/z 16) and this compound (m/z 21).

  • Analysis Sequence:

    • Inject a blank (zero air with internal standard) to check for contamination.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the air sample containing the internal standard.

5. Data Analysis:

  • For each chromatogram, determine the peak area for both methane (analyte) and this compound (internal standard).

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Plot the ratio of the analyte area to the internal standard area against the concentration of the analyte for the calibration standards. This should yield a linear calibration curve.

  • Using the area ratio from the air sample and the calibration curve, determine the concentration of methane in the sample.

Visualization: Workflow for Methane Quantification using an Internal Standard

G Workflow for Methane Quantification with ¹³CD₄ Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection 1. Collect Whole Air Sample in Canister add_is 2. Spike Sample with known amount of ¹³CD₄ (IS) sample_collection->add_is inject_sample 5. Inject Spiked Air Sample add_is->inject_sample prepare_cal 3. Prepare Calibration Standards (CH₄ + ¹³CD₄) inject_cal 4. Inject Calibration Standards prepare_cal->inject_cal acquire_data 6. Acquire Data in SIM Mode (m/z 16 for CH₄, m/z 21 for ¹³CD₄) inject_cal->acquire_data inject_sample->acquire_data integrate_peaks 7. Integrate Peak Areas (CH₄ and ¹³CD₄) acquire_data->integrate_peaks build_curve 8. Build Calibration Curve (Area Ratio vs. Concentration) integrate_peaks->build_curve quantify 9. Quantify CH₄ Concentration in Air Sample build_curve->quantify

Caption: Workflow for quantifying atmospheric methane using this compound as an internal standard.

Application 2: this compound as a Tracer in Atmospheric Studies

This compound can be used as a tracer in controlled release experiments to study the transport and dispersion of methane plumes in the atmosphere.[7][8][9] By releasing a known quantity of the labeled methane and measuring its concentration downwind, researchers can validate atmospheric dispersion models and quantify emission rates from specific sources.

Experimental Protocol: Controlled Release Tracer Study

This protocol provides a general framework for conducting a controlled release experiment using this compound as a tracer.

1. Site Selection and Characterization:

  • Choose a location with minimal background sources of methane to ensure that the detected tracer is from the controlled release.[7]

  • Characterize the site's meteorology by deploying one or more 3D sonic anemometers to measure wind speed and direction at various heights.[7]

2. Tracer Release:

  • Use a mass flow controller to release this compound at a precise and constant rate from a point source.

  • The release point should be located upwind of the intended sampling area.

3. Sample Collection:

  • Position air sampling equipment downwind of the release point. This can include:

    • Whole air sampling: Collect air in passivated canisters at various locations and altitudes downwind.

    • In-situ analysis: Use mobile laboratories equipped with high-precision methane analyzers (e.g., CRDS or GC-MS) to measure concentrations in real-time while traversing the plume.

4. Sample Analysis:

  • Analyze the collected air samples for this compound concentration using a sensitive analytical technique such as GC-MS or a laser-based isotope analyzer. The instrumentation must be capable of distinguishing ¹³CD₄ from the much more abundant ¹²CH₄.

5. Data Interpretation:

  • Use the measured concentrations of this compound, along with the meteorological data, to:

    • Map the dispersion of the methane plume.

    • Calculate the emission rate of the source using a tracer ratio method if co-releasing with a known source.

    • Validate atmospheric dispersion models by comparing the model predictions with the measured concentrations.

Visualization: Workflow for a Controlled Release Tracer Study

G Workflow for a Controlled Release Tracer Study with ¹³CD₄ cluster_setup Experimental Setup cluster_execution Field Execution cluster_analysis Analysis and Interpretation site_selection 1. Select Low-Background Field Site met_setup 2. Deploy Meteorological Sensors (e.g., Anemometers) site_selection->met_setup release_setup 3. Set up Controlled Release of ¹³CD₄ with Mass Flow Controller met_setup->release_setup interpret_data 7. Interpret Data with Meteorological Information met_setup->interpret_data release_tracer 4. Release ¹³CD₄ Tracer at a Known Rate release_setup->release_tracer collect_samples 5. Collect Air Samples Downwind (Canisters or Mobile Analysis) release_tracer->collect_samples analyze_samples 6. Analyze Samples for ¹³CD₄ Concentration collect_samples->analyze_samples analyze_samples->interpret_data model_validation 8. Validate Dispersion Models or Quantify Emissions interpret_data->model_validation

Caption: Logical workflow for conducting an atmospheric tracer study using this compound.

Visualization: Methane Source Apportionment using Stable Isotopes

G Concept of Methane Source Apportionment using δ¹³C source_biogenic Biogenic Sources (Wetlands, Agriculture) δ¹³C: ~ -60‰ atmosphere Atmospheric Methane (Mixture of Sources) Measured δ¹³C allows for inferring relative contributions source_biogenic->atmosphere source_thermogenic Thermogenic Sources (Fossil Fuels) δ¹³C: ~ -40‰ source_thermogenic->atmosphere source_pyrogenic Pyrogenic Sources (Biomass Burning) δ¹³C: ~ -25‰ source_pyrogenic->atmosphere analysis Isotope Ratio Mass Spectrometry (IRMS) or Laser Spectroscopy Measures the δ¹³C of an atmospheric sample atmosphere->analysis Air Sample

Caption: Conceptual diagram of methane source apportionment based on δ¹³C isotopic signatures.

References

Application Notes and Protocols for Metabolic Flux Analysis with Methane-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. When combined with stable isotope labeling, such as with Methane-13C,d4, it provides an unparalleled view into the metabolic rewiring that occurs in various physiological and pathological states. For researchers working with methanotrophic bacteria, which utilize methane as their sole carbon and energy source, this compound-based MFA is an indispensable tool for understanding their unique metabolism and for metabolic engineering applications aimed at producing valuable chemicals and biofuels.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis in methanotrophs using this compound. The protocols are designed to be adaptable for both Type I and Type II methanotrophs, which utilize different carbon assimilation pathways.

Core Concepts in Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) involves feeding cells a substrate labeled with the stable isotope 13C.[4] As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), and applying computational modeling, the fluxes through the metabolic network can be determined.[5] The use of doubly labeled methane (13C and deuterium) can provide additional constraints on flux calculations, particularly for reactions involving C-H bond cleavages.

Metabolic Pathways in Methanotrophs

Methanotrophs are broadly categorized into two main types based on their carbon assimilation pathways. Understanding these pathways is crucial for designing and interpreting MFA experiments.

  • Type I Methanotrophs (Gammaproteobacteria): These bacteria, such as Methylomicrobium buryatense, utilize the Ribulose Monophosphate (RuMP) pathway for formaldehyde assimilation.[6][7][8][9][10]

  • Type II Methanotrophs (Alphaproteobacteria): These bacteria, such as Methylosinus trichosporium, employ the Serine Cycle and the Ethylmalonyl-CoA (EMC) pathway for carbon assimilation.[11][12][13][14]

A third, less common group, Type X methanotrophs, possess enzymes of both the RuMP and serine pathways.

Below are diagrams illustrating the central metabolic pathways for Type I and Type II methanotrophs.

Type_I_Methanotroph_Metabolism CH4 Methane (¹³C, d₄) CH3OH Methanol CH4->CH3OH pMMO/sMMO HCHO Formaldehyde CH3OH->HCHO MDH RuMP_cycle RuMP Cycle HCHO->RuMP_cycle CO2 CO₂ HCHO->CO2 Dissimilation Biomass Biomass Precursors RuMP_cycle->Biomass TCA_cycle TCA Cycle RuMP_cycle->TCA_cycle TCA_cycle->Biomass TCA_cycle->CO2

Figure 1. Simplified metabolic pathway of a Type I methanotroph.

Type_II_Methanotroph_Metabolism CH4 Methane (¹³C, d₄) CH3OH Methanol CH4->CH3OH pMMO/sMMO HCHO Formaldehyde CH3OH->HCHO MDH Serine_Cycle Serine Cycle HCHO->Serine_Cycle CO2 CO₂ HCHO->CO2 Dissimilation EMC_Pathway EMC Pathway Serine_Cycle->EMC_Pathway Biomass Biomass Precursors Serine_Cycle->Biomass TCA_cycle TCA Cycle Serine_Cycle->TCA_cycle EMC_Pathway->Biomass TCA_cycle->Biomass TCA_cycle->CO2

Figure 2. Simplified metabolic pathway of a Type II methanotroph.

Experimental Protocols

This section provides a detailed protocol for performing metabolic flux analysis in methanotrophs using this compound. The protocol is largely based on the isotopically non-stationary MFA (INST-MFA) approach, which involves a dynamic switch to the labeled substrate.[6][7][8][9][10]

Experimental Workflow

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Culture 1. Continuous Culture (¹²CH₄) Labeling 2. Isotopic Labeling (Switch to ¹³CH₄,d₄) Culture->Labeling Sampling 3. Rapid Sampling (Time-course) Labeling->Sampling Quenching 4. Metabolism Quenching (Cold Solvent) Sampling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. GC-MS / LC-MS Analysis Extraction->Analysis Correction 7. Data Correction (Natural Abundance) Analysis->Correction Flux_Estimation 9. Flux Estimation Correction->Flux_Estimation Modeling 8. Metabolic Modeling Modeling->Flux_Estimation Validation 10. Statistical Validation Flux_Estimation->Validation

Figure 3. General workflow for this compound MFA.
Materials and Reagents

  • Methanotrophic strain of interest (e.g., Methylomicrobium buryatense 5GB1C, Methylosinus trichosporium OB3b)

  • Appropriate growth medium (e.g., Nitrate Minimal Salts (NMS) medium)

  • Methane (12CH4), research grade

  • This compound (¹³CH₄, 99 atom % ¹³C; 98 atom % D)

  • Bioreactor with mass flow controllers for precise gas mixing

  • Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • GC-MS or LC-MS/MS system

Detailed Protocol

1. Continuous Culture (Chemostat)

  • Establish a steady-state continuous culture of the methanotrophic strain in a bioreactor.

  • Supply a gas mixture of 12CH4 and air at a controlled flow rate to maintain a specific growth rate (e.g., 0.1 h⁻¹).[6][7][8][9][10]

  • Monitor cell density (OD600), substrate uptake, and product secretion rates to ensure a metabolic steady state is reached. This typically requires at least five residence times.

2. Isotopic Labeling

  • Prepare a gas cylinder with this compound mixed with air at the same concentration as the 12CH4 feed.

  • At time zero, rapidly switch the gas feed from 12CH4 to this compound using a three-way valve to minimize disturbance to the culture.[10]

3. Rapid Sampling

  • Collect cell samples at multiple time points after the switch to the labeled substrate. For INST-MFA, a high temporal resolution is required, especially in the initial phase.

  • Suggested time points: 0, 15s, 30s, 1min, 2min, 5min, 10min, 20min, 40min.[10]

  • The volume of each sample should be sufficient for metabolite extraction and analysis (typically 1-5 mL, depending on cell density).

4. Metabolism Quenching

  • Immediately after collection, rapidly quench the metabolic activity of the cells to prevent further enzymatic reactions.

  • A common method is to inject the cell suspension into a larger volume of a pre-chilled quenching solution (e.g., 2 volumes of 60% methanol at -40°C).

  • Ensure rapid mixing to achieve instantaneous quenching.

5. Metabolite Extraction

  • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in a cold extraction solvent.

  • Perform cell lysis using methods such as bead beating or sonication on ice.

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract, for example, using a vacuum concentrator.

6. GC-MS / LC-MS Analysis

  • Derivatize the dried metabolites to increase their volatility for GC-MS analysis (e.g., silylation). For LC-MS, derivatization may not be necessary.

  • Analyze the samples on a GC-MS or LC-MS/MS system to obtain the mass isotopomer distributions of key intracellular metabolites.

  • For this compound labeling, it is important to analyze the full mass spectra to identify fragments containing both 13C and deuterium, which can provide more detailed information on metabolic pathways.

7. Data Correction and Flux Estimation

  • Correct the raw mass isotopomer distributions for the natural abundance of stable isotopes.

  • Use a computational software package for MFA (e.g., INCA, Metran) to estimate the metabolic fluxes.[6][7][8][9][10] This involves providing the software with the metabolic network model, the measured labeling data, and any measured extracellular fluxes.

  • The software will then calculate the flux distribution that best fits the experimental data.

8. Statistical Validation

  • Perform a goodness-of-fit analysis to ensure that the calculated fluxes are statistically consistent with the experimental data.

  • Calculate confidence intervals for the estimated fluxes to assess their precision.

Data Presentation

The following tables summarize quantitative metabolic flux data obtained from 13C-MFA studies in methanotrophs. The data is presented as a percentage of the methane uptake rate, allowing for comparison across different conditions and organisms.

Table 1: Central Metabolic Fluxes in Methylomicrobium buryatense 5GB1C (Type I Methanotroph) Grown on Methane [6][7][8][9]

Metabolic Pathway/ReactionFlux (% of CH₄ uptake) at 0.1 h⁻¹ growth rateFlux (% of CH₄ uptake) at 0.05 h⁻¹ growth rate
Methane Oxidation
Methane → Formaldehyde100.0100.0
Formaldehyde Assimilation (RuMP Cycle)
Formaldehyde → RuMP Cycle65.070.0
Glycolysis (EMP Pathway)
Fructose-6-P → Pyruvate25.020.0
Pentose Phosphate Pathway (PPP)
Glucose-6-P → Ribose-5-P5.04.0
TCA Cycle
Acetyl-CoA → TCA Cycle10.08.0
Biomass Synthesis
Flux to Biomass30.025.0

Table 2: Carbon Assimilation in Methylosinus trichosporium OB3b (Type II Methanotroph) Grown on Methane [13][14]

Carbon SourceRelative Contribution to Biomass Carbon
Methane (¹³CH₄)~38%
Carbon Dioxide (CO₂)~62%

Applications in Drug Development and Biotechnology

MFA with this compound is a valuable tool for:

  • Metabolic Engineering: Identifying bottlenecks in production pathways for biofuels and biochemicals.[2][3] By understanding the flux distribution, researchers can rationally design strategies to redirect carbon flow towards desired products.

  • Drug Discovery: Understanding the metabolic adaptations of pathogenic microorganisms that may utilize C1 compounds.

  • Environmental Microbiology: Elucidating the role of methanotrophs in carbon cycling in different environments.[15]

Conclusion

Metabolic flux analysis using this compound provides a detailed and quantitative understanding of methanotroph metabolism. The protocols and data presented here serve as a guide for researchers to apply this powerful technique in their own studies, ultimately contributing to advancements in biotechnology and our understanding of microbial physiology.

References

Application Notes and Protocols for Methane-13C,d4 in Groundwater Contamination Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of isotopically labeled compounds as tracers is a powerful technique for tracking the fate and transport of substances in the subsurface. Methane-13C,d4 (¹³CD₄), a methane molecule enriched with both a stable carbon-13 isotope and four deuterium atoms, serves as a highly specific and sensitive tracer for investigating groundwater contamination. Its use is particularly advantageous in environments where methane is already present, as its unique isotopic signature allows it to be distinguished from background methane sources.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in groundwater contamination tracing studies. The information is intended to guide researchers and environmental professionals in the proper planning, execution, and interpretation of tracer tests using this compound.

Principle of the Method

The core principle of using this compound as a tracer lies in its distinct mass-to-charge ratio, which allows for its unambiguous detection and quantification using mass spectrometry, even at very low concentrations. By introducing a known quantity of this compound into a groundwater system at a potential or known source of contamination, its movement can be monitored at downgradient observation wells. The arrival time, concentration, and spatial distribution of the tracer provide critical information about groundwater flow paths, velocity, and the potential for contaminant migration.

Key Applications

  • Contaminant Source Identification: Pinpointing the origin of methane or other co-mingled contaminants in groundwater.

  • Aquifer Characterization: Determining groundwater flow velocity, direction, and dispersion characteristics.

  • Remediation Performance Monitoring: Evaluating the effectiveness of groundwater remediation systems by tracking the movement of treated water.

  • Vadose Zone Transport Studies: Investigating the migration of gases from the unsaturated zone to the saturated zone.

Data Presentation

Table 1: Typical Experimental Parameters for a this compound Tracer Test
ParameterValueNotes
Tracer Injection
Tracer Purity>99% ¹³CD₄Essential for a distinct isotopic signature.
Typical Injection Mass1 - 100 gramsDependent on site hydrogeology and scale of the investigation.
Injection MethodDissolved-phase or Gas-phaseDissolved-phase injection is preferred for saturated zone studies to minimize bubble formation.
Injection WellScreened at the depth of interestShould be properly developed to ensure efficient tracer introduction.
Monitoring
Monitoring WellsNetwork of downgradient wellsSpacing and depth depend on expected flow velocities and dispersion.
Sampling FrequencyVariableHigh frequency initially, decreasing over time as the tracer plume moves.
Analysis
Analytical MethodGC-MS or Isotope Ratio Mass Spectrometry (IRMS)GC-MS is suitable for quantifying ¹³CD₄ directly.
Method Detection Limit (MDL)0.01 - 1 µg/LDependent on the analytical instrument and sample preparation.
Quantification Limit (QL)0.05 - 5 µg/LDependent on the analytical instrument and sample preparation.
Table 2: Comparison of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds by chromatography and detects them based on their mass-to-charge ratio.[1][2][3][4]High specificity for ¹³CD₄, widely available.Requires sample extraction and pre-concentration.
Isotope Ratio Mass Spectrometry (IRMS) Measures the ratio of stable isotopes in a sample with very high precision.[5]Extremely sensitive for detecting isotopic enrichment.Can be more complex and less common than GC-MS.
Cavity Ring-Down Spectroscopy (CRDS) A highly sensitive absorption spectroscopy technique for measuring gas concentrations.Capable of real-time, in-situ measurements.May have lower specificity for isotopologues compared to mass spectrometry.

Experimental Protocols

Protocol 1: Preparation and Injection of this compound Tracer

Objective: To safely prepare and inject a known quantity of this compound into the subsurface.

Materials:

  • Certified this compound gas cylinder with a regulator.

  • Mass flow controller.

  • Degassed, site-specific groundwater in a suitable container (e.g., stainless steel vessel).

  • High-pressure pump.

  • Injection well with appropriate fittings.

  • Personal protective equipment (safety glasses, gloves).

Procedure:

  • Site Preparation: Ensure the injection well is properly developed and purged.

  • Tracer Solution Preparation (Dissolved-Phase Injection):

    • Carefully bubble a known mass of this compound gas through a known volume of degassed groundwater using a mass flow controller.

    • The process should be conducted in a closed system to prevent gas loss.

    • Calculate the final concentration of the tracer solution.

  • Tracer Injection:

    • Connect the vessel containing the tracer solution to the injection well via a high-pressure pump.

    • Inject the tracer solution at a controlled rate to minimize disturbance to the aquifer.

    • Record the start and end times of the injection and the total volume injected.

  • Post-Injection:

    • Inject a known volume of "chase" water (un-amended groundwater) to push the tracer out of the wellbore and into the formation.

    • Secure the wellhead.

Protocol 2: Groundwater Sample Collection for this compound Analysis

Objective: To collect representative groundwater samples for the analysis of dissolved this compound, minimizing sample loss and contamination.

Materials:

  • Low-flow submersible pump with dedicated tubing for each well.

  • Flow-through cell with multi-parameter sonde (for pH, temperature, conductivity, dissolved oxygen).

  • Glass vials (e.g., 40 mL VOA vials) with PTFE-lined septa.

  • Preservative (e.g., hydrochloric acid, HCl, to achieve a pH < 2).[5][6]

  • Cooler with ice.

  • Chain of custody forms.

Procedure:

  • Well Purging:

    • Connect the low-flow pump to the tubing set at the desired sampling depth in the monitoring well.

    • Purge the well at a low flow rate (e.g., 100-500 mL/min).

    • Monitor water quality parameters in the flow-through cell. Purging is complete when parameters stabilize.

  • Sample Collection:

    • Disconnect the flow-through cell.

    • Fill the sample vials directly from the pump tubing, allowing the water to overflow slightly to ensure no headspace.

    • Immediately add the preservative if required.[5][6]

    • Cap the vials tightly, ensuring no air bubbles are present. Invert the vial and tap to check for bubbles.

  • Sample Storage and Transport:

    • Place the labeled vials in a cooler with ice for transport to the laboratory.

    • Complete the chain of custody form.

    • Samples should be stored at 4°C and analyzed as soon as possible.

Protocol 3: Analysis of this compound in Water Samples by GC-MS

Objective: To quantify the concentration of this compound in groundwater samples.

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Purge and trap system for sample pre-concentration.

  • Certified this compound standard for calibration.

  • Helium carrier gas.

  • Laboratory glassware and reagents.

Procedure:

  • Instrument Calibration:

    • Prepare a series of calibration standards of this compound in deionized water.

    • Analyze the standards to generate a calibration curve.

  • Sample Preparation:

    • A known volume of the water sample is placed in the purge and trap system.

    • The dissolved gases are purged from the water with helium and trapped on an adsorbent.

    • The trap is then heated to desorb the gases into the GC-MS.

  • GC-MS Analysis:

    • The GC separates the methane from other gases.

    • The MS is set to monitor for the specific mass-to-charge ratio of this compound (m/z 21 for the molecular ion).

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

  • Quality Control:

    • Analyze laboratory blanks, duplicates, and matrix spikes to ensure data quality.

Visualizations

experimental_workflow cluster_pre_injection Phase 1: Pre-Injection cluster_injection Phase 2: Tracer Injection cluster_monitoring Phase 3: Monitoring and Sampling cluster_analysis Phase 4: Laboratory Analysis cluster_interpretation Phase 5: Data Interpretation Site_Characterization Site Characterization (Hydrogeology, Background Chemistry) Tracer_Selection Tracer Selection (this compound) Site_Characterization->Tracer_Selection Monitoring_Plan Monitoring Network Design and Sampling Plan Tracer_Selection->Monitoring_Plan Tracer_Prep Tracer Solution Preparation (Dissolved-Phase) Monitoring_Plan->Tracer_Prep Injection Controlled Injection into Well Tracer_Prep->Injection Chase_Water Chase Water Injection Injection->Chase_Water Well_Purging Low-Flow Well Purging Chase_Water->Well_Purging Sample_Collection Groundwater Sample Collection (No Headspace) Well_Purging->Sample_Collection Preservation Sample Preservation (Acidification & Cooling) Sample_Collection->Preservation Transport Transport to Lab Preservation->Transport Sample_Prep Sample Preparation (Purge and Trap) Transport->Sample_Prep GCMS_Analysis GC-MS Analysis (Quantification of 13CD4) Sample_Prep->GCMS_Analysis Data_Validation Data Validation (QA/QC) GCMS_Analysis->Data_Validation Breakthrough_Curves Generation of Breakthrough Curves Data_Validation->Breakthrough_Curves Transport_Modeling Contaminant Transport Modeling Breakthrough_Curves->Transport_Modeling Reporting Reporting of Findings Transport_Modeling->Reporting

Caption: Experimental workflow for a groundwater tracer test using this compound.

data_interpretation_logic cluster_input Input Data cluster_analysis Data Analysis cluster_interpretation Interpretation cluster_output Output Tracer_Concentration Tracer Concentration vs. Time (from GC-MS Analysis) Breakthrough_Curve Plot Breakthrough Curves (Concentration vs. Time for each well) Tracer_Concentration->Breakthrough_Curve Well_Locations Monitoring Well Locations Well_Locations->Breakthrough_Curve Hydrogeologic_Parameters Aquifer Properties (e.g., Hydraulic Conductivity) Mass_Recovery Calculate Tracer Mass Recovery Hydrogeologic_Parameters->Mass_Recovery Arrival_Time Determine Tracer Arrival Times (First detection, peak concentration) Breakthrough_Curve->Arrival_Time Breakthrough_Curve->Mass_Recovery Flow_Path Delineate Groundwater Flow Path Arrival_Time->Flow_Path Velocity Calculate Groundwater Velocity Arrival_Time->Velocity Dispersion Estimate Aquifer Dispersivity Mass_Recovery->Dispersion Contaminant_Transport_Model Conceptual or Numerical Model of Contaminant Transport Flow_Path->Contaminant_Transport_Model Velocity->Contaminant_Transport_Model Dispersion->Contaminant_Transport_Model Risk_Assessment Refined Site Conceptual Model and Risk Assessment Contaminant_Transport_Model->Risk_Assessment

Caption: Logical flow for the interpretation of this compound tracer test data.

References

Application Notes and Protocols: Methane (δ¹³C, δ²H) Isotope Analysis for Environmental Forensics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Environmental Professionals

Introduction

Methane (CH₄) is a potent greenhouse gas and a common contaminant in soil and groundwater. Identifying the source of methane is critical for environmental forensics, enabling the differentiation between natural (biogenic) and anthropogenic (thermogenic, landfill-derived) origins. This is crucial for assigning liability in contamination cases, understanding greenhouse gas budgets, and designing effective remediation strategies.

The stable isotopic composition of methane, specifically the ratios of ¹³C/¹²C (expressed as δ¹³C) and ²H/¹H (deuterium, expressed as δ²H or δD), provides a powerful tool for source apportionment. Different methane formation pathways—microbial methanogenesis, thermogenic degradation of organic matter, and pyrogenic processes—result in distinct isotopic signatures. These signatures can be further altered by post-generational processes like oxidation, providing additional clues about the fate and transport of methane in the environment.

This document provides detailed application notes and experimental protocols for the analysis of δ¹³C and δ²H in methane for environmental forensic applications.

Principle of the Method

The isotopic composition of methane is determined by the kinetic isotope effects associated with its formation and destruction.

  • Biogenic Methane: Produced by microbes under anaerobic conditions.

    • Acetate Fermentation: A pathway that produces methane with δ¹³C values typically ranging from -60‰ to -40‰.

    • CO₂ Reduction: This pathway results in more ¹³C-depleted methane, with δ¹³C values typically ranging from -110‰ to -60‰.

  • Thermogenic Methane: Formed by the thermal cracking of organic matter at high temperatures and pressures deep within the earth (e.g., natural gas, coalbed methane). This methane is generally more enriched in ¹³C, with δ¹³C values typically ranging from -50‰ to -20‰.

  • Pyrogenic Methane: Produced from the incomplete combustion of biomass and fossil fuels, with δ¹³C values typically in the range of -25‰ to -15‰.

The hydrogen isotopic composition (δ²H) provides a second dimension for source discrimination. For example, biogenic methane produced via CO₂ reduction is typically less depleted in ²H than that from acetate fermentation.

Methane oxidation, an important process in many environments, preferentially consumes the lighter isotopes (¹²C and ¹H), leading to a characteristic enrichment of the heavier isotopes (¹³C and ²H) in the residual methane. This predictable shift in isotopic composition can be used to trace the extent of methane degradation.

Applications in Environmental Forensics

  • Groundwater Contamination: Differentiating between naturally occurring biogenic methane and contamination from leaking natural gas wells, pipelines, or landfills.

  • Landfill Gas Migration: Tracing the movement of methane from landfills into surrounding soil and groundwater.

  • Stray Gas Investigations: Identifying the source of methane in residential or commercial buildings.

  • Atmospheric Methane Source Apportionment: Distinguishing between methane emissions from various sources such as wetlands, agriculture, fossil fuels, and biomass burning to better constrain global methane budgets.

  • Coal Mine Methane: Characterizing methane emissions from coal mining operations.

Quantitative Data: Isotopic Signatures of Methane Sources

The following table summarizes typical δ¹³C and δ²H values for methane from various sources. It is important to note that these are general ranges, and site-specific conditions can lead to variations.

Methane Source CategorySub-categoryδ¹³C (‰ vs. VPDB)δ²H (‰ vs. VSMOW)References
Biogenic Acetate Fermentation-60 to -40-400 to -250[1][2][3]
CO₂ Reduction-110 to -60-250 to -150[2][3]
Ruminants (Enteric Fermentation)-72 to -65-340 to -322[4][5]
Freshwater Wetlands-72 to -53-312 to -282[4][5]
Landfills-70 to -50-312 to -282[2][4][5]
Thermogenic Natural Gas (general)-50 to -20-275 to -100[1]
Coalbed Methane-60 to -45-250 to -150[6]
Shale Gas-50 to -30-200 to -125[6]
Pyrogenic Biomass Burning-25 to -15-250 to -150[4]
Atmospheric Background Air~ -47~ -85[7]

Experimental Protocols

Protocol 1: Groundwater Sampling for Dissolved Methane Isotope Analysis

Objective: To collect a representative groundwater sample for the analysis of dissolved methane concentration and its stable isotopic composition, minimizing atmospheric contamination and degassing.

Materials:

  • Peristaltic or bladder pump with dedicated tubing

  • Flow-through cell with multi-parameter sonde (for pH, temperature, conductivity, dissolved oxygen)

  • 120 mL or 160 mL clear glass serum bottles

  • Butyl rubber stoppers and aluminum crimp seals

  • Crimper

  • Syringes and needles

  • 5 M NaOH or a biocide (e.g., mercuric chloride, though less common now due to safety concerns)

  • Field data sheets

  • Cooler with ice

Procedure:

  • Well Purging: Purge the well using a low-flow sampling technique (e.g., < 500 mL/min) until field parameters (pH, temperature, conductivity, dissolved oxygen) stabilize. This ensures that the water sample is representative of the aquifer.

  • Sample Collection:

    • Connect a short piece of tubing to the pump outlet and ensure the other end reaches the bottom of the serum bottle.

    • Allow the bottle to overflow with at least three bottle volumes of water to eliminate any headspace and minimize atmospheric contamination.

    • While the water is still overflowing, carefully remove the tubing.

  • Preservation: Immediately after filling, add a preservative to halt microbial activity which could alter the isotopic composition. A common method is to add a small volume of concentrated NaOH to raise the pH above 10.

  • Sealing: Immediately cap the bottle with a butyl rubber stopper, ensuring no air bubbles are trapped. Crimp the aluminum seal tightly.

  • Storage and Transport: Store the samples inverted in a cooler with ice (at ~4°C) and transport them to the laboratory as soon as possible.

Protocol 2: Gas Sample Collection (Soil Gas, Headspace)

Objective: To collect a gas sample from the unsaturated zone or a created headspace for methane isotope analysis.

Materials:

  • Gas-tight syringe

  • Evacuated glass vials with septa (e.g., Exetainers®)

  • Soil gas probe (for soil gas sampling)

  • Portable gas analyzer (optional, for on-site concentration screening)

Procedure:

  • Soil Gas Sampling:

    • Install a soil gas probe to the desired depth.

    • Purge the probe with a sufficient volume of soil gas to ensure a representative sample.

    • Attach a gas-tight syringe to the probe and draw a sample.

    • Immediately inject the sample into an evacuated vial. It is advisable to over-pressurize the vial slightly to prevent contamination from ambient air.

  • Headspace Sampling (from water samples):

    • In the laboratory, allow the water sample to equilibrate to a known temperature.

    • Create a headspace in the sample vial by injecting a known volume of a zero-methane gas (e.g., helium or nitrogen).

    • Shake the vial vigorously for a standardized period (e.g., 5 minutes) to allow the dissolved methane to partition into the headspace.

    • Using a gas-tight syringe, withdraw a known volume of the headspace gas for analysis.

  • Storage: Store gas vials at room temperature, away from direct sunlight.

Protocol 3: δ¹³C-CH₄ and δ²H-CH₄ Analysis by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

Objective: To determine the stable carbon and hydrogen isotopic composition of methane in a gas sample.

Instrumentation:

  • Gas Chromatograph (GC)

  • Isotope Ratio Mass Spectrometer (IRMS)

  • Preconcentration unit (for low concentration samples)

  • Combustion furnace (for δ¹³C analysis, converts CH₄ to CO₂)

  • Pyrolysis furnace (for δ²H analysis, converts CH₄ to H₂)

  • Reference gases with known isotopic compositions for calibration

Procedure:

  • Sample Introduction: A known volume of the gas sample is injected into the GC. For low concentration samples, a preconcentration unit is used to trap and then thermally desorb the methane, increasing its concentration before it enters the GC.

  • Chromatographic Separation: The GC separates methane from other gases in the sample (e.g., N₂, O₂, CO₂). A common column for this is a PLOT (Porous Layer Open Tubular) column.

  • Conversion:

    • For δ¹³C analysis: After eluting from the GC, the methane is passed through a combustion furnace (typically a nickel oxide reactor at ~1000°C) where it is quantitatively converted to carbon dioxide (CO₂).

    • For δ²H analysis: The methane is passed through a high-temperature pyrolysis furnace (typically a ceramic tube at ~1450°C) where it is converted to hydrogen gas (H₂).

  • Isotopic Analysis: The resulting CO₂ or H₂ gas is introduced into the IRMS. The IRMS measures the ratio of the heavy to light isotopes (¹³C/¹²C for CO₂ and ²H/¹H for H₂).

  • Calibration and Data Reporting:

    • The measured isotope ratios are compared to those of calibrated reference gases.

    • The results are reported in delta (δ) notation in per mil (‰) relative to international standards: Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen.[8][9]

    • The long-term reproducibility is typically better than ±0.2‰ for δ¹³C and ±4‰ for δ²H.[4][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (GC-IRMS) cluster_data Data Processing & Interpretation groundwater Groundwater Sampling (Protocol 1) headspace Headspace Creation (for dissolved gas) groundwater->headspace soil_gas Soil Gas Sampling (Protocol 2) preconcentration Preconcentration (for low conc. samples) soil_gas->preconcentration gc_separation GC Separation headspace->gc_separation preconcentration->gc_separation conversion Combustion (δ¹³C) or Pyrolysis (δ²H) gc_separation->conversion irms_analysis IRMS Analysis conversion->irms_analysis calibration Calibration with Reference Standards irms_analysis->calibration interpretation Source Apportionment calibration->interpretation

Caption: Experimental workflow for methane stable isotope analysis.

Methane Source Identification Logic

source_identification start Methane Detected (δ¹³C and δ²H measured) d13c_check Is δ¹³C > -50‰? start->d13c_check thermogenic_path Likely Thermogenic (Natural Gas, Coalbed Methane) d13c_check->thermogenic_path Yes biogenic_path Likely Biogenic d13c_check->biogenic_path No oxidation_check Are both δ¹³C and δ²H enriched relative to source? thermogenic_path->oxidation_check d2h_check Is δ²H > -250‰? biogenic_path->d2h_check co2_reduction CO₂ Reduction Pathway (e.g., some wetlands, landfills) d2h_check->co2_reduction Yes acetate_ferm Acetate Fermentation Pathway (e.g., some landfills, freshwater sediments) d2h_check->acetate_ferm No co2_reduction->oxidation_check acetate_ferm->oxidation_check oxidized_methane Evidence of Methane Oxidation oxidation_check->oxidized_methane Yes unoxidized_methane Source Signature Likely Preserved oxidation_check->unoxidized_methane No

Caption: Decision tree for methane source identification.

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
Low methane recovery Leak in the sampling or analytical system.Perform a leak check of all connections.
Inefficient headspace equilibration.Increase shaking time or temperature during equilibration.
Inefficient preconcentration trapping.Check trap temperature (liquid nitrogen level).
Poor reproducibility Inconsistent injection volume.Use a high-quality gas-tight syringe or an autosampler.
Sample carryover.Run blanks between samples. Increase bake-out time for the GC oven.
Drifting IRMS signal.Allow sufficient time for the instrument to stabilize. Check reference gas pressures.
Anomalous isotopic values Atmospheric contamination during sampling.Improve sampling technique to avoid contact with air.
Microbial activity in the sample after collection.Ensure proper preservation of water samples. Analyze samples promptly.
Isotopic fractionation during sampling or analysis.Ensure quantitative transfer of the sample at each step. Check for leaks.

References

Application Notes and Protocols for Methane-13C,d4 in Geochemical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope analysis is a powerful tool in geochemical exploration, providing insights into the origin, transport, and fate of hydrocarbons. Methane-13C,d4 (¹³CD₄), a methane molecule labeled with both a heavy carbon isotope (¹³C) and four deuterium (D) atoms, serves as a unique and potent tracer in subsurface environments. Its distinct isotopic signature, which is virtually absent in nature, allows for unambiguous detection and quantification against background methane levels. This makes it an invaluable tool for tracing gas migration pathways, understanding reservoir connectivity, and quantifying the efficiency of hydrocarbon recovery processes.[1][2][3]

The primary application of this compound in geochemical exploration lies in its use as an injected tracer. By introducing a known quantity of this labeled methane into a geological system, researchers can monitor its movement and dilution over time, providing direct evidence of fluid flow dynamics. This is particularly useful in complex geological settings where conventional geophysical methods may provide ambiguous results.[4][5] The analysis of this compound is typically performed using high-precision analytical techniques such as Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).[6][7]

Applications in Geochemical Exploration

The use of this compound as a tracer can be applied to several key areas within geochemical and petroleum exploration:

  • Reservoir Characterization: Determining the connectivity between injection and production wells in oil and gas reservoirs. This information is crucial for optimizing production strategies and enhancing oil recovery.[4][5]

  • Gas Migration Pathway Analysis: Tracing the movement of natural gas from its source rock to potential reservoirs or to the surface. This is critical for identifying and assessing hydrocarbon traps and understanding seepage mechanisms.

  • Seal Integrity Assessment: Evaluating the effectiveness of cap rocks in containing hydrocarbon accumulations by monitoring for the presence of the tracer above the seal.

  • Unconventional Reservoir Studies: Understanding fracture network connectivity and fluid flow in shale gas and coalbed methane reservoirs.

  • Environmental Tracing: Monitoring the fate of methane in groundwater systems and identifying sources of methane contamination.[8][9]

Data Presentation: Isotopic Signatures of Methane Sources

While this compound is an artificial tracer, understanding the natural isotopic background of methane is crucial for interpreting tracer study results. The following table summarizes the typical δ¹³C and δD values for methane from various natural sources.

Methane Sourceδ¹³C (‰ vs. VPDB)δD (‰ vs. VSMOW)Reference
Biogenic (Microbial)
- Carbonate Reduction-110 to -60-250 to -150[10][11]
- Methyl-type Fermentation-60 to -50-400 to -250[10]
Thermogenic
- Associated with Oil-50 to -30-275 to -125[6]
- Associated with Condensate-40 to -25-200 to -150[6]
- Associated with Coal-35 to -20-200 to -100[12]
Abiotic -40 to -15-250 to -100

VPDB: Vienna Pee Dee Belemnite; VSMOW: Vienna Standard Mean Ocean Water

Experimental Protocols

The following protocols provide a generalized framework for conducting a tracer study using this compound in a subsurface environment. Specific parameters will need to be adapted based on the geological setting and the objectives of the study.

Protocol 1: Tracer Injection

Objective: To introduce a known quantity of this compound into a target geological formation.

Materials:

  • Certified this compound gas of high isotopic purity

  • High-pressure gas cylinder and regulator

  • Mass flow controller for precise injection rate measurement

  • Injection pump and tubing suitable for reservoir pressures

  • Data logger to record injection parameters

Procedure:

  • Pre-injection Survey: Collect and analyze baseline gas samples from the injection and monitoring wells to determine the background concentrations and isotopic compositions of methane and other relevant gases.

  • Tracer Preparation: The this compound is typically diluted with a carrier gas (e.g., nitrogen or natural gas from the reservoir) to achieve the desired injection volume and concentration. The final concentration of the tracer should be high enough to be detectable after significant dilution in the reservoir but low enough to not significantly alter the physical properties of the injected gas.

  • Injection: The tracer gas mixture is injected into the target formation through an injection well at a constant and accurately measured rate. The injection pressure, temperature, and flow rate should be continuously monitored and recorded.[13]

  • Injection Volume: The total volume of tracer injected will depend on the scale of the investigation, the expected dilution, and the detection limits of the analytical instruments.

  • Post-injection Flushing: After the tracer has been injected, the injection well should be flushed with a volume of carrier gas to push the tracer slug into the formation and away from the wellbore.

Protocol 2: Sample Collection and Analysis

Objective: To collect gas samples from monitoring wells and analyze them for the presence and concentration of this compound.

Materials:

  • High-pressure sample cylinders (e.g., stainless steel)

  • Gas sampling manifold

  • Portable gas analyzer for real-time monitoring of key gas components (optional)

  • Gas Chromatograph-Isotope Ratio Mass Spectrometer (GC-IRMS)

Procedure:

  • Sampling Frequency: The frequency of sampling at monitoring wells will depend on the expected travel time of the tracer. Initially, frequent sampling is recommended to capture the arrival of the tracer front. The frequency can be adjusted based on the initial results.[5]

  • Sample Collection: Gas samples are collected from the monitoring wells using high-pressure sample cylinders. The sampling manifold should be purged with well gas before collecting the sample to avoid contamination.

  • Sample Storage and Transport: Samples should be stored in a cool, dark place and transported to the laboratory for analysis as soon as possible.

  • Sample Preparation: In the laboratory, the gas samples are prepared for analysis. This may involve cryogenic trapping and purification to concentrate the methane and remove other gases that could interfere with the analysis.[14]

  • Isotopic Analysis: The isotopic composition of the methane in the samples is determined using a GC-IRMS. The instrument is calibrated using certified reference materials with known ¹³C/¹²C and D/H ratios.

  • Data Analysis: The concentration of this compound is calculated based on the measured isotope ratios and the known isotopic composition of the injected tracer. The results are then used to generate breakthrough curves (tracer concentration versus time) for each monitoring well.

Visualizations

Geochemical_Exploration_Workflow cluster_planning Phase 1: Planning & Baseline cluster_execution Phase 2: Tracer Injection & Monitoring cluster_analysis Phase 3: Analysis & Interpretation A Define Objectives B Geological & Reservoir Modeling A->B C Baseline Geochemical Survey B->C D This compound Tracer Injection C->D E Time-Lapse Gas Sampling D->E F GC-IRMS Analysis E->F G Data Interpretation F->G H Reservoir Model Update G->H H->A Iterative Refinement

Caption: Workflow for a this compound tracer study in geochemical exploration.

Signaling_Pathway cluster_source Source Identification cluster_process Subsurface Processes cluster_detection Detection & Interpretation Biogenic Biogenic Methane (δ¹³C: -110 to -50‰) Migration Migration & Transport Biogenic->Migration Thermogenic Thermogenic Methane (δ¹³C: -50 to -20‰) Thermogenic->Migration Tracer Injected this compound (Highly Enriched δ¹³C & δD) Tracer->Migration Mixing Mixing with Formation Gases Migration->Mixing Reaction Oxidation/Fractionation Mixing->Reaction MonitoringWell Monitoring Well Gas Sample Reaction->MonitoringWell Analysis Isotopic Analysis (GC-IRMS) MonitoringWell->Analysis Interpretation Interpretation: - Flow Path - Velocity - Connectivity Analysis->Interpretation

Caption: Logical flow of a this compound tracer from injection to interpretation.

References

Application Notes and Protocols for Methane-13C,d4 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes. While 13C-labeled glucose and amino acids are commonly employed in metabolic research, particularly in the context of cancer metabolism and drug development[1][2], other tracers can provide unique insights into specific metabolic networks. Methane-13C,d4 (¹³CH₃D) is a specialized tracer primarily utilized in the study of one-carbon (1C) metabolism, with significant applications in microbiology and environmental science.

These application notes provide a detailed overview of the experimental design and protocols for conducting this compound tracer experiments. The primary focus is on its established application in studying methanotrophic bacteria, which utilize methane as their sole carbon and energy source. Additionally, we will discuss the potential, though less explored, applications relevant to drug development, particularly in the context of the gut microbiome's influence on drug metabolism.

Principle of this compound Tracing

This compound serves as a dual-label tracer. The ¹³C atom allows for the tracing of carbon flow through metabolic pathways, while the deuterium (d) atoms can provide information on hydrogen exchange reactions and redox metabolism. When introduced into a biological system, this compound is metabolized, and the labeled carbon and deuterium atoms are incorporated into various downstream metabolites. By analyzing the isotopic enrichment and distribution in these metabolites using mass spectrometry, researchers can map the flow of carbon and hydrogen from methane and quantify the rates of metabolic reactions. This technique is a specific application of the broader field of 13C Metabolic Flux Analysis (¹³C-MFA)[1][2].

Applications

Established Application: Microbial Methane Metabolism

The primary application of this compound is in the study of methanotrophic bacteria. These microorganisms play a crucial role in the global carbon cycle by converting methane into biomass and carbon dioxide. Understanding their metabolic pathways is essential for various biotechnological applications, including the production of biofuels and other valuable chemicals from methane. This compound tracer studies have been instrumental in elucidating the central carbon metabolism of methanotrophs, including the serine cycle and the ethylmalonyl-CoA pathway.

Emerging Application: Gut Microbiome and Drug Metabolism

The gut microbiome has a profound impact on human health and can significantly influence the metabolism, efficacy, and toxicity of drugs[3][4]. Some gut microbes can produce and consume methane, and one-carbon metabolism is a key process in the gut microbial community. While the direct use of this compound as a tracer in drug development is not yet a common practice, the principles and techniques are highly relevant. For instance, understanding how the gut microbiome metabolizes one-carbon compounds could provide insights into its interaction with drugs that are substrates or inhibitors of one-carbon pathways. Deuterated compounds are also increasingly used in drug discovery to improve pharmacokinetic properties[5][6]. Therefore, the methodologies described here can be adapted to study the metabolic interplay between the gut microbiome and pharmaceutical compounds.

Experimental Design and Protocols

I. Experimental Workflow

The general workflow for a this compound tracer experiment is outlined below.

G Experimental Workflow for this compound Tracer Experiments cluster_setup Experimental Setup cluster_sampling Sample Processing cluster_analysis Data Acquisition & Analysis A Cell Culture/ Microbial Growth B Introduction of This compound A->B Gaseous Tracer Introduction C Incubation and Labeling B->C Time-course or Steady-state D Quenching Metabolism C->D Rapid Cessation of Enzymatic Activity E Metabolite Extraction D->E Separation of Metabolites F Mass Spectrometry (GC-MS or LC-MS) E->F Sample Injection G Data Processing and Isotopologue Analysis F->G Peak Integration and Mass Isotopomer Distribution H Metabolic Flux Analysis G->H Computational Modeling

Caption: A generalized workflow for this compound tracer experiments.

II. Detailed Protocol for Microbial Tracer Experiments

This protocol is adapted for studying methanotrophic bacteria.

1. Materials and Reagents:

  • Methanotrophic bacterial strain (e.g., Methylosinus trichosporium OB3b)

  • Appropriate growth medium (e.g., Nitrate Minimal Salts medium)

  • Gas-tight culture vessels (e.g., serum bottles with butyl rubber stoppers)

  • This compound gas (≥98% isotopic purity)

  • Unlabeled methane

  • Syringes and needles for gas handling

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Metabolite extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Internal standards for mass spectrometry

  • GC-MS or LC-MS system

2. Cell Culture and Labeling:

  • Grow the methanotrophic bacteria in the appropriate liquid medium in gas-tight culture vessels. The headspace should contain a mixture of methane and air (typically 20-30% methane).

  • Once the culture reaches the desired cell density (e.g., mid-exponential phase), replace the headspace with a defined gas mixture containing this compound. The final concentration of methane should be similar to the initial growth conditions.

  • For steady-state labeling, incubate the culture for a sufficient period to allow for the isotopic labeling of intracellular metabolites to reach a steady state. This duration should be determined empirically but is typically several doubling times.

  • For kinetic studies, collect samples at multiple time points after the introduction of the labeled methane.

3. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by mixing a known volume of the cell culture with a cold quenching solution.

  • Separate the cells from the medium by centrifugation at a low temperature.

  • Extract the intracellular metabolites by adding a cold extraction solvent to the cell pellet.

  • Vortex the mixture thoroughly and incubate at a low temperature to ensure complete extraction.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract, for example, using a speed vacuum concentrator.

4. Mass Spectrometry Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for either GC-MS or LC-MS analysis.

  • For GC-MS analysis, derivatize the metabolites to increase their volatility.

  • Inject the sample into the mass spectrometer. High-resolution mass spectrometry is recommended to accurately distinguish between different isotopologues[7].

  • Acquire the data in full scan mode to detect all possible labeled species.

5. Data Analysis:

  • Process the raw mass spectrometry data to identify peaks corresponding to metabolites of interest.

  • Determine the mass isotopomer distribution (MID) for each metabolite, which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.)[8].

  • Correct the raw MIDs for the natural abundance of stable isotopes.

  • Use the corrected MIDs to perform metabolic flux analysis using specialized software (e.g., INCA, Metran).

III. Signaling Pathway: Methane Metabolism in Methanotrophs

The following diagram illustrates the central metabolic pathways involved in methane assimilation in Type II methanotrophs, which are often studied using this compound tracers.

Caption: Simplified diagram of the Serine Cycle for methane assimilation.

Data Presentation

Quantitative data from this compound tracer experiments should be summarized in clear and structured tables.

Table 1: Experimental Conditions for this compound Labeling

ParameterValue
Bacterial StrainMethylosinus trichosporium OB3b
Growth MediumNitrate Minimal Salts (NMS)
Temperature30°C
Agitation200 rpm
Headspace Gas Composition25% this compound, 75% Air
Labeling Duration24 hours (for steady-state)
Cell Density at HarvestOD600 ≈ 1.0

Table 2: Isotopic Enrichment of Key Metabolites at Steady State

MetaboliteAverage ¹³C Enrichment (%)Standard Deviation
Serine85.23.1
Glycine82.52.8
Alanine75.64.2
Aspartate68.95.5
Glutamate65.35.1

Logical Relationships in Data Analysis

The analysis of data from this compound tracer experiments follows a logical progression from raw data to metabolic flux maps.

G Data Analysis Flow for ¹³C-MFA Raw_Data Raw Mass Spectrometry Data Peak_Picking Peak Picking and Integration Raw_Data->Peak_Picking MID_Calculation Mass Isotopomer Distribution (MID) Calculation Peak_Picking->MID_Calculation Correction Natural Isotope Abundance Correction MID_Calculation->Correction Flux_Modeling Metabolic Flux Modeling Correction->Flux_Modeling Corrected MIDs Flux_Map Metabolic Flux Map Flux_Modeling->Flux_Map Estimated Fluxes

Caption: Logical flow of data analysis in ¹³C-Metabolic Flux Analysis.

Conclusion

This compound tracer experiments are a valuable tool for investigating one-carbon metabolism, with well-established protocols in the field of microbiology. The detailed methodologies and data analysis workflows presented here provide a comprehensive guide for researchers in this area. For drug development professionals, while direct applications are still emerging, the principles of stable isotope tracing and metabolic flux analysis are highly transferable. The study of the gut microbiome's role in drug metabolism represents a promising future direction for the application of these advanced metabolic research techniques.

References

Troubleshooting & Optimization

Methane-13C,d4 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Methane-13C,d4 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your stable isotope labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (¹³CD₄) is a stable isotope-labeled form of methane where the carbon atom is the heavy isotope ¹³C and all four hydrogen atoms are the heavy isotope deuterium (d or ²H). This labeling results in a mass shift of +5 atomic mass units (amu) compared to the most common isotopologue of methane (¹²CH₄). It is commonly used as a tracer in metabolic flux analysis, stable isotope probing (SIP) to identify active methanotrophs in environmental samples, and in nuclear magnetic resonance (NMR) spectroscopy studies.

Q2: What are the key considerations for designing a this compound labeling experiment?

Successful experimental design requires careful consideration of several factors:

  • Labeling Duration: The incubation time must be sufficient to allow for the incorporation of the ¹³C and deuterium labels into the metabolites or biomass of interest. Pilot studies with varying incubation times are recommended.

  • Substrate Concentration: The concentration of this compound should be high enough to achieve detectable labeling but not so high as to be toxic or alter the metabolism of the system under study.

  • Controls: Appropriate controls are crucial for data interpretation. These should include:

    • A negative control with unlabeled methane (¹²CH₄) to determine the natural isotopic abundance.

    • A no-substrate control to assess background metabolic activity.

    • For environmental samples, an autoclaved or sterilized control to distinguish biotic from abiotic processes.

  • Replicates: Biological and technical replicates are essential to ensure the statistical significance of your results.

Q3: How can I confirm the incorporation of ¹³C and deuterium from this compound?

Incorporation of the stable isotopes can be confirmed using several analytical techniques:

  • Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the incorporation of ¹³C and deuterium will result in a shift in the mass-to-charge ratio (m/z) of the analyte. For intact this compound, you would look for a peak at M+5. For metabolites, the mass shift will depend on how many labeled atoms are incorporated.

  • Isotope Ratio Mass Spectrometry (IRMS): This technique provides high-precision measurements of isotope ratios (e.g., ¹³C/¹²C) and can be used to quantify the enrichment of ¹³C in bulk samples or specific compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ²H-NMR can be used to determine the position and extent of isotopic labeling within a molecule.

Troubleshooting Guides

Low Isotopic Enrichment

Q: I am observing low or no incorporation of the ¹³C and/or deuterium label in my samples. What are the possible causes and solutions?

  • Issue: Insufficient incubation time.

    • Solution: Increase the labeling period. The time required to reach isotopic steady state varies depending on the metabolic pathway and the organism's growth rate. For example, glycolytic intermediates may label within minutes, while TCA cycle intermediates can take several hours.[1]

  • Issue: Inefficient delivery of this compound gas.

    • Solution: Ensure that the gas delivery system is not leaking and that the gas is effectively reaching the cells or environmental sample. For aqueous cultures, ensure adequate mixing to facilitate gas-liquid transfer.

  • Issue: Low metabolic activity of the biological system.

    • Solution: Optimize experimental conditions to ensure the cells or microorganisms are metabolically active. This may involve adjusting temperature, pH, or nutrient concentrations. For environmental samples, low activity may be inherent to the system.

  • Issue: Cross-feeding or utilization of alternative carbon sources.

    • Solution: In complex microbial communities, some organisms may consume labeled byproducts from primary utilizers, leading to diluted labeling.[2] Shorter incubation times can help to minimize this effect. Ensure that no unlabeled carbon sources are inadvertently introduced into the system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q: My GC-MS chromatogram shows poor peak shape (e.g., fronting, tailing, or broad peaks) for methane. What should I check?

Symptom Possible Cause Suggested Solution
Peak Fronting Column overload.Dilute the sample or use a split injection.
Incompatible solvent.Ensure the injection solvent is appropriate for the column and analyte.
Peak Tailing Active sites in the injector or column.Deactivate the injector liner and/or use a fresh, high-quality column.
Dead volume in the system.Check all fittings and connections for leaks and ensure the column is installed correctly.
Broad Peaks Low carrier gas flow rate.Verify and optimize the carrier gas flow rate.
Injector temperature too low.Increase the injector temperature to ensure complete and rapid volatilization of methane.

Q: I am seeing unexpected peaks in my GC-MS analysis. What could be the source?

  • Issue: Contamination from the gas supply or delivery system.

    • Solution: Use high-purity carrier and sample gases. Check for and eliminate leaks in the gas lines. Install and regularly replace gas purifiers.

  • Issue: Sample carryover from previous injections.

    • Solution: Implement a thorough cleaning protocol for the syringe and injector between runs. Injecting a solvent blank can help identify carryover.

  • Issue: Septum bleed.

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Ensure the injector temperature does not exceed the septum's maximum operating temperature.

Q: The M+5 peak for this compound in my mass spectrum is lower than expected, or I see other unexpected mass isotopologues.

  • Issue: Incomplete labeling of the this compound source.

    • Solution: Verify the isotopic purity of your this compound standard from the manufacturer's certificate of analysis.

  • Issue: Isotopic exchange during sample preparation or analysis.

    • Solution: Hydrogen-deuterium exchange can sometimes occur. Minimize sample processing steps and ensure inert conditions where possible.

  • Issue: Fragmentation in the ion source.

    • Solution: Optimize the ionization energy in the mass spectrometer to minimize fragmentation of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: I am having trouble obtaining a clean ¹³C-NMR spectrum of my labeled methane or metabolites.

  • Issue: Low signal-to-noise ratio.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio. Ensure your sample concentration is sufficient. For labeled metabolites, enrichment levels may be too low for easy detection.

  • Issue: Broad or distorted peaks.

    • Solution: Poor shimming of the magnetic field is a common cause. Re-shim the spectrometer. Also, ensure the sample is free of paramagnetic impurities.

  • Issue: Solvent signal interference.

    • Solution: Use a deuterated solvent and appropriate solvent suppression techniques if the solvent signal overlaps with your signals of interest. The chemical shift of CDCl₃ appears as a triplet at 77 ppm.[3]

Data Presentation

Table 1: Typical GC-MS Parameters for Methane Analysis
ParameterValueNotes
Column GS-CarbonPLOT (30 m x 0.32 mm x 3 µm)Suitable for separating light gases.
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injector Temperature 250 °C
Oven Program Isothermal at 30-40 °CMethane elutes at a low temperature.
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eVStandard for creating comparable mass spectra.

Data synthesized from multiple sources including[4][5][6].

Table 2: Instrument Precision for Isotopic Analysis of Methane
Isotope RatioAnalytical TechniqueLong-term Standard DeviationLimit of Quantitation
δ¹³C-CH₄GC-IRMS± 0.2‰~0.8 nmol
δ²H-CH₄GC-IRMS± 4‰> 2 nmol
δ¹³C-CH₄CRDS± 0.05‰N/A

Data from[6][7][8]. Note: CRDS (Cavity Ring-Down Spectroscopy) is another technique for high-precision isotope measurements.

Table 3: Expected ¹³C-NMR Chemical Shifts
Carbon EnvironmentTypical Chemical Shift (ppm)
Alkanes (e.g., Methane)-2 to 50
Alkenes100 - 150
Alkynes65 - 85
Aromatic120 - 170
Carbonyls (Ketones, Aldehydes)190 - 220
Carbonyls (Acids, Esters)160 - 185

Data synthesized from[1][3][9][10]. The chemical shift of methane itself is at the very upfield end of the alkane range.

Experimental Protocols

Protocol: Stable Isotope Probing of Soil Microbes with this compound

This protocol outlines a general procedure for identifying active methanotrophs in a soil sample.

  • Microcosm Setup:

    • Distribute equal amounts of sieved soil into serum vials. The amount of soil will depend on the expected microbial biomass and activity.

    • Prepare triplicate microcosms for the ¹³CD₄ treatment and triplicate controls with ¹²CH₄.

    • Add a minimal salts medium to moisten the soil, but avoid creating a slurry to maintain aerobic conditions in the headspace.

    • Crimp-seal the vials with butyl rubber stoppers.

  • Labeling:

    • Remove a volume of air from the headspace of each vial and replace it with an equal volume of either ¹³CD₄ or ¹²CH₄ gas to achieve the desired final concentration (e.g., 1-10% v/v).

    • Incubate the microcosms in the dark at a temperature relevant to the soil's natural environment (e.g., 4°C for arctic soils, room temperature for temperate soils).[11]

    • Monitor the headspace methane concentration periodically using GC to confirm consumption.

  • DNA Extraction and Isopycnic Centrifugation:

    • At the end of the incubation period, sacrifice the microcosms and extract total DNA from the soil samples using a standard soil DNA extraction kit.

    • Combine the extracted DNA with a cesium chloride (CsCl) gradient solution in an ultracentrifuge tube.

    • Centrifuge at high speed for an extended period (e.g., >48 hours) to separate the DNA based on its buoyant density. ¹³C-labeled DNA will be denser and form a band lower in the gradient than the unlabeled ¹²C-DNA.

  • Fractionation and Analysis:

    • Carefully fractionate the CsCl gradient from the bottom of the tube.

    • Precipitate the DNA from each fraction and quantify it.

    • Use PCR to amplify a phylogenetic marker gene (e.g., 16S rRNA) or a functional gene (e.g., pmoA for methanotrophs) from the "heavy" (¹³C-labeled) and "light" (¹²C-labeled) DNA fractions.

    • Analyze the PCR products using techniques like denaturing gradient gel electrophoresis (DGGE) or high-throughput sequencing to identify the microorganisms that incorporated the ¹³C from the methane.[11]

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Labeling cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_sample Prepare Sample (Cell Culture, Soil, etc.) incubation Incubation/ Labeling prep_sample->incubation prep_gas Prepare this compound and Control Gases prep_gas->incubation monitoring Monitor Methane Consumption (GC) incubation->monitoring extraction Extraction (Metabolites, DNA, etc.) incubation->extraction monitoring->incubation Continue Incubation analysis Analytical Measurement (GC-MS, NMR, IRMS) extraction->analysis data_proc Data Processing and Interpretation analysis->data_proc

Caption: A generalized workflow for this compound stable isotope labeling experiments.

Troubleshooting_Low_Enrichment Troubleshooting Low Isotopic Enrichment start Low or No Isotopic Enrichment Detected check_incubation Is incubation time sufficient? start->check_incubation check_gas Is gas delivery system working correctly? check_incubation->check_gas Yes solution_incubation Increase incubation time. Perform time-course experiment. check_incubation->solution_incubation No check_activity Is the biological system metabolically active? check_gas->check_activity Yes solution_gas Check for leaks. Ensure adequate mixing. check_gas->solution_gas No check_sources Are there other carbon sources present? check_activity->check_sources Yes solution_activity Optimize growth conditions (nutrients, temp, pH). check_activity->solution_activity No solution_sources Use defined media. Minimize cross-feeding with shorter incubation. check_sources->solution_sources Yes

Caption: A decision tree for troubleshooting low isotopic enrichment in this compound experiments.

References

Technical Support Center: Optimizing GC-MS for Methane-13C,d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of isotopically labeled methane (Methane-13C,d4).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing this compound using GC-MS?

The main challenge is achieving clear chromatographic separation and accurate mass detection for a low molecular weight, volatile compound. Methane is a gas at room temperature, requiring specialized injection techniques. Furthermore, potential interferences from background ions in the low mass range, such as trace oxygen (m/z 16), can complicate analysis.[1] For isotopically labeled methane, it's crucial to resolve it from its unlabeled counterpart and other light gases.

Q2: How does isotopic labeling with 13C and deuterium affect GC retention time?

Deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts.[2] This phenomenon, known as the chromatographic H/D isotope effect, is due to weaker intermolecular interactions between the deuterated analyte and the stationary phase of the GC column.[3] In contrast, 13C labeling has a negligible effect on retention time.[3] Therefore, you can expect this compound to have a slightly different retention time than standard methane (CH4).

Q3: Which type of GC column is best suited for this compound analysis?

For separating permanent gases and light hydrocarbons like methane, a porous layer open tubular (PLOT) column is often ideal.[1][4] Columns with thick films are also well-suited for volatile analytes as they increase retention and may eliminate the need for sub-ambient oven temperatures.[4]

Q4: What are the key MS parameters to optimize for this compound?

Key parameters include the ion source temperature, quadrupole temperature, and ionization mode.

  • Ion Source and Quadrupole Temperatures : Higher source temperatures can help keep the source clean but may also increase background noise and reduce sensitivity.[5] A common starting point is a source temperature of 200-230°C and a quadrupole temperature of 150°C.[5][6]

  • Ionization Mode : While standard Electron Ionization (EI) at 70 eV is common, it can cause extensive fragmentation.[7] For better preservation of the molecular ion, a "softer" ionization technique like Chemical Ionization (CI) with methane as the reagent gas can be beneficial.[8][9] Lowering the electron energy in EI mode (e.g., to 10-12 eV) can also reduce fragmentation and enhance the molecular ion signal.[8]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution Citation
Improper Column Installation Re-install the column, ensuring a clean cut and correct insertion depth into the injector and detector to avoid dead volume.[10][11]
Column Overload Reduce the injection volume or use a higher split ratio. A column with a thicker film or larger internal diameter can also increase sample capacity.[10]
Active Sites in Inlet Clean or replace the injector liner. Using a deactivated or silanized liner can reduce peak tailing for active compounds.[11]

Problem 2: Low Sensitivity / No Peak Detected

Possible Cause Suggested Solution Citation
System Leaks Use an electronic leak detector to check for leaks in the carrier gas line, fittings, and septum. Leaks can introduce air and moisture, leading to high background and reduced sensitivity.[12]
Incorrect MS Temperatures Optimize the ion source and quadrupole temperatures. Experiment with different source settings (e.g., 150°C, 200°C, 250°C) to find the best signal-to-noise ratio for your specific analysis.[5]
Suboptimal Carrier Gas Flow Ensure the carrier gas flow rate is within the optimal range for your MS system's vacuum capabilities. For helium, this is typically 1-2 mL/min. Flows that are too high can dilute ions in the source.[13][14]
Contaminated Ion Source A dirty ion source is a common cause of sensitivity loss. Vent the system and clean the ion source components according to the manufacturer's instructions.[5]

Problem 3: Irreproducible Retention Times

Possible Cause Suggested Solution Citation
Unstable GC Oven Temperature Verify the oven temperature is accurate and stable. Ensure the temperature program is consistent between runs.[10]
Fluctuations in Carrier Gas Flow Check for a stable head pressure from the gas supply. Ensure flow controllers are functioning correctly.[10]
Column Degradation The stationary phase can degrade over time, especially if exposed to oxygen at high temperatures. Condition the column or, if necessary, replace it.[15]

Experimental Protocols & Parameter Tables

Suggested GC-MS Protocol for this compound

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

  • Sample Introduction : Use a gas-tight syringe or a gas sampling valve for reproducible injection of gaseous samples.

  • GC Separation : Employ a suitable column (e.g., PLOT or thick-film non-polar column) to separate methane from other gases.

  • MS Detection : Set the mass spectrometer to scan a narrow mass range around the target ions (e.g., m/z 16 for CH4, m/z 21 for ¹³CD₄) or use Selected Ion Monitoring (SIM) for maximum sensitivity.

  • Data Analysis : Integrate the peak areas for the relevant ions and calculate the isotopic ratio.

Table 1: Recommended GC Parameters
ParameterRecommended SettingRationaleCitation
Column Type Porous Layer Open Tubular (PLOT) or Low-polarity (e.g., 5% Phenyl)PLOT columns are excellent for separating permanent gases. A low-polarity phase separates primarily by boiling point.[1][16]
Column Dimensions 30 m x 0.25 mm ID, 1.0 µm film thicknessA thicker film increases retention for volatile compounds like methane. 0.25 mm ID offers a good balance of efficiency and capacity.[4][6][17]
Carrier Gas HeliumInert and provides good efficiency. Optimal flow is compatible with most MS vacuum systems.[14]
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)Maintains optimal vacuum and sensitivity.[14]
Oven Program 30°C (isothermal)For a simple mixture containing only methane, an isothermal run may be sufficient. A temperature ramp may be needed if other compounds are present.[18]
Inlet Temperature 150 - 200 °CHot enough to ensure rapid vaporization without causing thermal degradation of other potential sample components.[6]
Injection Mode Split (e.g., 50:1 or 100:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated gas samples.[6]
Table 2: Recommended MS Parameters
ParameterRecommended SettingRationaleCitation
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)EI is standard. CI (with methane) is a softer technique that can enhance the molecular ion.[8][9]
Electron Energy 70 eV (standard) or <15 eV (low energy EI)70 eV provides standard, library-searchable spectra. Low energy reduces fragmentation.[7][8]
Source Temperature 230 °CA good starting point to balance sensitivity and source cleanliness.[6]
Quadrupole Temperature 150 °CHelps maintain mass accuracy and sensitivity.[6]
Solvent Delay 0.5 - 1.0 minPrevents the filament from turning on during the pressure surge from injection.[12]
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode offers significantly higher sensitivity than full scan mode by focusing on specific ions of interest.[13]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Gas Sample Collection (e.g., Tedlar Bag) Injection Gas Injection (Split Mode) Prep->Injection GC GC Separation (PLOT Column) Injection->GC MS MS Detection (SIM Mode) GC->MS Integration Peak Integration (m/z for ¹³CD₄) MS->Integration Quant Quantification & Isotope Ratio Calculation Integration->Quant

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Problem Observed: Poor Sensitivity or Irreproducible Results CheckLeaks Check for System Leaks? Start->CheckLeaks FixLeaks Fix Leaks (Tighten Fittings, Replace Septum) CheckLeaks->FixLeaks Yes CheckParams Review GC/MS Parameters? CheckLeaks->CheckParams No End Problem Resolved FixLeaks->End OptimizeParams Optimize Temperatures & Flow Rates CheckParams->OptimizeParams Yes CheckConsumables Inspect Consumables? (Liner, Column, Syringe) CheckParams->CheckConsumables No OptimizeParams->End ReplaceConsumables Clean/Replace Liner, Condition/Replace Column CheckConsumables->ReplaceConsumables Yes CleanSource Clean Ion Source CheckConsumables->CleanSource No ReplaceConsumables->End CleanSource->End

Caption: Systematic troubleshooting logic for common GC-MS issues.

References

Methane-13C,d4 Data Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methane-13C,d4 data interpretation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during stable isotope tracing experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research?

This compound (¹³CD₄) is a stable isotope-labeled compound used as a tracer in metabolic research and drug development. Its primary application is in studies involving one-carbon metabolism, where it can track the fate of methyl groups. In drug development, it is often used as an internal standard for quantitative analysis of drug metabolites or to probe metabolic pathways that involve methylation or demethylation reactions.

Q2: Why is correcting for natural isotope abundance crucial for my data?

Q3: What is a Mass Isotopologue Distribution (MID) and why is it important?

A mass isotopologue distribution (MID), also referred to as a mass isotopomer distribution (MDV), describes the fractional abundance of all isotopic forms of a metabolite.[3] For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all ¹²C) to M+n (all ¹³C).[3] The MID is the direct output from the mass spectrometer and serves as the primary data for calculating metabolic fluxes and pathway contributions.[1] Accurate MIDs are essential for downstream quantitative analysis.

Section 2: Troubleshooting Guides

Guide 1: Common Issues in the Experimental Phase
Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent cell seeding density or growth phase.2. Pipetting errors during sample quenching or extraction.3. Instability of metabolites during sample workup.4. Inconsistent incubation times with the isotopic tracer.1. Ensure uniform cell culture conditions. Harvest cells during the exponential growth phase.2. Use calibrated pipettes and consistent, rapid techniques for all samples.3. Keep samples on dry ice or in a cold environment throughout the extraction process.4. Standardize all timing steps precisely, especially the introduction and removal of the tracer.
Low Signal of Labeled Metabolite 1. Insufficient tracer concentration or incubation time.2. Slow metabolic pathway activity.3. Poor ionization efficiency of the metabolite in the mass spectrometer.4. Low abundance of the target metabolite.1. Run a time-course and dose-response experiment to optimize tracer concentration and labeling duration.2. Increase incubation time to allow for more tracer incorporation, ensuring isotopic steady state is reached if required.[4]3. Optimize mass spectrometer source parameters. Consider chemical derivatization to improve ionization.4. Increase the amount of starting material (e.g., cell number) or use a more sensitive analytical instrument.
Unexpected Labeling Patterns 1. Tracer impurity (e.g., ¹³C-labeled substrate contains some ¹²C).2. Contribution from alternative or previously unconsidered metabolic pathways.[3]3. In vivo scrambling of labels due to reversible enzymatic reactions.4. Contamination from media or serum components.1. Obtain the isotopic purity of your tracer from the manufacturer and use this information in your data correction algorithm.[5]2. Re-evaluate the known metabolic network. Consider using additional tracers that label different parts of the pathway to confirm activities.[3][6]3. Consult literature for the specific pathways of interest to understand which reactions are reversible and may affect labeling patterns.4. Run a media-only blank to identify and subtract background contributions.
Guide 2: Challenges in Data Interpretation

Q: How do I correctly perform natural abundance correction?

A: Natural abundance correction must be performed using a mathematical algorithm that accounts for the probabilistic distribution of all naturally occurring stable isotopes in your metabolite of interest (including C, H, N, O, S, etc.). Several software tools and in-house scripts are available for this purpose.[5][7] The general process involves using a correction matrix derived from the known natural abundances of isotopes to calculate the true fractional enrichment from your experimental tracer.[7]

Q: My measured mass isotopologues do not seem to be at isotopic steady state. What should I do?

A: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. This is a key assumption for many metabolic flux analysis (MFA) models.[4] To confirm you have reached steady state, you must measure isotopic labeling at multiple time points.[3][4] If labeling is still increasing at your final time point, you have not reached steady state. For your analysis, you must either extend the labeling time until a plateau is reached or use non-stationary MFA models that are specifically designed to handle dynamic labeling data.

Section 3: Experimental Protocols & Workflows

Protocol: General Method for Isotope Ratio Mass Spectrometry (IRMS) Analysis of Methane

This protocol provides a general overview for the analysis of the δ¹³C signature in methane, a common procedure in stable isotope studies.

  • Sample Collection : Gas samples are collected in headspace vials.

  • Water/CO₂ Removal : Samples are purged from vials into a helium carrier stream and passed through a chemical scrubber (e.g., Mg(ClO₄)₂, Ascarite) to remove water and carbon dioxide.[8]

  • Cryo-Focusing : The gas stream is then passed through a cold trap (e.g., coiled divinylbenzene column cooled with liquid nitrogen) to concentrate the methane.[8]

  • Gas Chromatography (GC) Separation : The trapped methane is released by heating and separated from other residual gases using a GC column (e.g., GS-CarbonPLOT).[8]

  • Combustion and Conversion : After eluting from the GC, the methane is oxidized to CO₂ by reacting with nickel oxide at 1000 °C (for ¹³C analysis).[8]

  • IRMS Analysis : The resulting CO₂ is transferred to the isotope ratio mass spectrometer. A pure reference gas is used to calculate provisional delta values.[8]

  • Data Correction : Final delta values are obtained after adjusting for instrumental drift and linearity using calibrated laboratory reference materials.[8]

Data Analysis Workflow

The following diagram outlines the essential steps for processing raw mass spectrometry data from a stable isotope tracing experiment.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Interpretation cluster_3 Final Output Raw_Data Raw MS Data (.raw, .mzML) Peak_Picking Peak Picking & Integration Raw_Data->Peak_Picking Metadata Experimental Metadata Metadata->Peak_Picking NA_Correction Natural Abundance Correction Peak_Picking->NA_Correction Purity_Correction Tracer Purity Correction NA_Correction->Purity_Correction MID_Calculation Calculate Mass Isotopologue Distributions (MIDs) Purity_Correction->MID_Calculation Flux_Analysis Metabolic Flux Analysis (MFA) MID_Calculation->Flux_Analysis Pathway_Analysis Pathway Activity Analysis MID_Calculation->Pathway_Analysis Results Biological Interpretation Flux_Analysis->Results Pathway_Analysis->Results G cluster_0 True Isotopic State cluster_1 Natural Abundance Contribution cluster_2 Measured by Mass Spectrometer True_Unlabeled Truly Unlabeled Metabolite Pool (M+0) Measured_MID Measured Mass Isotopologue Distribution (MID) True_Unlabeled->Measured_MID Contributes to M+0, M+1, M+2... True_Labeled Truly Labeled Metabolite Pool (M+n) True_Labeled->Measured_MID Contributes to M+n, M+n+1... NA_Contribution Natural Abundance of ¹³C, ²H, ¹⁵N, ¹⁸O, etc. NA_Contribution->Measured_MID Causes upward shift in mass for both pools Correction Correction Algorithm Measured_MID->Correction Input Correction->True_Labeled Calculates True Fractional Enrichment G Drug Drug-CH₃ Metabolite Drug-OH Drug->Metabolite CYP450 Demethylation THF THF Drug->THF Methyl Group Transfer Tracer ¹³CD₃H Source Tracer->Drug Tracer Introduction SAM SAM SAH SAH SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine MeTHF 5-CH₃-THF (Labeled) THF->MeTHF Methionine Methionine (Labeled) MeTHF->Methionine MS Homocysteine->Methionine Methionine->SAM Protein Protein Synthesis Methionine->Protein

References

Technical Support Center: Methane-13C,d4 Stability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methane-13C,d4 under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a well-ventilated area, away from light and moisture. It is supplied in gas cylinders and should be handled in accordance with standard safety protocols for compressed gases.

Q2: Is this compound stable over long periods in a gas cylinder?

A2: Yes, studies have demonstrated good long-term stability for hydrocarbons, including methane, in gas cylinders with appropriate internal wall treatments[1].

Q3: Can this compound degrade at high temperatures, for example, in a GC injector?

A3: Methane is a very stable molecule. Non-catalytic thermal decomposition of methane typically occurs at temperatures above 900°C. While the presence of catalysts can lower this temperature, significant degradation is not expected under standard GC injector conditions. However, it is always good practice to use the lowest effective injector temperature to minimize the risk of any potential thermal degradation.

Q4: Is there a risk of isotopic exchange (H/D exchange) with this compound?

A4: Yes, hydrogen-deuterium (H/D) exchange is a potential issue, particularly in the ion source of a mass spectrometer. This can lead to a change in the isotopic composition of the molecule and affect the accuracy of your results. The risk of exchange is influenced by the ion source temperature and the presence of proton-donating species.

Q5: How does pH affect the stability of this compound?

A5: While this compound itself is chemically stable across a wide pH range, extreme pH values can be a concern in biological experiments. For instance, in anaerobic digestion studies, pH values outside the optimal range for methanogenic bacteria can inhibit methane production, which is a different consideration from the chemical stability of the isotopic label itself. For chemical applications, it is generally recommended to avoid strongly acidic or basic solutions when working with deuterated compounds to minimize the potential for H/D exchange, although specific quantitative data on this for methane is limited.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results Using this compound as an Internal Standard in Mass Spectrometry
Possible Cause Troubleshooting Step Explanation
Isotopic Exchange (H/D Exchange) in the Ion Source 1. Lower the ion source temperature to the minimum required for efficient ionization. 2. Check for and eliminate sources of active protons in the ion source (e.g., residual water). 3. If possible, use a "softer" ionization technique.High ion source temperatures can promote the exchange of deuterium atoms on the this compound with hydrogen atoms from residual water or other protic species in the mass spectrometer. This alters the mass of the internal standard and leads to inaccurate quantification.
Chromatographic Shift 1. Co-inject a mixture of the analyte and this compound to confirm co-elution. 2. If a shift is observed, adjust chromatographic conditions (e.g., temperature program, flow rate) to achieve co-elution.Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated analogs due to the kinetic isotope effect. If the internal standard does not co-elute with the analyte, it may experience different matrix effects, leading to inaccurate results.
Contamination of the Internal Standard 1. Verify the isotopic and chemical purity of the this compound standard as provided by the manufacturer's Certificate of Analysis. 2. If contamination is suspected, acquire a new, certified standard.The presence of unlabeled methane or other impurities in the internal standard will lead to incorrect quantification.
Issue 2: Unexpected Peaks or Mass Shifts in Mass Spectra
Possible Cause Troubleshooting Step Explanation
In-source H/D Exchange 1. Analyze a sample of the this compound standard alone to observe its fragmentation pattern and any evidence of exchange (e.g., presence of ions with fewer than four deuterium atoms). 2. Follow the troubleshooting steps for H/D exchange in the ion source as described above.As mentioned, H/D exchange in the ion source can lead to the formation of partially deuterated methane species, resulting in unexpected peaks in the mass spectrum.
Gas Leaks in the GC/MS System 1. Perform a thorough leak check of the GC/MS system, paying close attention to the injection port, column fittings, and transfer line.A leak in the system can introduce air (containing water and other compounds) which can react with the analyte and internal standard in the hot injector or ion source, leading to unexpected adducts or degradation products.
Sample Degradation in the Injector 1. Lower the injector port temperature. 2. Use a deactivated liner. 3. Ensure proper sample introduction technique to avoid backflash.While less likely for methane, very high injector temperatures or active sites in the liner can potentially cause degradation of the analyte or internal standard.

Quantitative Data Summary

General Stability of Related Compounds in Solvents:

SolventGeneral Stability of Deuterated Compounds
MethanolGenerally stable, but the hydroxyl group is a source of exchangeable protons.
AcetonitrileAprotic solvent, generally considered a good choice for minimizing H/D exchange.
DMSOAprotic, but can absorb atmospheric water, which can be a source of protons.

Experimental Protocols

Protocol: Assessment of Isotopic Stability of this compound Internal Standard

Objective: To verify the isotopic stability of this compound under the analytical conditions of a GC/MS method.

Materials:

  • This compound certified reference standard

  • High-purity helium or other suitable carrier gas

  • GC/MS system with a clean, well-maintained ion source

Procedure:

  • System Preparation:

    • Ensure the GC/MS system is free of leaks and has been recently tuned.

    • Install a new, deactivated injector liner.

    • Condition the GC column according to the manufacturer's instructions.

  • Initial Analysis:

    • Set the GC/MS parameters (injector temperature, oven program, ion source temperature, etc.) to the conditions that will be used for the intended sample analysis.

    • Directly inject a known amount of the this compound standard into the GC/MS.

    • Acquire the full scan mass spectrum.

  • Data Evaluation (Initial):

    • Examine the mass spectrum for the molecular ion of this compound (m/z 21).

    • Carefully inspect the spectrum for the presence of ions corresponding to partially deuterated methane (m/z 20, 19, 18, 17) and unlabeled methane (m/z 16).

    • Calculate the percentage of any observed isotopic variants relative to the main m/z 21 peak. A significant presence (>1-2% of the base peak, depending on the required analytical precision) of lower mass ions may indicate in-source H/D exchange.

  • Stress Conditions (Optional but Recommended):

    • Elevated Injector Temperature: Increase the injector temperature by 20-30°C above the intended method temperature and re-inject the standard. Analyze the resulting mass spectrum for any increase in H/D exchange products.

    • Elevated Ion Source Temperature: Increase the ion source temperature by 20-30°C and re-inject the standard. Analyze for an increase in H/D exchange.

    • Introduction of a Proton Source: If feasible and safe, introduce a small, controlled amount of a protic solvent (e.g., a headspace injection of air saturated with water vapor) just before or during the injection of the this compound standard to assess the "worst-case" scenario for H/D exchange.

  • Final Evaluation and Method Optimization:

    • Based on the results, determine if the isotopic stability of this compound is acceptable for the intended analytical method.

    • If significant H/D exchange is observed, optimize the analytical method by reducing the injector and/or ion source temperature to the lowest possible values that still provide adequate sensitivity and chromatography.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep System Preparation cluster_analysis Analysis cluster_evaluation Evaluation Leak_Check GC/MS Leak Check Tune MS Tune Leak_Check->Tune New_Liner Install New Liner Tune->New_Liner Condition_Column Condition Column New_Liner->Condition_Column Set_Parameters Set Method Parameters Condition_Column->Set_Parameters Inject_Standard Inject this compound Set_Parameters->Inject_Standard Acquire_Spectrum Acquire Mass Spectrum Inject_Standard->Acquire_Spectrum Evaluate_Spectrum Evaluate for H/D Exchange Acquire_Spectrum->Evaluate_Spectrum Stress_Test Perform Stress Tests (Temp, Proton Source) Evaluate_Spectrum->Stress_Test Optimize Optimize Method (Lower Temps) Stress_Test->Optimize If Exchange Observed

Caption: Experimental workflow for assessing the isotopic stability of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Quantitative Results HD_Exchange H/D Exchange Problem->HD_Exchange Chrom_Shift Chromatographic Shift Problem->Chrom_Shift Contamination Standard Contamination Problem->Contamination Lower_Temp Lower Source/Injector Temp HD_Exchange->Lower_Temp Optimize_Chrom Optimize Chromatography Chrom_Shift->Optimize_Chrom New_Standard Use New Standard Contamination->New_Standard

References

calibration curve issues with Methane-13C,d4 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when generating calibration curves with Methane-13C,d4 standards.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the experimental process, presented in a question-and-answer format.

Category 1: Calibration Curve Acceptance and Linearity

Q1: What are the standard acceptance criteria for a calibration curve?

A calibration curve is generally accepted if it meets several criteria. A curve should include a matrix blank (no analyte or internal standard), a zero calibrator (matrix with internal standard only), and a minimum of six non-zero concentration levels.[1][2] For most calibrators, the calculated concentration should be within 15% of the nominal value, while the Lower Limit of Quantitation (LLOQ) should be within 20%.[1] To accept the entire analytical run, at least 75% of the calibrators must meet these criteria.[1]

Q2: My calibration curve is non-linear. What are the common causes?

Non-linearity in calibration curves, especially in LC-MS, can stem from several sources. Common causes include:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte or internal standard.[2]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[2]

  • Ionization Saturation: The electrospray ionization (ESI) source can become saturated at high analyte concentrations.[2]

  • Isotopic Effects: A significant mass difference between the analyte and the isotopically labeled internal standard can sometimes lead to slight differences in chromatographic retention time or ionization efficiency.[3]

  • Analyte or Standard Instability: Degradation of the analyte or the this compound internal standard during sample preparation or analysis can affect the response.

Q3: How do I choose the right regression model for my curve? Should I use weighting?

Linear regression is the most common model, but if non-linearity persists after addressing potential causes, a quadratic regression might be considered.[2] The choice of weighting is crucial for heteroscedastic data, where the variance of the response changes across the concentration range.[2][4] For LC-MS/MS bioanalytical assays, a weighting factor of 1/x² is often recommended to give more weight to the lower concentration points, which tend to have lower variance.[4] Statistical tests like the ANOVA F-test can be used to check for heteroscedasticity.[2]

Category 2: Internal Standard (IS) and Standard Preparation

Q4: The response of my this compound internal standard is inconsistent across samples. Why?

Inconsistent internal standard (IS) response is a red flag for potential matrix effects.[4] While a stable isotope-labeled IS like this compound is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression or enhancement can still cause variability.[2] Other causes include errors in pipetting, sample preparation inconsistencies, or degradation of the IS in certain sample matrices. The IS signal in unknown samples should be monitored and fall within an accepted range determined from the calibration standards.[4]

Q5: What should I consider regarding the purity of my this compound standard?

The isotopic purity of the standard is critical. Ideally, the proportion of the unlabeled molecule (Methane) in your this compound standard should be less than 2%.[3] Higher levels of unlabeled analyte can interfere with the measurement of the native analyte, especially at the LLOQ, and may require complex correction calculations.[3]

Q6: What is the correct concentration to use for my this compound internal standard?

The internal standard should be added at a concentration that is approximately the same as the analyte concentration in the middle of the calibration range.[3] A significant mismatch in the molar ratio between the IS and the analyte can lead to non-linearity, as the natural isotopic abundance of the analyte or residual unlabeled analyte in the IS becomes more significant.[3]

Category 3: Matrix and Instrumental Effects

Q7: How can I definitively identify and mitigate matrix effects?

Matrix effects occur when components in the sample matrix interfere with the ionization of the target analyte.[5] To identify them, you can compare the slope of a calibration curve prepared in a pure solvent against one prepared in the sample matrix (matrix-matched).[6] A difference in slopes greater than 10% indicates a significant matrix effect.[6]

Mitigation strategies include:

  • Improved Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the unknown samples to ensure the effect is consistent across calibrators and samples.[2][7]

  • Standard Addition: This method involves adding known amounts of the standard to aliquots of the unknown sample to create a calibration curve within the sample itself, effectively compensating for matrix effects.[7]

Q8: Could instrumental issues be causing my calibration problems?

Yes, instrumental factors can lead to poor calibration. Mass fractionation or discrimination can cause a bias in the observed isotope ratio, which can vary depending on instrument type and settings.[8] For GC-IRMS systems, issues in the combustion or pyrolysis unit can also affect results.[9][10] Regular instrument calibration and tuning are essential to ensure mass accuracy and stable performance.[11] It is recommended to check the mass axis calibration weekly and perform a full calibration at least every three months.[11]

Quantitative Data Summary

Table 1: Typical Acceptance Criteria for Calibration Curves
ParameterAcceptance LimitSource(s)
Number of Non-Zero StandardsMinimum of 6[1][2]
Correlation Coefficient (r²)≥ 0.99 is generally desiredN/A
Accuracy (Calibrators)Within ±15% of nominal value[1]
Accuracy (LLOQ)Within ±20% of nominal value[1]
Calibrator Acceptance Rate≥ 75% of calibrators must meet accuracy criteria[1]
Quality Control (QC) Samples≥ 67% of total QCs within ±20% of nominal value[1]
QC Samples per Level≥ 50% at each concentration level within ±20%[1]

Experimental Protocols

Methodology: Preparation of Calibration Curve Standards

This protocol outlines a standard procedure for preparing calibration standards by spiking this compound (as an internal standard) and the unlabeled methane analyte into a representative matrix.

  • Prepare Analyte Stock Solution: Accurately weigh a known amount of pure, unlabeled methane standard and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare Internal Standard (IS) Stock Solution: Prepare a separate stock solution of this compound in a similar manner.

  • Create Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to create a series of working solutions at concentrations that will cover the desired calibration range.

  • Create IS Working Solution: Dilute the IS stock solution to the final concentration that will be used in all samples, calibrators, and QCs.

  • Spike the Matrix:

    • Aliquot the blank matrix (e.g., plasma, water, extracted air) into a series of tubes, one for each calibration point.

    • Add a constant volume of the IS working solution to all tubes (except the matrix blank).

    • Add a small, precise volume of the appropriate analyte working solution to each tube to create the final calibration standards. Ensure the volume of spiking solution is minimal (<5% of the total volume) to avoid altering the matrix composition.

    • For the zero standard, add the IS working solution and an equivalent volume of pure solvent instead of the analyte working solution.

    • For the matrix blank, add only pure solvent.

  • Process and Analyze: Process the newly prepared calibration standards alongside the Quality Control (QC) samples and unknown samples using the validated analytical method. The standards should be prepared fresh for each analytical run and not stored for later use.[1]

Visualizations

Workflow and Logic Diagrams

Troubleshooting Workflow for Calibration Curve Issues start Poor Calibration Curve (R² < 0.99 or Fails Acceptance Criteria) check_linearity Is the curve consistently non-linear? start->check_linearity check_is Is the Internal Standard (IS) response erratic? start->check_is check_reproducibility Is the issue poor reproducibility? start->check_reproducibility linearity_yes High concentrations flattening? (Detector/Ion Source Saturation) check_linearity->linearity_yes Yes linearity_no Random scatter or poor fit? check_linearity->linearity_no No is_yes Indicates significant or variable matrix effects or pipetting error. check_is->is_yes Yes is_no IS response is stable. check_is->is_no No repro_yes Check for inconsistencies in: - Standard Preparation - Sample Extraction - Pipetting check_reproducibility->repro_yes Yes extend_range Solution: Dilute high standards or narrow the calibration range. linearity_yes->extend_range instrument_check Solution: Check instrument tuning, run system suitability tests, check for leaks, and verify mass calibration. linearity_no->instrument_check matrix_effects Solution: Improve sample cleanup, optimize chromatography, or use matrix-matched calibrators. is_yes->matrix_effects is_no->linearity_no verify_standards Solution: Prepare fresh standards. Verify stock solution integrity and purity. Check calculations. repro_yes->verify_standards

Caption: A flowchart for diagnosing and resolving common calibration curve problems.

Experimental Workflow for Generating a Calibration Curve cluster_prep Standard Preparation cluster_spike Matrix Spiking cluster_data Data Processing stock_analyte 1. Prepare Analyte Stock Solution working_analyte 3. Create Analyte Working Solutions (Serial Dilution) stock_analyte->working_analyte stock_is 2. Prepare IS Stock Solution working_is 4. Create IS Working Solution stock_is->working_is spike_analyte 7. Spike Analyte into Calibrators and QCs working_analyte->spike_analyte spike_is 6. Spike IS into all samples (except Matrix Blank) working_is->spike_is aliquot 5. Aliquot Blank Matrix for Standards, QCs, Blanks aliquot->spike_is spike_is->spike_analyte process 8. Process Samples, Standards & QCs (e.g., Extraction, Derivatization) spike_analyte->process analyze 9. LC-MS/MS Analysis process->analyze build_curve 10. Build Calibration Curve (Response Ratio vs. Concentration) analyze->build_curve regression 11. Apply Weighted Linear Regression build_curve->regression quantify 12. Quantify Unknowns and QCs regression->quantify

Caption: A step-by-step workflow for preparing and analyzing calibration standards.

References

Technical Support Center: Methane-13C,d4 Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methane-13C,d4 experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take when working with this compound?

A1: this compound is a flammable gas and requires careful handling to ensure laboratory safety. Key safety precautions include:

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of flammable gas concentrations.[1][2]

  • Ignition Sources: Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces, from the experimental area.[2][3][4] Use non-sparking tools.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, and suitable gloves.[1][2][3] In case of inadequate ventilation, respiratory protection may be necessary.[1]

  • Cylinder Handling and Storage: Gas cylinders must be secured in an upright position.[4][5] When moving cylinders, use a suitable hand truck; do not drag, roll, or drop them.[4][5] Store cylinders in a cool, dry, well-ventilated area away from incompatible materials and heat sources.[2][3]

  • Leak Detection: Regularly perform leak checks on your experimental setup to prevent the release of flammable gas.

Q2: What are the common sources of leaks in a this compound experimental setup?

A2: Leaks in gas handling and vacuum systems typically originate from specific points. Common sources include:

  • Fittings and Connectors: Improperly tightened or cross-threaded fittings are a frequent cause of leaks.[6]

  • Valves: Worn valve stem seals or damaged valve seats can lead to leaks.[6]

  • Seals and Gaskets: O-rings and gaskets can degrade over time, especially when exposed to chemicals or temperature cycling, leading to improper sealing.

  • Welds: Microscopic cracks or imperfections in welds can be a source of leaks.

  • Material Porosity: In some cases, the materials used in the construction of the setup may have inherent porosity that allows for gas permeation.

Q3: What is considered an acceptable leak rate for a high-vacuum experimental setup?

A3: The acceptable leak rate depends on the required base pressure of your vacuum system. A general guideline is that the total leak rate should not increase the base pressure by more than 10%. For high-vacuum systems, a common target for individual leaks is on the order of 1x10⁻⁶ to 1x10⁻⁹ atm-cc/sec.[7][8]

Q4: How can I differentiate between a real leak and a virtual leak in my vacuum system?

A4: A real leak is a physical opening in the system that allows gas to enter from the outside. A virtual leak is caused by gas trapped in internal pockets, such as blind-tapped holes or between sealed surfaces, which then slowly desorbs into the vacuum.[9]

You can differentiate them by observing the pressure behavior. A real leak will typically show a relatively constant rate of pressure rise when the system is isolated from the vacuum pump. A virtual leak, on the other hand, will often show a decreasing rate of pressure rise as the trapped gas is depleted. A Residual Gas Analyzer (RGA) can also help by identifying the composition of the gas. A high nitrogen and oxygen signal may indicate a real air leak, whereas a high water vapor signal might suggest outgassing or a virtual leak.[10]

Troubleshooting Guides

Troubleshooting High Background of this compound in a Mass Spectrometer

Problem: The mass spectrometer shows a high background signal for this compound (m/z 21) even when the sample is not being introduced.

Possible Cause Troubleshooting Step Expected Outcome
Internal Leak Perform a pressure decay test on the gas introduction line.If the pressure drops significantly, there is a leak in the line.
Contamination Bake out the vacuum chamber according to the manufacturer's instructions.The background signal should decrease as contaminants are removed.
Cross-Contamination Run a blank sample to check for residual this compound from previous experiments.If the blank shows a high signal, the system needs to be cleaned.
Virtual Leak Use a Residual Gas Analyzer (RGA) to identify the source of the gas.The RGA can help pinpoint the location of the trapped gas.
Troubleshooting a Suspected Leak in the Gas Handling System

Problem: You suspect a leak in the gas handling system for this compound, but the location is unknown.

Method Procedure Advantages Limitations
Pressure Decay Test 1. Pressurize the system with an inert gas (e.g., nitrogen). 2. Isolate the system from the pressure source. 3. Monitor the pressure over time.Simple and effective for detecting large leaks.[11][12]Not very sensitive for small leaks and does not pinpoint the leak location.
Helium Sniffing 1. Pressurize the system with a mixture of helium and an inert gas. 2. Use a helium leak detector with a sniffer probe to scan the exterior of the system.[13][14]Highly sensitive and can pinpoint the location of the leak.[15]Requires a helium leak detector.
Bubble Test 1. Pressurize the system with an inert gas. 2. Apply a soap solution to suspected leak points.Simple and inexpensive.Only effective for larger leaks and can introduce contaminants into the system.

Experimental Protocols

Helium Spray Leak Detection Protocol

This protocol is for locating leaks in a vacuum system using a helium leak detector.

  • System Preparation:

    • Ensure the experimental setup is under vacuum and connected to a helium leak detector.

    • Allow the system to pump down to its base pressure.

  • Helium Application:

    • Using a fine nozzle, spray a small amount of helium gas around suspected leak points, such as fittings, welds, and feedthroughs.[15]

    • Start from the top of the system and work your way down, as helium is lighter than air.

  • Leak Detection:

    • Monitor the helium signal on the leak detector. A sudden increase in the helium signal indicates a leak at the location being sprayed.

  • Pinpointing the Leak:

    • Once a leak is detected, use a smaller, more focused spray of helium to pinpoint the exact location.

Pressure Decay Leak Test Protocol

This protocol is for determining the overall leak rate of a sealed system.

  • System Preparation:

    • Isolate the section of the system to be tested.

    • Connect a calibrated pressure gauge to the system.

  • Pressurization:

    • Pressurize the system with a dry, inert gas (e.g., nitrogen or argon) to a predetermined pressure. Do not exceed the maximum pressure rating of any component.

  • Stabilization:

    • Allow the system temperature to stabilize, as temperature fluctuations can affect the pressure reading.

  • Measurement:

    • Record the initial pressure (P1) and the start time (t1).

    • After a predetermined time interval (t2), record the final pressure (P2).

  • Calculation:

    • The pressure decay rate can be calculated as (P1 - P2) / (t2 - t1). This can be converted to a leak rate if the system volume is known.[11]

Quantitative Data Summary

Parameter Value Notes
Acceptable Leak Rate (High Vacuum) < 1 x 10⁻⁶ mbar·L/sFor systems requiring a base pressure in the 10⁻⁷ to 10⁻⁸ mbar range.
Acceptable Leak Rate (Ultra-High Vacuum) < 1 x 10⁻⁹ mbar·L/sFor systems requiring a base pressure below 10⁻⁹ mbar.
Helium Concentration in Air ~5 ppmThis low natural abundance makes helium an excellent tracer gas for leak detection.[13]
This compound (CD₄) Molar Mass ~21 g/mol Important for mass spectrometer settings.

Visualizations

Leak_Detection_Workflow start Suspected Leak in This compound Setup pressure_check Perform Gross Leak Check (e.g., Pressure Decay Test) start->pressure_check gross_leak Gross Leak Detected? pressure_check->gross_leak locate_gross_leak Locate Leak with Bubble Test or Audible Hissing gross_leak->locate_gross_leak Yes fine_leak_check Perform Fine Leak Check (Helium Spray or RGA) gross_leak->fine_leak_check No repair_leak Repair Leak locate_gross_leak->repair_leak fine_leak Fine Leak Detected? fine_leak_check->fine_leak fine_leak->repair_leak Yes no_leak No Leak Detected System is Tight fine_leak->no_leak No retest Retest System repair_leak->retest retest->pressure_check

Caption: Workflow for detecting and repairing leaks in a this compound experimental setup.

Troubleshooting_Logic issue High Background Signal of this compound is_gas_flowing Is this compound currently flowing? issue->is_gas_flowing check_supply Check Gas Supply and Flow Controller is_gas_flowing->check_supply Yes check_internal_leak Suspect Internal Leak or Contamination is_gas_flowing->check_internal_leak No pressure_decay Perform Pressure Decay Test on Gas Lines check_internal_leak->pressure_decay rga_analysis Perform RGA Analysis check_internal_leak->rga_analysis bakeout Bakeout Vacuum Chamber check_internal_leak->bakeout leak_found Leak Found? pressure_decay->leak_found contamination_found Contamination Reduced? bakeout->contamination_found leak_found->rga_analysis No repair_leak Repair Leak leak_found->repair_leak Yes system_clean System is Clean contamination_found->system_clean Yes further_investigation Further Investigation Required contamination_found->further_investigation No

References

Technical Support Center: Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing of Methane-13C,d4 in Gas Chromatography (GC).

Troubleshooting Guide

This guide provides a step-by-step approach in a question-and-answer format to identify and resolve issues related to this compound peak tailing.

Q1: My this compound peak is tailing. Where do I start?

When troubleshooting, it's best to start with the most common and easiest-to-fix issues. Since this compound is a non-polar molecule, peak tailing is often caused by physical issues in the GC system rather than chemical interactions.[1][2] A systematic check of the system components is the most effective approach.

The following workflow provides a structured approach to diagnosing the problem.

Start Peak Tailing Observed for this compound CheckAllPeaks Are all peaks in the chromatogram tailing? Start->CheckAllPeaks CheckInstallation Is the column installed correctly? (Proper cut, depth, and ferrule) CheckAllPeaks->CheckInstallation Yes InletMaintenance When was the last inlet maintenance performed? CheckAllPeaks->InletMaintenance No (Only Methane Tailing) CheckInstallation->InletMaintenance Yes FixInstallation Re-install the column. Ensure a clean, 90° cut. CheckInstallation->FixInstallation No CheckForLeaks Have you checked for leaks in the system? InletMaintenance->CheckForLeaks Recently PerformInletMaintenance Perform routine inlet maintenance: Replace liner, septum, and seals. InletMaintenance->PerformInletMaintenance A while ago / Never TrimColumn Trim 10-20 cm from the front of the column CheckForLeaks->TrimColumn Yes FindAndFixLeak Use an electronic leak detector to find and fix any leaks. CheckForLeaks->FindAndFixLeak No ReplaceColumn Consider column contamination or degradation. Replace column. TrimColumn->ReplaceColumn Tailing Persists ProblemSolved Problem Resolved TrimColumn->ProblemSolved Tailing Resolved ReplaceColumn->ProblemSolved PerformInletMaintenance->ProblemSolved FixInstallation->ProblemSolved FindAndFixLeak->ProblemSolved

Caption: A workflow for troubleshooting this compound peak tailing.

Q2: How do I correctly check and fix my column installation?

Improper column installation is a frequent cause of peak tailing for all compounds, including methane.[3] This can be due to a poor column cut or incorrect positioning within the inlet.[1][4]

Experimental Protocol: Column Installation Check and Re-installation

  • Cool Down: Cool the GC inlet and oven to room temperature and turn off the carrier gas flow.

  • Remove Column: Carefully uninstall the column from the inlet.

  • Inspect the Cut: Examine the column end with a magnifying tool. The cut should be clean, with no jagged edges or shards, and perfectly perpendicular (90°) to the column wall.[1] A poor cut can create turbulence and dead volume, leading to tailing.[1][5]

  • Re-cut the Column (if necessary):

    • Using a ceramic scoring wafer or a diamond-tipped pen, lightly score the column.

    • Gently flex the column to break it at the score.

    • Wipe the end with a solvent-moistened lint-free cloth to remove any debris.

  • Position the Column:

    • Insert the column into the inlet to the correct depth as specified by your instrument manufacturer. Incorrect positioning, either too high or too low, can create unswept volumes and cause peak tailing.[1][5]

    • Tighten the ferrule nut according to the manufacturer's instructions to secure the column without overtightening.

  • Check for Leaks: Once the system is re-pressurized, perform a leak check.

Q3: My column installation seems fine. Could the inlet be the problem?

Yes, the inlet is a primary source of chromatographic problems.[6] Active sites can develop due to the accumulation of non-volatile sample residue or from septum particles. These active sites can cause peak tailing, even for relatively inert molecules.

Experimental Protocol: Routine Inlet Maintenance

  • Cool System: Ensure the inlet is cool and the carrier gas is off.

  • Remove Column: Uninstall the column from the inlet.

  • Disassemble Inlet: Open the inlet and remove the septum nut and septum. Then, remove the inlet liner.

  • Replace Consumables:

    • Septum: Replace the septum. Coring or splitting of an old septum can deposit particles into the liner.[7] It's recommended to change the septum daily or for each major analysis campaign.[7]

    • Liner: Replace the inlet liner with a new, properly deactivated one.[7] A dirty liner with sample residue creates active sites for analyte interaction.

    • O-ring and Seals: Replace the liner O-ring and any metal seals.[8] Over time, these can become brittle or deformed, leading to leaks or poor sealing.[7]

  • Reassemble and Re-install: Reassemble the inlet and re-install the column as described in Q2.

  • Leak Check: Pressurize the system and perform a thorough leak check.

Maintenance Action Before Tailing Factor (TF) After Tailing Factor (TF) Expected Improvement
Inlet Maintenance (Liner/Septum Change)1.81.1Significant improvement in peak symmetry.
Column Trimming (15 cm)1.71.2Restored peak shape by removing contaminated section.[9]
Re-installing Column (with fresh cut)1.91.3Reduced tailing caused by dead volume or turbulence.[1]
Note: Tailing Factor (TF) is a measure of peak symmetry. A value of 1.0 is a perfectly symmetrical peak. Values greater than 1.5 often indicate a problem that needs investigation.[4]
Q4: I've performed inlet maintenance, but the peak tailing persists. What's next?

If inlet maintenance doesn't solve the issue, the problem could be further down the line at the head of the column or due to a system leak.

  • Column Contamination: Non-volatile residues can accumulate at the front of the column, creating active sites or a partial blockage.[3] Trimming 10-20 cm off the front of the column can often resolve this.[4][9]

  • System Leaks: A leak in the carrier gas flow path can introduce oxygen and cause turbulence, leading to poor peak shape and column damage.[10] Use an electronic leak detector to check all fittings and connections, especially after maintenance.[11] Do not use liquid leak detectors on capillary systems, as they can contaminate the system.[11][12]

Experimental Protocol: Column Trimming

  • Cool System & Remove Column: Follow steps 1 and 2 from the column installation protocol.

  • Measure and Cut: Carefully measure 10-20 cm from the inlet end of the column.

  • Perform a Clean Cut: Use a scoring wafer to make a clean, 90-degree cut as detailed previously.

  • Re-install Column: Re-install the trimmed column into the inlet, ensuring correct positioning and a leak-free connection.

Frequently Asked Questions (FAQs)

Q: What is peak tailing? A: Peak tailing is a common issue in chromatography where a peak appears asymmetrical, with the latter half being broader than the front half.[13] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][4]

Q: Why would a non-polar molecule like this compound exhibit peak tailing? A: While methane is non-polar and less likely to engage in chemical interactions with active sites, its peak shape is highly sensitive to physical problems within the GC system.[2] Common causes include:

  • Dead Volumes: Unswept spaces in the flow path, often due to a poorly installed column.[1]

  • Flow Path Obstruction: Partial blockage from septum debris or sample matrix at the column inlet.[1][6]

  • Poor Column Cut: A jagged or angled cut creates turbulence as the sample enters the column.[1][5]

Tailing Peak Tailing Physical Physical / Flow Path Issues Tailing->Physical Chemical Chemical / Activity Issues Tailing->Chemical PoorCut Poor Column Cut Physical->PoorCut BadInstall Improper Column Installation Physical->BadInstall DeadVolume Dead Volume Physical->DeadVolume Contamination Column/Liner Contamination Chemical->Contamination ActiveSites Active Sites (e.g., Silanols) Chemical->ActiveSites Moisture Moisture in System Chemical->Moisture

Caption: Common causes of peak tailing in Gas Chromatography.

Q: Can moisture in the carrier gas or sample cause methane to tail? A: Yes, excessive moisture in the system can lead to poor peak shapes and shifts in retention time.[14] While methane itself doesn't strongly interact with water, the presence of water can affect the overall chromatographic performance. It is crucial to use high-purity carrier gas and ensure moisture traps are functioning correctly.

Q: How often should I condition my GC column? A: A new column should always be conditioned before its first use to remove any residual solvents or contaminants from the manufacturing process.[11][15] The conditioning process involves heating the column to its maximum isothermal temperature with carrier gas flowing.[10] Re-conditioning may be necessary if the instrument has been idle for an extended period or if you observe a high, unstable baseline.[10]

Experimental Protocol: Column Conditioning (General)

  • Purge Column: Install the column in the inlet but leave the detector end unconnected. Purge with carrier gas for 10-30 minutes at room temperature to remove any oxygen from the system.[15]

  • Heat Column: Set the oven to a temperature ramp (e.g., 10 °C/min) up to the column's maximum isothermal operating temperature (check the column's documentation).[10][15]

  • Hold Temperature: Hold at the maximum temperature until a stable baseline is achieved, which can take from 1 to several hours depending on the column phase and thickness.[10][11]

  • Cool and Connect: Cool the oven, then connect the column to the detector and perform a leak check.

References

optimizing carrier gas flow for Methane-13C,d4 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the gas chromatography (GC) separation of Methane-13C (¹³CH₄) and deuterated methane (CH₃D, often represented as d4 for perdeuterated methane, though here referring to singly deuterated). The focus is on carrier gas flow optimization to achieve baseline resolution for accurate isotope ratio mass spectrometry (IRMS).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing carrier gas flow for methane isotope analysis?

The main objective is to achieve the best possible separation (resolution) between different isotopologues of methane and other gases in the shortest analysis time.[1] Optimal flow ensures sharp, symmetrical peaks, which are crucial for accurate and precise isotope ratio measurements. The relationship between flow rate and separation efficiency is described by the van Deemter equation, which helps in finding the ideal operating conditions for your GC system.[2][3]

Q2: Which carrier gas is best for separating methane isotopes: Helium, Hydrogen, or Nitrogen?

Helium is the most commonly used carrier gas for methane isotope analysis due to its inertness and good efficiency.[4][5] While Hydrogen can provide faster analysis times, its reactivity can be a concern, especially with certain detectors and analytes.[1] Nitrogen provides excellent efficiency but only at very low flow rates, leading to significantly longer analysis times.[1][6]

Carrier Gas Comparison Based on van Deemter Profiles [1][6]

Feature Hydrogen (H₂) Helium (He) Nitrogen (N₂)
Optimal Linear Velocity Highest (~40 cm/sec) Intermediate Lowest
Efficiency at Optimum Good Good Best (lowest plate height)
Van Deemter Curve Shape Flattest Flat Steep
Analysis Speed Fastest Fast Slowest
Safety Concern Flammable, Reactive Inert Inert

| Recommendation | Best for speed if safety protocols are in place. | Most common and recommended choice. | Not recommended for routine analysis due to long run times. |

Q3: My ¹³CH₄ and CH₃D peaks are co-eluting (not separating). What is the first step to troubleshoot this?

Co-elution of methane isotopes is a common challenge. The first and most critical parameter to adjust is the carrier gas flow rate (or linear velocity).[7] According to the van Deemter equation, there is an optimal flow rate that minimizes peak broadening and maximizes resolution.[2][3] Deviating from this optimum, either by having the flow too high or too low, will decrease separation efficiency.[2]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Methane Isotopes

If you are observing poor separation between your methane isotopologues, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: Poor Resolution start Problem: Poor Peak Resolution or Co-elution check_flow 1. Is Carrier Gas Flow Rate Optimized? start->check_flow adjust_flow Adjust Flow Rate. Perform a van Deemter optimization. check_flow->adjust_flow No check_temp 2. Is Oven Temperature Program Optimized? check_flow->check_temp Yes adjust_flow->check_temp adjust_temp Lower the initial oven temperature or reduce the ramp rate. check_temp->adjust_temp No check_column 3. Is the GC Column Appropriate? check_temp->check_column Yes adjust_temp->check_column select_column Ensure column has appropriate phase, length, and ID. (e.g., PLOT columns) check_column->select_column No check_leaks 4. Are there any system leaks? check_column->check_leaks Yes select_column->check_leaks fix_leaks Perform leak check on inlet, fittings, and septum. check_leaks->fix_leaks Yes success Resolution Achieved check_leaks->success No fix_leaks->success

Caption: A logical workflow for troubleshooting poor peak resolution.

Detailed Steps:

  • Optimize Carrier Gas Flow: This is the most critical parameter.[7] Systematically vary the column head pressure or flow rate and monitor the resolution of the methane peaks. The goal is to find the "sweet spot" that provides the best separation. For guidance, see the experimental protocol on creating a van Deemter plot below.

  • Adjust Oven Temperature: Lowering the oven temperature can increase the interaction of methane with the stationary phase, which may improve separation.[4] A slower temperature ramp can also enhance resolution.

  • Verify Column Selection: Methane isotopes are typically separated on porous layer open tubular (PLOT) columns, such as a GS-CarbonPLOT or similar phases.[8] Ensure your column dimensions (length, internal diameter, film thickness) are suitable for gas analysis. Longer columns generally provide better resolution, but at the cost of longer analysis times.[9]

  • Check for System Leaks: Leaks in the injector, fittings, or septum can cause peak broadening and shifting retention times, which negatively impact resolution.[10][11] Use an electronic leak detector to systematically check your system.[10]

Issue 2: Shifting Retention Times

Q: The retention times for my methane peaks are inconsistent between runs. What could be the cause?

A: Inconsistent retention times are most commonly caused by fluctuations in carrier gas flow or oven temperature.

  • Flow Control: Ensure you are using the "constant flow" mode on your GC if available.[12] In "constant pressure" mode, changes in oven temperature will alter the gas viscosity and, consequently, the flow rate. Precise flow control is essential for reproducible retention times.[12]

  • Leaks: A small leak in the system can lead to a loss of pressure and a decrease in flow rate, causing retention times to increase.[11]

  • Oven Temperature: Verify that your GC oven is properly calibrated and that the temperature program is consistent for every run.

Issue 3: Peak Tailing

Q: My methane peaks are showing significant tailing. How can I fix this?

A: Peak tailing can be caused by several factors. To diagnose the issue, inject a non-polar, non-active compound like a light hydrocarbon. If it also tails, the problem is likely a flow path issue.[11]

  • Flow Path Obstruction: There may be dead volume, a poor column installation, or contamination in the flow path.[11] Re-install the column, ensuring a clean cut and proper ferrule placement.

  • Column Contamination: Contaminants in the column can cause active sites that lead to tailing. Bake out the column according to the manufacturer's instructions.

  • Injector Issues: An active or contaminated inlet liner can cause peak tailing.[10] Try cleaning or replacing the liner.[10]

Experimental Protocols

Protocol 1: Optimizing Carrier Gas Flow Rate using a Van Deemter Plot

The van Deemter equation describes the relationship between the linear velocity (u) of the carrier gas and the column efficiency, measured as Height Equivalent to a Theoretical Plate (HETP).[2][3] The goal is to find the linear velocity that corresponds to the minimum HETP, as this will provide the maximum resolution.

G cluster_1 Van Deemter Equation Concept A A-Term (Eddy Diffusion) HETP HETP (Plate Height) A->HETP contribute to B B-Term (Longitudinal Diffusion) B->HETP contribute to C C-Term (Mass Transfer) C->HETP contribute to Optimum Optimal Flow Rate (Lowest HETP) HETP->Optimum Velocity Linear Velocity (u) Velocity->HETP influences

Caption: Key factors of the van Deemter equation influencing column efficiency.

Methodology:

  • Set Initial Conditions: Set your GC oven to a constant temperature (e.g., 30°C or 60°C).[8][13]

  • Inject Methane Standard: Inject a standard gas containing methane.

  • Vary Flow Rate: Perform a series of injections, systematically varying the carrier gas flow rate (e.g., from 20 cm/sec to 60 cm/sec in increments of 5 cm/sec).

  • Calculate HETP: For each run, calculate the column efficiency (N) and then the HETP using the following formulas:

    • N = 16 * (tᵣ / W)² (where tᵣ is the retention time and W is the peak width at the base)

    • HETP = L / N (where L is the column length)

  • Plot the Data: Plot HETP (y-axis) versus the linear velocity (x-axis). The resulting curve is the van Deemter plot.

  • Determine Optimum Flow: The lowest point on the curve corresponds to the optimal linear velocity, which will give you the best separation efficiency.[2][3]

Protocol 2: Example GC Parameters for Methane Purification

The following table summarizes experimental conditions used in a study to purify methane from an air mixture using a two-column GC setup.[14] These parameters can serve as a starting point for method development.

GC Conditions for Methane Purification [14]

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Oven Temperature (°C) 25 25 30 30
Carrier Gas (He) Pressure (kPa) 150 200 150 200
Resulting Flow Rate (mL/min) 50.8 76.0 50.0 74.8

| Methane Recovery | 98.2 - 98.7‰ | 98.4 - 98.6‰ | 98.2 - 99.1‰ | 98.4 - 98.9‰ |

This data shows that high methane recovery can be achieved across a range of temperatures and flow rates, indicating that the optimal conditions may depend on the specific column and system configuration.[14] A study at the UC Davis Stable Isotope Facility uses a helium carrier stream at 20 mL/min with a GS-CarbonPLOT GC column held at 30°C for methane separation.[8]

References

Validation & Comparative

Methane Source Apportionment: A Comparative Guide to ¹³CH₄ and Clumped Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of conventional stable isotope analysis (δ¹³C) and clumped isotope analysis (Δ¹³CH₃D and Δ¹²CH₂D₂) for accurately identifying and quantifying methane sources.

In the critical field of climate science and environmental monitoring, accurately pinpointing the sources of methane, a potent greenhouse gas, is paramount. For decades, researchers have relied on the analysis of singly substituted methane isotopologues, primarily ¹³CH₄, to determine the δ¹³C signature of a methane sample. This value provides valuable clues about the origin of the methane, whether from biological, geological, or industrial processes. However, the overlapping isotopic signatures of different sources can often lead to ambiguity.

The advent of clumped isotope analysis, which measures the abundance of multiply substituted isotopologues like ¹³CH₃D and ¹²CH₂D₂, offers a more powerful tool for methane source apportionment. This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their work.

At a Glance: ¹³CH₄ vs. Clumped Isotopes

FeatureConventional Isotope Analysis (¹³CH₄ - δ¹³C)Clumped Isotope Analysis (¹³CH₃D, ¹²CH₂D₂)
Primary Measurement Ratio of ¹³C to ¹²C (δ¹³C)Abundance of doubly substituted isotopologues (Δ¹³CH₃D, Δ¹²CH₂D₂)
Information Provided General source characterization (e.g., biogenic vs. thermogenic)Detailed source differentiation, formation temperature, kinetic vs. equilibrium processes
Ambiguity High, due to overlapping source signaturesLow, provides independent constraints to resolve ambiguity
Analytical Technique Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)High-Resolution Isotope Ratio Mass Spectrometry (HR-IRMS)
Sample Size Relatively smallLarger sample volumes often required, especially for atmospheric analysis
Analysis Time Relatively shortLonger analysis times, can be up to 20 hours per sample[1]
Cost & Complexity Lower cost, less complex instrumentationHigher cost, more complex instrumentation and data analysis

Deeper Dive: Isotopic Signatures of Methane Sources

The power of isotopic analysis lies in the distinct signatures of methane from different origins. The following table summarizes typical isotopic values for various methane sources. Note that clumped isotope values (Δ) are reported as the deviation from a stochastic distribution of isotopes.

Methane SourceFormation ProcessTypical δ¹³C (‰)Typical δD (‰)Typical Δ¹³CH₃D (‰)Typical Δ¹²CH₂D₂ (‰)
Biogenic (Microbial)
- AcetoclasticMethane production from acetate-60 to -50-350 to -250~ -2 to +2~ -15 to -5
- HydrogenotrophicMethane production from CO₂ and H₂-110 to -60-250 to -150~ +1 to +8~ +5 to +20
Thermogenic Thermal cracking of organic matter-50 to -20-275 to -100Temperature-dependent (equilibrium)Temperature-dependent (equilibrium)
Abiotic Water-rock reactions (e.g., serpentinization)-60 to -10-300 to -100Can be far from equilibriumCan be far from equilibrium
Pyrogenic Incomplete combustion of biomass and fossil fuels-30 to -15-200 to -100VariableVariable

Note: These values are indicative and can vary depending on specific environmental conditions and substrate compositions.

Experimental Protocols

Conventional Methane Isotope Analysis (δ¹³C and δD)

This protocol outlines the general steps for analyzing the δ¹³C and δD of methane using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

1. Sample Collection:

  • Gas samples are collected in airtight containers, such as serum vials or specialized gas bags.

  • For dissolved methane, a headspace is created by introducing a known volume of a methane-free gas (e.g., helium or nitrogen) into the water sample and allowing the methane to equilibrate.

2. Sample Preparation and Purification:

  • Water vapor and other interfering gases are removed from the sample using chemical traps (e.g., magnesium perchlorate for water, Ascarite for CO₂) and/or cryogenic trapping.

  • The sample is injected into a gas chromatograph (GC) to separate methane from other gases. A packed or capillary column (e.g., PoraPLOT Q) is typically used.

3. Isotopic Analysis:

  • For δ¹³C analysis, the separated methane is combusted to CO₂ in a furnace at high temperature (typically >960°C) over a catalyst (e.g., nickel and copper oxides)[2].

  • For δD analysis, the methane is pyrolyzed to H₂ gas in a high-temperature ceramic reactor (around 1450°C).

  • The resulting CO₂ or H₂ gas is then introduced into the isotope ratio mass spectrometer (IRMS).

  • The IRMS measures the ratio of the heavy to light isotopes (¹³C/¹²C or D/H).

  • The results are reported in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).

Clumped Methane Isotope Analysis (Δ¹³CH₃D and Δ¹²CH₂D₂)

This protocol describes the more complex procedure for analyzing clumped methane isotopes using High-Resolution Isotope Ratio Mass Spectrometry (HR-IRMS).

1. Sample Collection:

  • Similar to conventional analysis, but larger sample volumes are often required to obtain sufficient methane for the high-precision measurements, especially for atmospheric samples where hundreds of liters of air may be needed[3].

2. Methane Purification:

  • A multi-step purification process is crucial to remove all other compounds that could interfere with the measurement of the rare methane isotopologues.

  • This typically involves a combination of cryogenic trapping and gas chromatography. Methane is cryogenically focused at a very low temperature (e.g., using liquid helium) and then passed through a GC column to achieve high purity.

3. Isotopic Analysis by HR-IRMS:

  • The purified methane is introduced into a high-resolution isotope ratio mass spectrometer. These instruments have a much higher mass resolving power than conventional IRMS, which is necessary to separate the isobaric interferences (molecules with the same nominal mass) from the clumped isotopologues. For example, ¹³CH₃D⁺ and ¹²CH₂D₂⁺ at mass 18 need to be resolved from interfering ions like H₂¹⁶O⁺.

  • The HR-IRMS simultaneously measures the ion beams of the different methane isotopologues, including ¹²CH₄, ¹³CH₄, ¹²CH₃D, ¹³CH₃D, and ¹²CH₂D₂.

  • The analysis time for a single sample can be very long, often around 20 hours, to achieve the necessary precision[1].

4. Data Processing:

  • The measured ion beam intensities are used to calculate the abundances of each isotopologue.

  • The "clumping" anomaly (Δ) is then calculated as the deviation of the measured abundance of the doubly substituted isotopologue from the abundance expected for a stochastic (random) distribution of isotopes at a given bulk isotopic composition (δ¹³C and δD).

Visualizing the Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.

G Figure 1: Methane Formation Pathways and Isotopic Signatures cluster_sources Methane Sources cluster_processes Formation Processes cluster_signatures Isotopic Signatures Organic Matter Organic Matter Thermogenic Thermogenic Organic Matter->Thermogenic CO2 + H2 CO2 + H2 Biogenic (Hydrogenotrophic) Biogenic (Hydrogenotrophic) CO2 + H2->Biogenic (Hydrogenotrophic) Acetate Acetate Biogenic (Acetoclastic) Biogenic (Acetoclastic) Acetate->Biogenic (Acetoclastic) Geological Precursors Geological Precursors Abiotic Abiotic Geological Precursors->Abiotic Thermogenic_CH4 Thermogenic CH4 (δ13C: -50 to -20‰) (Δ13CH3D: Equilibrium) Thermogenic->Thermogenic_CH4 Hydrogenotrophic_CH4 Hydrogenotrophic CH4 (δ13C: -110 to -60‰) (Δ13CH3D: Disequilibrium) Biogenic (Hydrogenotrophic)->Hydrogenotrophic_CH4 Acetoclastic_CH4 Acetoclastic CH4 (δ13C: -60 to -50‰) (Δ13CH3D: Near Equilibrium) Biogenic (Acetoclastic)->Acetoclastic_CH4 Abiotic_CH4 Abiotic CH4 (δ13C: -60 to -10‰) (Δ13CH3D: Far from Equilibrium) Abiotic->Abiotic_CH4

Figure 1: Methane Formation Pathways and Isotopic Signatures

G Figure 2: Experimental Workflow Comparison cluster_conventional Conventional Isotope Analysis (δ13C, δD) cluster_clumped Clumped Isotope Analysis (Δ13CH3D, Δ12CH2D2) Sample Collection_C Sample Collection Purification_C Cryo-trapping & GC Separation Sample Collection_C->Purification_C Conversion_C Combustion (to CO2) or Pyrolysis (to H2) Purification_C->Conversion_C Analysis_C GC-IRMS Analysis Conversion_C->Analysis_C Result_C δ13C and δD values Analysis_C->Result_C Sample Collection_Cl Sample Collection (Large Volume) Purification_Cl Extensive Cryo-purification & GC Sample Collection_Cl->Purification_Cl Analysis_Cl HR-IRMS Analysis Purification_Cl->Analysis_Cl Result_Cl Δ13CH3D and Δ12CH2D2 values Analysis_Cl->Result_Cl

Figure 2: Experimental Workflow Comparison

Conclusion: Choosing the Right Tool for the Job

The choice between conventional and clumped isotope analysis for methane source apportionment depends on the specific research question, the required level of detail, and the available resources.

Conventional isotope analysis (δ¹³C and δD) remains a valuable and cost-effective tool for initial source characterization and for studies where a broad distinction between biogenic and thermogenic sources is sufficient. Its relatively simple methodology and lower cost make it accessible to a wider range of laboratories.

Clumped isotope analysis (Δ¹³CH₃D and Δ¹²CH₂D₂) , on the other hand, represents the cutting edge of methane source apportionment. By providing independent constraints on formation temperature and kinetic processes, it can resolve the ambiguities inherent in conventional isotope data. This level of detail is crucial for complex environmental systems with multiple overlapping methane sources. While the analytical demands and costs are higher, the richness of the data and the potential for unambiguous source identification make it an indispensable tool for advanced research in climate science, geochemistry, and microbial ecology.

As technology continues to advance, it is likely that clumped isotope analysis will become more accessible, further revolutionizing our understanding of the global methane cycle and enabling more effective strategies for mitigating this potent greenhouse gas.

References

A Comparative Guide to Methane-13C,d4 and Deuterated Methane Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precision and accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Methane-13C,d4 and other deuterated methane standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based quantification, offering a way to correct for sample preparation losses and instrumental variability. Among these, deuterated compounds have been widely used. However, the unique properties of this compound, which is labeled with both a heavy carbon isotope and deuterium, present distinct advantages in certain applications. This guide will delve into the characteristics of these standards, their performance in analytical methods, and provide a framework for selecting the optimal standard for your research needs.

Properties of Methane Isotopologues

A clear understanding of the physical properties of different methane isotopologues is crucial for their application as internal standards. The following table summarizes key properties of this compound and other commonly used deuterated methane standards.

PropertyMethane (CH4)Methane-d4 (CD4)Methane-13C (¹³CH4)This compound (¹³CD4)
Molecular Weight ( g/mol ) 16.0420.0617.0421.07
Boiling Point (°C) -161.5-161.5-161.5-161.5
Melting Point (°C) -182.5-182.5-182.5-182.5
Isotopic Purity (typical) >99%>98 atom % D>99 atom % ¹³C>98 atom % D, >99 atom % ¹³C
Primary Use as Standard External StandardInternal StandardInternal StandardInternal Standard

Performance Comparison: this compound vs. Deuterated Methane Standards

A key differentiator lies in the chromatographic behavior. Deuterated compounds often exhibit slightly earlier retention times in gas chromatography compared to their non-deuterated counterparts.[1] This phenomenon, known as the "isotope effect," is due to the stronger C-D bond compared to the C-H bond, which can affect intermolecular interactions with the stationary phase. While this difference is often small, it can impact the accuracy of quantification, especially with complex matrices or when chromatographic resolution is critical.

In contrast, ¹³C-labeled standards generally have retention times that are much closer to the native analyte.[2] This is because the mass difference of a single neutron in the carbon atom has a negligible effect on the molecule's polarity and interaction with the chromatographic column.

This compound, by combining both types of isotopic labeling, offers a significant mass shift from the native methane, which is beneficial for avoiding mass spectral interferences. While it will still exhibit the chromatographic isotope effect due to deuteration, the presence of ¹³C makes it a unique standard. For the analysis of methane itself, where co-elution is critical, ¹³CH₄ would be the superior choice. However, when a larger mass shift is required to move the internal standard peak away from potential interferences in the analysis of other volatile organic compounds (VOCs), ¹³CD₄ provides this advantage.

Inferred Advantages of this compound:

  • Significant Mass Shift: The +5 mass unit difference from methane (CH₄) provides excellent separation from the analyte signal and potential background interferences in the mass spectrometer.

  • High Isotopic Purity: Commercially available this compound boasts high isotopic enrichment for both ¹³C and D, minimizing contributions to the analyte's mass channels.

Considerations for Deuterated Methane Standards (e.g., Methane-d4):

  • Chromatographic Shift: The potential for a slight retention time difference compared to the native analyte should be considered and evaluated during method development.[1]

  • Cost-Effectiveness: Deuterated standards are often more readily available and can be more cost-effective than multiply-labeled standards like this compound.

Experimental Protocol: Quantification of Volatile Organic Compounds (VOCs) using a Labeled Methane Internal Standard

This section details a general experimental protocol for the quantification of VOCs in a gaseous matrix using headspace gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled methane internal standard. This protocol is based on principles outlined in validated methods for methane analysis.[3]

1. Standard and Sample Preparation:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target VOCs.

  • Internal Standard Spiking: Add a precise and consistent amount of the chosen labeled methane standard (e.g., this compound or Methane-d4) to each calibration standard and sample. For gaseous samples, this can be achieved by injecting a known volume of the standard gas into the headspace vial.

  • Sample Collection: Collect the gaseous sample in a sealed headspace vial.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

  • Injection: A portion of the headspace gas from the vial is injected into the GC.

  • Chromatographic Separation: The VOCs and the internal standard are separated on a suitable capillary column (e.g., a PLOT column for light hydrocarbons).

  • Mass Spectrometric Detection: The separated compounds are detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each target VOC and the labeled methane standard.

3. Data Analysis:

  • Peak Integration: Integrate the peak areas of the target VOCs and the internal standard.

  • Response Factor Calculation: For each calibration standard, calculate the relative response factor (RRF) using the following equation: RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Quantification: Determine the concentration of the target VOCs in the samples using the calculated average RRF and the peak areas of the analyte and internal standard in the sample.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Calibration Standards (Known VOC Conc.) C Spike with Labeled Methane IS A->C B Unknown Sample B->C D Sealed Headspace Vials C->D E Headspace Injection D->E F GC Separation E->F G MS Detection (SIM) F->G H Peak Integration G->H I Calculate Relative Response Factors (RRF) H->I J Quantify VOC Concentration I->J

Caption: Workflow for VOC quantification using a labeled methane internal standard.

Logical Relationship of Internal Standard Selection

The choice of an internal standard is a critical decision in analytical method development. The following diagram illustrates the logical considerations when choosing between this compound and other deuterated methane standards.

Standard_Selection cluster_choices Standard Options A Analytical Goal: Quantitative Analysis of VOCs B Requirement: Internal Standard A->B C Candidate: Labeled Methane B->C D Deuterated Methane (e.g., CD4) C->D E This compound (¹³CD4) C->E F Key Consideration: Chromatographic Co-elution D->F G Key Consideration: Mass Shift & Interference D->G H Decision Factor: Cost & Availability D->H E->F E->G E->H I Potential for slight retention time shift F->I J Closer retention time to native analyte (due to ¹³C) F->J K Sufficient mass shift (m/z 20 vs 16) G->K L Large mass shift (m/z 21 vs 16) G->L M Generally more cost-effective H->M N Typically higher cost H->N

Caption: Decision tree for selecting a labeled methane internal standard.

Conclusion

Both this compound and other deuterated methane standards are valuable tools for accurate quantification in mass spectrometry. The choice between them depends on the specific requirements of the analytical method. For applications where a large mass shift is paramount to avoid interferences, this compound is an excellent choice. When cost is a significant factor and a minor chromatographic shift is tolerable, deuterated standards like Methane-d4 can provide reliable results. For the most accurate quantification of methane itself, a ¹³C-labeled standard without deuterium is often preferred due to the closer co-elution. Ultimately, careful method validation is essential to ensure the chosen internal standard meets the performance criteria for accuracy, precision, and reliability required for your research.

References

A Comparative Guide to the Validation of Methane-13C,d4 for Quantifying Methane Fluxes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methane-13C,d4 (¹³CD₄) as a tracer for quantifying methane (CH₄) fluxes against other established methods. While direct experimental validation data for the use of ¹³CD₄ in controlled release studies for atmospheric flux quantification is limited in publicly available literature, this document outlines the principles of its use, its theoretical advantages, and compares it with alternative techniques supported by experimental data.

The quantification of methane emissions is critical for climate modeling and for verifying emission inventories from sources such as landfills, agriculture, and the oil and gas industry. The tracer flux ratio (TFR) method is a robust technique for quantifying emissions from diffuse or complex sources. This method involves releasing a tracer gas at a known rate near the source and measuring the downwind concentrations of both the tracer and methane. The methane emission rate can then be calculated from the ratio of their concentrations.

The Principle of Isotopic Tracers: The Case of this compound

Using an isotopic tracer, or "heavy" methane like this compound, is advantageous because its physical properties, such as density and aerodynamic behavior, are nearly identical to that of the emitted methane (predominantly ¹²CH₄). This ensures that the tracer and the source gas disperse in the atmosphere in the same manner, a key assumption of the TFR method. The extremely low natural abundance of ¹³CD₄ means that a small release can be detected with a high signal-to-noise ratio using sensitive analytical equipment like mass spectrometry.

Comparison of Methane Flux Quantification Methods

The ideal method for quantifying methane fluxes depends on the nature of the source, the required accuracy, and logistical constraints. The following table compares the theoretical application of this compound with other commonly used techniques.

Method Principle Tracer(s) Typical Accuracy Advantages Limitations
Isotopic Tracer Flux Ratio Release of a known quantity of an isotopic methane tracer. Downwind concentration ratios are used to calculate the emission rate.This compound (¹³CD₄)Theoretically high (requires experimental validation)- Identical dispersion to CH₄- Very low background concentration- Chemically inert- High cost of tracer gas- Requires high-precision analytical instruments (e.g., Mass Spectrometry)- Limited published validation studies
Non-Isotopic Tracer Flux Ratio Similar to the isotopic method, but uses a non-methane tracer gas.Acetylene (C₂H₂), Nitrous Oxide (N₂O), Sulfur Hexafluoride (SF₆)±10% to ±30%[1][2]- Well-established and validated- Tracers are generally less expensive than isotopic methane- Can be analyzed with more common equipment (e.g., GC, FTIR)- Potential for differential dispersion if tracer density differs significantly from air- Some tracers have atmospheric background concentrations- SF₆ is a potent greenhouse gas
Direct Measurement (Dynamic Chamber) Enclosing the emission source with a chamber and measuring the CH₄ concentration increase over time in a controlled airflow.None±1% to ±10% for low emission rates[3]- High accuracy for small, well-defined sources- Provides direct flux measurement- Not suitable for large, diffuse, or inaccessible sources- The chamber itself can alter the emission rate
Direct Measurement (Hi-Flow Sampler) A high-flow rate sampling system that captures all emissions from a component or small source.None±2% to ±18%[3]- Good for quantifying component-level leaks- Portable and relatively easy to use- Limited to sources that can be fully captured by the sampler's flow rate- Accuracy can decrease with higher flow rates
Downwind Dispersion Modeling Measuring downwind CH₄ concentrations and using a dispersion model (e.g., Gaussian plume) with meteorological data to infer the emission rate.None±3% to >+80% (highly dependent on conditions)[3]- No tracer gas required- Can be used for remote sensing applications- Accuracy is highly dependent on the accuracy of the dispersion model and meteorological inputs- Less reliable in complex terrain or variable wind conditions

Experimental Protocols

A generalized protocol for validating a tracer-based method for methane flux quantification involves a controlled release experiment.

1. Site Selection and Characterization:

  • Choose a location with minimal upwind sources of methane.

  • Characterize the site's topography and typical meteorological conditions.

2. Controlled Release of Methane and Tracer:

  • Release a known and constant flow rate of methane from a point that simulates the source to be measured. Mass flow controllers are used to ensure a precise and steady release rate.[4]

  • Co-locate the release of the tracer gas (e.g., this compound) with the methane source. The tracer is also released at a precisely known and constant rate.

3. Downwind Sample Collection:

  • Position sampling equipment at one or more downwind distances where the methane and tracer plumes are expected to be well-mixed.

  • Samples can be collected as integrated whole-air samples in canisters or measured in real-time using mobile analytical instruments.[5]

  • For mobile measurements, transects are often performed perpendicular to the wind direction to capture the entire plume.[6]

4. Sample Analysis:

  • For this compound: Samples would be analyzed using a high-resolution mass spectrometer (e.g., Quadrupole Mass Spectrometer - QMS) capable of distinguishing the mass-to-charge ratio of ¹³CD₄ from other methane isotopologues and background gases. The detection limit for deuterated methane (CD₄) in methane can be as low as 5.0 x 10⁻¹⁰ with specialized techniques.[7]

  • For Non-Isotopic Tracers: Analysis is typically performed using gas chromatography (GC) with appropriate detectors (e.g., Flame Ionization Detector for hydrocarbons, Electron Capture Detector for SF₆) or spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy.[1][2]

5. Data Analysis and Flux Calculation:

  • The background concentrations of both methane and the tracer (measured upwind of the source) are subtracted from the downwind measurements.

  • The methane emission rate (Q_CH4) is calculated using the tracer flux ratio formula: Q_CH4 = Q_tracer * (ΔCH₄ / ΔTracer) where Q_tracer is the known release rate of the tracer, and ΔCH₄ and ΔTracer are the background-corrected concentrations of methane and the tracer, respectively.

  • The calculated emission rate is then compared to the known, controlled release rate of methane to determine the accuracy and precision of the method.

Visualizations

G cluster_release Source Area cluster_dispersion Atmospheric Dispersion cluster_measurement Downwind Measurement cluster_calculation Flux Calculation CH4_source Methane Source (e.g., Landfill) Plume Mixed Plume of CH4 and Tracer CH4_source->Plume Emission Tracer_release Tracer Release (Known Rate, Q_tracer) Tracer_release->Plume Dispersion Sampling Air Sampling (Mobile or Stationary) Plume->Sampling Analysis Gas Analysis (e.g., Mass Spec, GC) Sampling->Analysis Concentration Determine Concentrations (ΔCH4, ΔTracer) Analysis->Concentration Calculation Calculate Emission Rate: Q_CH4 = Q_tracer * (ΔCH4 / ΔTracer) Concentration->Calculation

Caption: Workflow for the Tracer Flux Ratio (TFR) method.

G start Need to Quantify Methane Flux? source_type Source Characteristics start->source_type direct Direct Measurement (Chamber, Hi-Flow) source_type->direct Small & Accessible indirect Indirect Measurement (Downwind) source_type->indirect Large, Diffuse, or Inaccessible tracer_q Use Tracer Gas? indirect->tracer_q dispersion Dispersion Modeling tracer_q->dispersion No tracer Tracer Flux Ratio tracer_q->tracer Yes isotopic_q Isotopic Tracer (e.g., 13CD4)? tracer->isotopic_q isotopic Isotopic TFR (High Specificity, High Cost) isotopic_q->isotopic Yes non_isotopic Non-Isotopic TFR (Validated, Lower Cost) isotopic_q->non_isotopic No

Caption: Decision logic for selecting a methane quantification method.

References

Navigating the Analytical Landscape of ¹³C,d₄-Methane: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate analysis of isotopically labeled compounds is paramount. This guide provides a comprehensive overview of the analytical methodologies for Methane-¹³C,d₄ (¹³CD₄) and explores the critical aspects of inter-laboratory comparison, drawing insights from studies on other methane isotopologues due to the current scarcity of direct ¹³CD₄ inter-laboratory trial data.

Quantitative Performance of Analytical Methods

The primary techniques for the analysis of methane isotopologues are Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS). The choice of method often depends on the specific requirements of the study, such as the desired precision, sample throughput, and the concentration of the analyte.

Below is a summary of typical performance characteristics for these methods, extrapolated from data on other methane isotopologues. These values should be considered as illustrative for ¹³CD₄ analysis pending specific inter-laboratory studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Isotope Ratio Mass Spectrometry (IRMS)
Precision Lower to moderateHigh
Limit of Detection (LOD) ppm to ppb rangeppb to ppt range
Limit of Quantification (LOQ) ppm to ppb rangeppb to ppt range
Dynamic Range WideNarrower
Sample Throughput HigherLower
Typical Application Quantification of labeled methane in tracer studiesHigh-precision isotope ratio measurements

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are the bedrock of reproducible and comparable results across different laboratories. Below are outlines of typical methodologies for GC-MS and IRMS analysis of methane.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a versatile technique for identifying and quantifying volatile compounds. For ¹³CD₄ analysis, a stable isotope-labeled internal standard, such as ¹²CDH₃, can be utilized to improve quantification accuracy.[3][4]

1. Sample Preparation:

  • Gaseous samples are collected in appropriate containers (e.g., Tedlar bags, evacuated vials).

  • For liquid or solid matrices, headspace sampling or thermal desorption may be employed to introduce the gaseous methane into the GC system.

2. GC Separation:

  • A gas chromatograph equipped with a suitable column (e.g., porous layer open tubular (PLOT) column) is used to separate methane from other gases in the sample.

  • Carrier gas (e.g., Helium) flow rate and oven temperature program are optimized for efficient separation.

3. Mass Spectrometric Detection:

  • The separated methane enters the mass spectrometer.

  • Electron ionization (EI) is commonly used to generate ions.

  • The mass analyzer (e.g., quadrupole) is set to monitor specific ions corresponding to ¹³CD₄ (e.g., m/z 21) and the internal standard.

4. Quantification:

  • The concentration of ¹³CD₄ is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Isotope Ratio Mass Spectrometry (IRMS) Protocol

IRMS is the gold standard for high-precision isotope ratio measurements. For ¹³CD₄, the instrument would be configured to measure the ratio of the isotopically labeled methane to a reference gas.

1. Sample Introduction and Purification:

  • The gas sample is introduced into a vacuum line.

  • A series of cryogenic traps and/or chemical scrubbers are used to remove interfering gases such as water vapor, carbon dioxide, and non-methane hydrocarbons.[5]

2. Gas Chromatography (GC) Separation (for complex samples):

  • An online GC system can be used to isolate methane before it enters the IRMS source, which is crucial for samples with complex matrices.

3. Ionization and Mass Analysis:

  • The purified methane is introduced into the ion source of the IRMS.

  • The resulting ions are accelerated and separated by mass-to-charge ratio in a magnetic sector analyzer.

4. Detection and Isotope Ratio Calculation:

  • Highly sensitive Faraday cup detectors simultaneously measure the ion beams of different methane isotopologues.

  • The isotope ratio is calculated relative to a calibrated reference gas. The results are often expressed in delta (δ) notation.

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and IRMS analysis of ¹³CD₄-Methane.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Gaseous Sample InternalStandard Add Internal Standard (e.g., ¹²CDH₃) Sample->InternalStandard GC Gas Chromatography (Separation) InternalStandard->GC MS Mass Spectrometry (Detection) GC->MS Quantification Quantification (vs. Calibration Curve) MS->Quantification Result Concentration of ¹³CD₄ Quantification->Result

GC-MS analytical workflow for ¹³CD₄-Methane.

IRMS_Workflow cluster_prep Sample Preparation cluster_analysis IRMS Analysis cluster_data Data Processing Sample Gaseous Sample Purification Cryogenic/Chemical Purification Sample->Purification GC_IRMS GC Separation (Optional) Purification->GC_IRMS IRMS Isotope Ratio Mass Spectrometry Purification->IRMS GC_IRMS->IRMS if needed RatioCalc Isotope Ratio Calculation (vs. Reference Gas) IRMS->RatioCalc Result δ¹³C and δD values RatioCalc->Result

IRMS analytical workflow for ¹³CD₄-Methane.

Conclusion and Future Outlook

The analysis of ¹³C,d₄-Methane is a powerful tool in various scientific disciplines. While direct inter-laboratory comparison data is currently lacking, the lessons learned from the extensive studies on atmospheric methane's stable isotopes provide a clear roadmap for achieving high-quality, comparable data. The establishment of standardized reference materials and the participation in proficiency testing programs will be crucial steps in building confidence and ensuring the robustness of ¹³CD₄ analysis across different laboratories. As the use of multiply labeled isotopologues in research expands, the development of dedicated inter-laboratory comparison studies for compounds like ¹³CD₄ will be essential for advancing scientific knowledge and enabling reliable data synthesis from diverse research groups.

References

A Comparative Guide to 13C Tracers in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Methane-13C,d4: Initial literature searches did not yield studies utilizing this compound as a tracer for intracellular metabolic flux analysis (MFA). While methane isotopes are employed in environmental and atmospheric studies to trace methane sources, they are not standardly used to probe intracellular metabolic pathways in the manner of substrates like glucose or glutamine. This guide will therefore focus on the cross-validation and comparison of commonly employed 13C-labeled tracers in the field of metabolic flux analysis, which aligns with the core interest in understanding the comparative performance of different tracer methodologies.

The selection of an appropriate isotopic tracer is a critical step in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify intracellular metabolic fluxes. The choice of tracer significantly influences the precision and accuracy of the resulting flux estimations. This guide provides a comparison of commonly used ¹³C-labeled tracers, primarily focusing on glucose and glutamine isotopologues, supported by experimental data and methodologies.

Comparison of Common ¹³C Tracers for Metabolic Flux Analysis

The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. Below is a summary of findings from studies that have computationally and experimentally evaluated various tracers.

Tracer MoleculeLabeled Position(s)Optimal for AnalyzingSuboptimal for AnalyzingReference
Glucose[1,2-¹³C₂]Glycolysis, Pentose Phosphate Pathway (PPP), Overall NetworkTricarboxylic Acid (TCA) Cycle[1][2][3]
Glucose[1,6-¹³C₂]High flux precision, good for parallel labeling experiments-[4]
Glucose[U-¹³C₆]Often used in mixturesCan be less informative than specifically labeled tracers when used alone[4]
Glucose[1-¹³C₁]Commonly used but outperformed by other tracers for glycolysis and PPPGlycolysis, PPP[1][2][3]
Glucose[2-¹³C₁]Glycolysis, PPP-[1][2][3]
Glucose[3-¹³C₁]Glycolysis, PPP-[1][2][3]
Glutamine[U-¹³C₅]Tricarboxylic Acid (TCA) CycleGlycolysis, PPP[1][2][3]

Experimental Protocols

The general workflow for a ¹³C-Metabolic Flux Analysis experiment involves several key steps. The following is a generalized protocol based on common practices in the field.[5]

Experimental Design and Tracer Selection
  • Define the Metabolic Network: Construct a stoichiometric model of the metabolic pathways of interest.

  • Select the Isotopic Tracer(s): Based on the metabolic pathways to be interrogated, select the optimal ¹³C-labeled tracer or combination of tracers.[6][7] For example, to analyze glycolysis and the pentose phosphate pathway, [1,2-¹³C₂]glucose is a strong candidate.[1][2][3] For the TCA cycle, [U-¹³C₅]glutamine is often preferred.[1][2][3] Parallel labeling experiments using multiple different tracers can dramatically improve flux precision.[4]

Cell Culture and Isotope Labeling
  • Culture Cells to a Steady State: Grow cells in a defined medium to ensure they are in a metabolic and isotopic steady state.

  • Introduce the ¹³C Tracer: Switch the cells to a medium containing the chosen ¹³C-labeled substrate(s). The concentration of the tracer should be sufficient to achieve significant labeling in the metabolites of interest.

  • Harvest Cells: After a defined period of labeling, rapidly quench metabolism and harvest the cells.

Sample Preparation and Analysis
  • Metabolite Extraction: Extract metabolites from the cells using appropriate solvent systems.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This provides the mass isotopomer distributions (MIDs) for key metabolites.

Data Analysis and Flux Calculation
  • Correct for Natural Isotope Abundance: Correct the measured MIDs for the natural abundance of ¹³C.

  • Metabolic Flux Analysis: Use a computational software package (e.g., METRAN, INCA) to estimate the intracellular fluxes by fitting the experimental MIDs to the metabolic model.[9] This involves an iterative process of minimizing the difference between the simulated and measured labeling patterns.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Visualizing the ¹³C-MFA Workflow

The following diagram illustrates the general experimental and computational workflow for a ¹³C-Metabolic Flux Analysis experiment.

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

References

A Researcher's Guide to High-Precision Methane-13C,d4 Measurements: Accuracy and Precision in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of stable isotope-labeled compounds is paramount for robust and reliable experimental outcomes. Methane-13C,d4 (¹³CD₄), a stable isotope-labeled methane, serves as a valuable tracer in metabolic research and drug development. Its unique isotopic signature allows for the sensitive tracking of metabolic pathways and the quantification of drug metabolism. This guide provides a comprehensive comparison of analytical methodologies for the measurement of this compound, focusing on accuracy and precision, supported by experimental data and detailed protocols.

Stable isotope tracers are powerful tools in understanding the complexities of metabolic networks and the fate of xenobiotics.[1][2] The use of compounds labeled with stable isotopes like Carbon-13 (¹³C) and Deuterium (D or ²H) has become a cornerstone in drug metabolism and pharmacokinetic studies.[3][4] this compound, in particular, offers a unique combination of labels that can be advantageous in specific experimental designs. The choice of analytical technique is critical to fully harness the potential of this tracer. This guide compares the primary analytical platforms used for the quantification of this compound and its metabolites: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Cavity Ring-Down Spectroscopy (CRDS).

Comparison of Analytical Techniques

The selection of an analytical method for this compound measurements depends on several factors, including the sample matrix (e.g., plasma, breath, tissue), the required sensitivity, and the desired level of accuracy and precision.

Analytical TechniquePrincipleSample TypeTypical Precision (RSD)Typical Accuracy (% Recovery)Key AdvantagesKey Limitations
GC-MS Separation of volatile compounds followed by mass-based detection.Breath, Headspace of liquids/solids< 5-15%[5]85-115%High specificity for volatile analytes, well-established methods.Requires derivatization for non-volatile metabolites, potential for isotopic fractionation.
LC-MS/MS Separation of compounds in a liquid phase followed by tandem mass spectrometry.Plasma, Urine, Tissue extracts< 15%[6]85-115%[6]High sensitivity and specificity for a wide range of metabolites, suitable for complex matrices.Methane itself is too volatile for standard LC-MS/MS; analysis is focused on non-volatile metabolites.
CRDS Measurement of light absorption by a sample in a high-finesse optical cavity.Gaseous samples (e.g., breath)< 1%Not directly measured as recovery, but high linearity (R² > 0.99)High precision and real-time analysis for gaseous samples, no need for extensive sample preparation.Primarily for gaseous samples, limited applicability to liquid or solid biological matrices.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and precise data. Below are representative protocols for the analysis of this compound and its labeled metabolites.

Protocol 1: Quantification of this compound in Breath using GC-MS

This protocol is adapted from methodologies used for breath analysis.[7]

1. Sample Collection:

  • Collect breath samples from subjects into Tedlar® bags or other appropriate inert containers.

  • Record the time of collection and relevant subject information.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable column for separating light hydrocarbons, such as a Porous Layer Open Tubular (PLOT) column.

  • Carrier Gas: High-purity helium at a constant flow rate.

  • Injection: Introduce a fixed volume of the breath sample into the GC inlet using a gas-tight syringe or an automated gas sampling valve.

  • GC Oven Program: Isothermal or temperature-programmed ramp to ensure separation of methane from other breath components.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of this compound (e.g., m/z 21, 20, 17) and an internal standard if used.

  • Quantification: Create a calibration curve using certified standards of this compound at various concentrations. The concentration in the breath sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Analysis of ¹³C and Deuterium-Labeled Metabolites in Plasma using LC-MS/MS

This protocol is a general workflow for the analysis of non-volatile, labeled metabolites in biological fluids.[8][9]

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile containing a suitable stable isotope-labeled internal standard (SIL-IS).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Column: A reverse-phase C18 column is commonly used for the separation of a wide range of metabolites.

  • Mobile Phases: Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the ¹³C and deuterium-labeled metabolites of interest and the SIL-IS are monitored.

  • Quantification: Generate a calibration curve by spiking known concentrations of the labeled metabolite standards into a blank matrix (e.g., control plasma). The concentration of the labeled metabolites in the study samples is calculated based on the peak area ratios relative to the SIL-IS.

Visualization of Experimental Workflow and Signaling Pathways

To illustrate the experimental process and the underlying logic, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Analysis Breath Breath Sample Direct_Injection Direct Injection (Breath) Breath->Direct_Injection Plasma Plasma/Blood Sample Protein_Precipitation Protein Precipitation (Plasma) Plasma->Protein_Precipitation GCMS GC-MS Direct_Injection->GCMS CRDS CRDS Direct_Injection->CRDS Extraction Metabolite Extraction Protein_Precipitation->Extraction LCMSMS LC-MS/MS Extraction->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification CRDS->Quantification Accuracy_Precision Accuracy & Precision Assessment Quantification->Accuracy_Precision Metabolic_Pathway_Analysis Metabolic Pathway Analysis Accuracy_Precision->Metabolic_Pathway_Analysis Metabolic_Pathway Drug Drug-¹³CD₃ Metabolite1 Metabolite A (¹³C-labeled fragment) Drug->Metabolite1 Phase I Metabolism Metabolite2 Metabolite B (Deuterated fragment) Drug->Metabolite2 Phase I Metabolism Excretion Excretion Products Metabolite1->Excretion Phase II Conjugation CO2 ¹³CO₂ (Breath) Metabolite1->CO2 Further Metabolism Metabolite2->Excretion

References

A Researcher's Guide to Certified Reference Materials for Methane-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of experimental results are paramount. In studies involving methane, particularly those utilizing isotopically labeled compounds like Methane-13C,d4 (¹³CD₄), the quality of the certified reference material (CRM) is a critical determinant of data integrity. This guide provides a comprehensive comparison of commercially available this compound CRMs, detailing their key characteristics, the analytical methods for their comparison, and a workflow for selecting the most suitable material for your research needs.

Comparison of Commercially Available this compound CRMs

The selection of a CRM should be based on a thorough evaluation of its certified properties. While specific values are lot-dependent and must be confirmed with the supplier's Certificate of Analysis (CoA), the following table summarizes the typical specifications offered by leading suppliers of this compound.

SupplierProduct NameIsotopic Purity (¹³C)Isotopic Purity (D)Chemical PurityCertified ConcentrationExpanded Uncertainty
Sigma-Aldrich This compound≥ 99 atom %≥ 99 atom %≥ 98%Lot-specific (µmol/mol)Lot-specific (± µmol/mol)
Cambridge Isotope Laboratories, Inc. Methane (¹³C, 99%; D₄, 99%)≥ 99 atom %≥ 99 atom %≥ 98%Lot-specific (µmol/mol)Lot-specific (± µmol/mol)
Eurisotop (a subsidiary of CIL) METHANE (13C, 99% D4, 99%)≥ 99 atom %≥ 99 atom %≥ 98%Lot-specific (µmol/mol)Lot-specific (± µmol/mol)

Note: The certified concentration and expanded uncertainty are critical parameters for quantitative applications. Researchers must obtain the lot-specific Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocols for CRM Comparison

To ensure the interchangeability and consistency of results when using CRMs from different suppliers or batches, a rigorous comparison is essential. The following are detailed protocols for the analysis of this compound using Isotope Ratio Mass Spectrometry (IRMS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Isotope Ratio Mass Spectrometry (IRMS) for δ¹³C Analysis

This method is the gold standard for high-precision determination of stable isotope ratios.

Objective: To determine the δ¹³C value of this compound CRMs relative to international standards.

Instrumentation:

  • Gas Bench/Pre-concentration unit

  • Gas Chromatograph (GC)

  • Combustion Furnace (for converting CH₄ to CO₂)

  • Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

  • Sample Preparation:

    • Ensure all gas handling lines are leak-tight and purged with a high-purity inert gas (e.g., Helium) to prevent atmospheric contamination.

    • Connect the CRM cylinder to the inlet system of the Gas Bench using a high-purity regulator.

  • Pre-concentration and Separation:

    • A known volume of the gas sample is introduced into the helium carrier stream.

    • The sample is passed through a series of traps to remove water and other interfering gases.

    • The methane is cryogenically trapped and then released onto a GC column for separation from other gases.

  • Combustion and Analysis:

    • The purified methane is passed through a combustion furnace (typically containing nickel oxide at ~1000°C) to convert it to carbon dioxide (CO₂).

    • The resulting CO₂ is introduced into the IRMS.

    • The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂, from which the δ¹³C value is calculated.

  • Calibration and Data Analysis:

    • The system is calibrated using international reference materials with known δ¹³C values (e.g., Vienna Pee Dee Belemnite - VPDB).

    • The δ¹³C values of the different this compound CRMs are compared. The results should be statistically indistinguishable within their stated uncertainties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity

GC-MS is a versatile technique for confirming the isotopic enrichment and identifying any potential chemical impurities.

Objective: To verify the isotopic purity (atom % ¹³C and atom % D) and assess the chemical purity of the this compound CRMs.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable column (e.g., PLOT-Q)

  • Mass Spectrometer (MS) with electron ionization (EI) source

Procedure:

  • Sample Introduction:

    • A small, known volume of the gas from the CRM cylinder is injected into the GC inlet using a gas-tight syringe or a gas sampling valve.

  • Chromatographic Separation:

    • The sample is carried by an inert gas through the GC column, which separates methane from any volatile impurities.

  • Mass Spectrometric Detection:

    • As the methane elutes from the GC column, it enters the MS.

    • The methane molecules are ionized, and the mass-to-charge ratios of the resulting ions are measured.

    • For this compound, the primary molecular ion will be at m/z 21 (¹³C¹D₄⁺). The presence of ions at other m/z values can indicate the presence of other isotopic species (e.g., m/z 20 for ¹²CD₄ or ¹³CD₃H) or chemical impurities.

  • Data Analysis:

    • The relative abundances of the different isotopic ions are used to calculate the atom % ¹³C and atom % D.

    • The presence and identity of any chemical impurities can be determined from their mass spectra and retention times.

    • The results from different CRMs are compared to assess their relative isotopic enrichment and purity.

Workflow for CRM Comparison

The following diagram illustrates a logical workflow for the comparison and selection of a this compound certified reference material.

CRM_Comparison_Workflow cluster_procurement Procurement & Initial Assessment cluster_experimental Experimental Verification cluster_decision Decision & Implementation start Identify Potential CRM Suppliers request_coa Request Lot-Specific Certificates of Analysis (CoAs) start->request_coa review_coa Review CoAs for Certified Values (Purity, Concentration, Uncertainty) request_coa->review_coa irms_analysis Perform IRMS Analysis for δ¹³C Comparison review_coa->irms_analysis gcms_analysis Perform GC-MS Analysis for Isotopic & Chemical Purity review_coa->gcms_analysis compare_data Compare Experimental Data with CoA Specifications irms_analysis->compare_data gcms_analysis->compare_data select_crm Select CRM Based on Performance & Application Requirements compare_data->select_crm implement Implement Selected CRM in Research Workflow select_crm->implement

Workflow for the comparison and selection of this compound CRMs.

By following this structured approach, researchers can confidently select a this compound CRM that meets the stringent requirements of their analytical and research applications, thereby ensuring the accuracy and reproducibility of their results.

A Head-to-Head Battle of Internal Standards: Methane-13C,d4 Takes the Lead

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers in drug development and various scientific fields, the internal standard acts as a crucial reference point to correct for variations in sample preparation, injection volume, and instrument response. Among the array of options, stable isotope-labeled (SIL) internal standards are the gold standard, and within this category, a nuanced comparison reveals the superior performance of Methane-13C,d4 over other alternatives like deuterated or solely 13C-labeled methane.

Stable isotope-labeled internal standards are considered ideal because they share near-identical chemical and physical properties with the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[1] This co-elution is critical for effectively compensating for matrix effects, a common challenge in complex biological samples where co-eluting compounds can suppress or enhance the analyte's signal.[2]

The Contenders: A Look at Labeled Methane Internal Standards

The primary candidates for a methane internal standard include Methane-d4 (CD4), 13C-Methane (13CH4), and the dual-labeled this compound (13CD4). Each offers distinct advantages and disadvantages.

  • Methane-d4 (CD4): This is a commonly used deuterated internal standard. Deuterium labeling is often more cost-effective to synthesize. However, a significant drawback is the potential for chromatographic separation from the unlabeled analyte due to the "isotope effect," where the increased mass of deuterium can alter retention times.[3][4] This separation can lead to differential matrix effects, compromising the accuracy of quantification.[2] There is also a risk of deuterium-hydrogen exchange, which can affect the stability of the standard.[4]

  • 13C-Methane (¹³CH₄): Incorporating Carbon-13 offers excellent chemical stability and eliminates the chromatographic isotope effect seen with deuterium, meaning it co-elutes perfectly with the analyte.[3][5] This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate results.[6] The main disadvantage is often the higher cost of synthesis compared to deuterated compounds.

  • This compound (¹³CD₄): This dual-labeled standard represents the best of both worlds. It provides a significant mass shift (5 atomic mass units) from the unlabeled methane (CH4), which is beneficial for avoiding any potential mass spectral crosstalk. Crucially, as a 13C-labeled compound at its core, it is expected to exhibit minimal to no chromatographic shift relative to the analyte, thereby providing the most accurate compensation for matrix effects. While likely the most expensive to synthesize, its superior performance characteristics make it the ideal choice for assays demanding the highest level of accuracy and precision.

Performance Data: A Quantitative Comparison

Performance MetricMethane-d4[1]This compound (Expected)
Linearity (R²) > 0.995≥ 0.995
Method Detection Limit 0.0003%Expected to be similar or better
Recovery 97.1% - 106.1%Expected to be consistently closer to 100%
Precision (RSD) 1.95% - 3.73%Expected to be lower (better)

Table 1: Performance characteristics for a validated GC-MS method for the quantification of Methane-d4. The expected performance of this compound is based on the known advantages of 13C-labeling in minimizing isotope effects and improving accuracy.

Experimental Protocols: A Closer Look at the Methodology

To provide a practical understanding, here is a detailed experimental protocol for the quantification of methane using a stable isotope-labeled internal standard, adapted from a validated headspace-GC-MS method.[7] This protocol illustrates the typical workflow where an internal standard like this compound would be employed.

Experimental Protocol: Quantification of Methane using a Stable Isotope-Labeled Internal Standard by Headspace-GC-MS

1. In-situ Generation of Internal Standard (Deuterated Methane Example):

  • Objective: To precisely introduce a known amount of the internal standard into each sample vial.

  • Procedure:

    • In a 20 mL headspace vial, place 100 µL of deuterated water (D₂O).

    • Seal the vial with a magnetic crimp cap.

    • Inject 100 µL of a 1 M solution of methylmagnesium chloride (Grignard reagent) in THF through the septum.

    • The reaction generates deuterated methane (CD₄) in the headspace. This method ensures a consistent amount of internal standard is generated in each vial.[7] Note: For this compound, a certified gas standard would typically be used and introduced via a gas-tight syringe or a calibrated gas sampling loop.

2. Sample Preparation and Introduction:

  • Objective: To introduce the sample containing the analyte (methane) into the vial with the internal standard.

  • Procedure:

    • For gaseous samples, a known volume is injected into the sealed headspace vial containing the generated internal standard.

    • For liquid or solid samples, the sample is placed in the vial before the in-situ generation of the internal standard. The vial is then heated to facilitate the release of methane into the headspace.

3. Headspace-GC-MS Analysis:

  • Objective: To separate and quantify the analyte and the internal standard.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • GC Conditions:

    • Column: A suitable column for separating light hydrocarbons (e.g., Agilent J&W PoraBOND Q).

    • Oven Program: Isothermal at a temperature that provides good separation and peak shape for methane (e.g., 50 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor m/z for Methane (e.g., 16 for ¹²CH₄).

      • Monitor m/z for this compound (m/z 21).

      • Monitor m/z for Methane-d4 (m/z 20).

      • Monitor m/z for 13C-Methane (m/z 17).

4. Quantification:

  • Objective: To calculate the concentration of the analyte in the unknown sample.

  • Procedure:

    • A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

    • The concentration of the analyte in the unknown samples is then determined by calculating their peak area ratios and interpolating from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship in selecting an ideal internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample containing Analyte (Methane) IS_Addition Addition of This compound IS Sample->IS_Addition Spike with known amount Spiked_Sample Sample with Analyte + IS IS_Addition->Spiked_Sample GC_MS GC-MS Analysis Spiked_Sample->GC_MS Data_Acquisition Data Acquisition (Peak Areas) GC_MS->Data_Acquisition Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Data_Acquisition->Ratio_Calc Calibration Compare to Calibration Curve Ratio_Calc->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Figure 1. Experimental workflow for quantitative analysis using an internal standard.

Internal_Standard_Selection cluster_criteria Key Criteria for Ideal Internal Standard cluster_options Internal Standard Options for Methane IS_Goal Goal: Accurate Quantification Coelution Co-elution with Analyte IS_Goal->Coelution Chem_Phys_Props Similar Chemical & Physical Properties IS_Goal->Chem_Phys_Props Stability Isotopic Stability IS_Goal->Stability Mass_Shift Sufficient Mass Shift IS_Goal->Mass_Shift Methane_d4 Methane-d4 (CD4) Coelution->Methane_d4 Potential chromatographic shift Methane_13C 13C-Methane (13CH4) Coelution->Methane_13C Methane_13C_d4 This compound (13CD4) Coelution->Methane_13C_d4 Chem_Phys_Props->Methane_d4 Slightly different Chem_Phys_Props->Methane_13C Chem_Phys_Props->Methane_13C_d4 Stability->Methane_d4 Risk of H/D exchange Stability->Methane_13C Stability->Methane_13C_d4 Mass_Shift->Methane_d4 +4 amu Mass_Shift->Methane_13C +1 amu (may be insufficient) Mass_Shift->Methane_13C_d4 +5 amu

Figure 2. Decision pathway for selecting an optimal internal standard for methane analysis.

Conclusion

References

literature review of Methane-13C,d4 applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Methane-13C,d4: Applications, Limitations, and Experimental Considerations

This compound (¹³CD₄) is a stable isotopologue of methane, where the carbon-12 atom is replaced by carbon-13, and all four hydrogen atoms are substituted with deuterium.[1][2] This unique isotopic composition, resulting in a molecular mass of approximately 21.06 g/mol , makes it a powerful tool for tracing and analytical applications across environmental science, chemistry, and biochemical research.[1] This guide provides a comprehensive comparison of its applications, performance against alternatives, and the experimental protocols necessary for its use, tailored for researchers, scientists, and drug development professionals.

Core Applications of this compound

The distinct isotopic signature of this compound allows it to be clearly distinguished from naturally occurring methane, forming the basis of its primary applications.

  • Environmental Tracing and Source Apportionment : ¹³CD₄ is extensively used as a tracer to track the movement and transformation of methane in various environments.[2] It helps in identifying methane migration paths in geological formations during oil and gas exploration and in quantifying methane emissions from sources like landfills and agriculture.[2] The carbon and hydrogen isotopes of methane are crucial for differentiating between biological (e.g., wetlands, ruminants) and geological (e.g., fossil fuels) methane sources.[3]

  • Analytical Chemistry and Mass Spectrometry : In analytical settings, this compound serves as an invaluable internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] It provides a stable reference signal for the precise quantification of other compounds.[2] It is also used as a calibration standard in Isotope Ratio Mass Spectrometry (IRMS) to ensure the accuracy and precision of isotopic measurements.[2]

  • Biochemical and Metabolic Research : Researchers utilize ¹³CD₄ to elucidate microbial metabolism pathways.[2] By providing ¹³CD₄ as a substrate to methane-consuming microorganisms (methanotrophs), scientists can analyze the isotopic composition of the resulting products to understand the mechanisms of methane utilization.[2] This is critical for understanding the role of these microbes in the global methane cycle.[2] Similarly, it can be used to investigate the pathways involved in methane production.[2]

Comparison with Alternative Methane Isotopologues

While this compound is a versatile tracer, other methane isotopologues like Methane-13C (¹³CH₄) and Methane-d4 (CD₄) offer advantages in specific contexts.

FeatureThis compound (¹³CD₄)Methane-13C (¹³CH₄)Methane-d4 (CD₄)Natural Methane (CH₄)
Molecular Weight 21.06 g/mol [1]17.05 g/mol [1]~20.05 g/mol ~16.04 g/mol
Primary Use Case Dual isotope tracing (¹³C and D), internal standard, metabolic studies.[2]Carbon-specific emission quantification (δ¹³C analysis), clinical breath tests.[1]Studying deuterium kinetic isotope effects in physical chemistry.[1]Baseline for isotopic comparisons.[1]
Key Analytical Feature Unique signature in both carbon and hydrogen isotopes.Distinct δ¹³C signature.[4]Redshifted C-D stretching modes (~2,200 cm⁻¹) in IR spectra.[1]Natural abundance isotopic ratios.
Advantages Provides simultaneous information on both carbon and deuterium pathways.Lower molecular weight is suitable for certain GC applications and diagnostics.[1]Isolates the effect of deuterium substitution on reaction kinetics.Readily available, provides a reference for natural isotopic fractionation.
Limitations Higher cost of synthesis due to ¹³C and D precursors.[1]Does not provide information on hydrogen isotope effects.Does not provide information on carbon isotope effects.Cannot be used as a tracer due to high background levels.

Analytical Methodologies and Experimental Protocols

The accurate measurement of methane isotopologues relies on sophisticated analytical techniques, primarily Isotope Ratio Mass Spectrometry (IRMS) coupled with Gas Chromatography (GC).

Experimental Protocol: GC-IRMS for δ¹³C and δ²H in Methane

This protocol is a synthesized methodology based on common practices for high-precision isotopic analysis of methane.

  • Sample Preparation & Introduction :

    • Gas samples are collected in headspace vials.

    • Using a double-needle sampler, the sample is purged from the vial into a helium carrier stream (e.g., 20 mL/min).[5]

  • Purification and Preconcentration :

    • The gas stream is passed through a chemical scrubber (e.g., Mg(ClO₄)₂, Ascarite) to remove water and CO₂.[5]

    • The stream then flows through a cryogenic trap (e.g., a coiled divinylbenzene column cooled with liquid nitrogen) to concentrate the methane and separate it from non-condensable gases like N₂ and O₂.[5]

  • Gas Chromatographic (GC) Separation :

    • The trapped methane is released by heating the trap and swept onto a GC column (e.g., PLOT-Q or GS-CarbonPLOT, 30 m x 0.32 mm).[1][5]

    • The GC oven is held at a constant temperature (e.g., 30 °C) to ensure the separation of methane from other residual gases.[5]

  • Conversion and Isotope Ratio Mass Spectrometry (IRMS) Analysis :

    • For δ¹³C Analysis : After eluting from the GC, the methane is quantitatively converted to CO₂ by passing it through a nickel oxide furnace at high temperature (~1000 °C).[5]

    • For δ²H Analysis : The methane is pyrolyzed to H₂ gas in a high-temperature alumina tube (~1400 °C).[5]

    • The resulting analyte gas (CO₂ or H₂) is introduced into the IRMS, which measures the ratio of heavy to light isotopes (¹³C/¹²C or D/H).

  • Calibration and Data Reporting :

    • A pure reference gas is used to calculate provisional delta values.[5]

    • Final delta values are adjusted against calibrated laboratory reference materials (e.g., NIST 8559, 8560) to correct for instrumental drift.[5]

    • Results are expressed in delta notation (‰) relative to international standards: Vienna Pee Dee Belemnite (V-PDB) for carbon and Vienna Standard Mean Ocean Water (V-SMOW) for hydrogen.[1][5]

G Workflow for Isotopic Analysis of Methane cluster_prep Sample Preparation cluster_purify Purification & Concentration cluster_analysis Analysis cluster_data Data Processing Sample Gas Sample (Vial) Purge Purge with Helium Carrier Gas Sample->Purge Scrubber H2O/CO2 Scrubber Purge->Scrubber CryoTrap Cryogenic Trap (Liquid N2) Scrubber->CryoTrap GC GC Separation (PLOT Column) CryoTrap->GC Combustion Combustion (1000°C) or Pyrolysis (1400°C) GC->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS Calibration Calibration with Standards IRMS->Calibration Results Final Delta Values (δ¹³C, δD) Calibration->Results

Caption: Generalized experimental workflow for methane isotope analysis.

Performance of Analytical Techniques

The choice of analytical instrumentation impacts the precision of isotopic measurements. While IRMS is the gold standard, other optical spectrometry techniques are emerging.

ParameterContinuous-Flow IRMS (CF-IRMS)Optical Laser Spectrometry
Analytical Precision (δ¹³C) 0.08‰ to 0.27‰[6]0.33‰ to 0.48‰[6]
Long-term Reproducibility (δ¹³C) < ±0.2‰ (1σ)[3]N/A
Long-term Reproducibility (δ²H) < ±4‰ (1σ)[3]N/A
Limit of Quantitation (¹³C-CH₄) ~0.8 nmol[5]Dependent on instrument design
Advantages High precision and accuracy, well-established method.Simplicity of operation, speed of analysis, potential for field use, lower cost.[6]
Disadvantages Higher cost, complex operation, lab-based.Lower precision than IRMS, may require correction for methane mixing ratios.[6]

Limitations and Challenges

Despite its utility, the application of this compound is not without its challenges.

  • Economic and Production Constraints : The primary precursors, deuterium gas and ¹³C-enriched materials, account for a significant portion (>70%) of the synthesis cost.[1] While recycling unreacted deuterium can reduce expenses, the overall cost remains a limiting factor for large-scale studies.[1]

  • Isotopic Cross-Contamination : Achieving high isotopic purity (e.g., δ¹³C > 98‰ and δD > 99‰) is critical for tracer studies.[1] Trace amounts of natural methane (¹²CH₄) in feedstocks or on reactor surfaces can contaminate the final product.[1] Mitigation strategies include pre-reactor passivation by flushing systems with D₂ gas to displace adsorbed CH₄.[1]

  • Overlapping Source Signatures : While isotopes help differentiate methane sources, the isotopic signatures of different categories (biogenic, thermogenic, pyrogenic) can have large ranges and may overlap.[7] This is especially true when considering regional variations, which can complicate the interpretation of atmospheric data and the evaluation of emission inventories.[7]

G Differentiating Methane Sources via Isotopic Signatures ATM Atmospheric Methane (Measured δ¹³C & δD) Sink Atmospheric Sinks (e.g., OH Radical Oxidation) Preferentially removes ¹²CH₄ ATM->Sink Removal Biogenic Biogenic Sources (Wetlands, Livestock) δ¹³C: Highly Depleted (e.g., -60‰) Biogenic->ATM Emissions Thermogenic Thermogenic Sources (Fossil Fuels, Natural Gas) δ¹³C: Intermediate (e.g., -40‰) Thermogenic->ATM Emissions Pyrogenic Pyrogenic Sources (Biomass Burning) δ¹³C: More Enriched (e.g., -25‰) Pyrogenic->ATM Emissions

Caption: Logical diagram of methane source differentiation.

References

comparative study of Methane-13C,d4 and radiocarbon dating for methane age

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Isotopic Analysis of Methane: δ¹³C/δD vs. Radiocarbon Dating

For researchers, scientists, and professionals in drug development, understanding the origin and age of methane is crucial in various applications, from environmental monitoring to geochemical exploration. Two powerful analytical techniques employed for this purpose are the analysis of stable isotopes of carbon (δ¹³C) and hydrogen (δD or Methane-d4), and radiocarbon (¹⁴C) dating. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

The combined analysis of δ¹³C and δD in methane provides insights into its formation pathway, helping to distinguish between microbial, thermogenic, and abiotic sources.[1] In contrast, radiocarbon dating directly determines the age of the carbon in methane, effectively differentiating between modern (biogenic) and ancient (fossil) sources.[2]

Data Presentation: A Quantitative Comparison

The selection of an appropriate analytical method often depends on factors such as precision, required sample size, and turnaround time. The following table summarizes these key quantitative metrics for δ¹³C/δD analysis and radiocarbon dating of methane.

Featureδ¹³C/δD Analysis of MethaneRadiocarbon (¹⁴C) Dating of Methane
Primary Information Methane formation pathway (source attribution)Age of methane carbon (fossil vs. modern)
Typical Precision δ¹³C: ±0.02‰ to ±0.2‰[3][4] δD: ±1.2‰ to ±4‰[4][5]±2.2‰ to ±2.6‰ in Δ¹⁴C[3]
Sample Size (Methane) As low as 0.8 nanomoles for δ¹³C[6] >2 nanomoles for δD[7]Typically requires micrograms of carbon, which can necessitate large volumes of the original sample (e.g., up to 1100 L of air for atmospheric methane)[8][9]
Analytical Turnaround Time < 15 minutes for samples with >100 ppm CH₄[10] ~20 hours for complex clumped isotope analysis[8]7 to 14 business days for standard services[11]
Instrumentation Isotope Ratio Mass Spectrometry (IRMS)[6], Cavity Ring-Down Spectroscopy (CRDS)Accelerator Mass Spectrometry (AMS)[3]
Key Application Distinguishing between microbial, thermogenic, and biomass burning sources.[12]Differentiating between methane from fossil fuels (¹⁴C-free) and modern biogenic sources.[12]

Deciding on the Right Method: A Logical Approach

The choice between δ¹³C/δD analysis and radiocarbon dating hinges on the primary research question. The following diagram illustrates a logical workflow for selecting the appropriate method.

MethodSelection Method Selection for Methane Isotopic Analysis Start Define Research Question Question1 Is the primary goal to determine the formation pathway (e.g., microbial vs. thermogenic)? Start->Question1 Question2 Is the primary goal to distinguish between modern (biogenic) and ancient (fossil) sources? Question1->Question2 No Method1 Perform δ¹³C and δD Analysis Question1->Method1 Yes Method2 Perform Radiocarbon (¹⁴C) Dating Question2->Method2 Yes Combined Consider Combined Analysis for Comprehensive Source Attribution Question2->Combined Uncertain/Both Method1->Combined End Interpret Results Method1->End Method2->Combined Method2->End Combined->End d13C_dD_Workflow Workflow for δ¹³C and δD Analysis of Methane cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Processing SampleCollection 1. Gas Sample Collection Preconcentration 2. Cryogenic Preconcentration of CH₄ SampleCollection->Preconcentration Purification 3. Gas Chromatographic (GC) Separation Preconcentration->Purification Combustion 4a. Combustion to CO₂ (for δ¹³C) Purification->Combustion Pyrolysis 4b. Pyrolysis to H₂ (for δD) Purification->Pyrolysis IRMS 5. Isotope Ratio Mass Spectrometry (IRMS) Combustion->IRMS Pyrolysis->IRMS Calibration 6. Calibration against Standards IRMS->Calibration Reporting 7. Report δ¹³C (vs. VPDB) and δD (vs. VSMOW) Calibration->Reporting

References

A Comparative Analysis of the Kinetic Isotope Effect of Methane-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) of Methane-13C,d4 (¹³CH₃D) with other methane isotopologues. The KIE, the ratio of reaction rates between isotopically substituted molecules, is a critical parameter in understanding reaction mechanisms, atmospheric chemistry, and enzymatic processes. This document presents quantitative data from key experimental studies, details the methodologies employed, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of the subject.

Quantitative Data Summary

The kinetic isotope effect is a sensitive probe of the transition state of a chemical reaction. The following tables summarize experimentally determined KIE values for the reaction of various methane isotopologues with hydroxyl radicals (OH), chlorine radicals (Cl), and the enzyme methane monooxygenase (MMO). These reactions are fundamental to methane's atmospheric lifecycle and its biological consumption.

Table 1: Kinetic Isotope Effects for the Reaction of Methane Isotopologues with Hydroxyl Radical (OH) at Room Temperature

Methane IsotopologueKIE (k_light / k_heavy)Reference
This compound (¹³CH₃D) 1.34 ± 0.03 [1][2][3]
Methane-d1 (¹²CH₃D)1.31 ± 0.01[1][2]
Methane-13C (¹³CH₄)1.0039 ± 0.0002[1][2]

Table 2: Kinetic Isotope Effects for the Reaction of Methane Isotopologues with Chlorine Radical (Cl) at Room Temperature

Methane IsotopologueKIE (k_light / k_heavy)Reference
This compound (¹³CH₃D) 1.579 [4]
Methane-d1 (¹²CH₃D)1.47 ± 0.03[4]
Methane-d2 (¹²CH₂D₂)2.45 ± 0.05[4]
Methane-d3 (¹²CHD₃)4.7 ± 0.1[4]
Methane-d4 (¹²CD₄)14.7 ± 0.3[4]
Methane-13C (¹³CH₄)1.06 ± 0.01[4]

Table 3: Kinetic Isotope Effects in Methane Monooxygenase (MMO)

Methane IsotopologueKIE (k_light / k_heavy)Enzyme SystemReference
Methane-d4 (CD₄)~25Soluble MMO
Methane-13C (¹³CH₄)1.0152 ± 0.0007 (oxygenase)Soluble MMO with CH₃CN as substrate analog[5]
Methane-13C (¹³CH₄)1.0167 ± 0.0010 (oxidase)Soluble MMO with CH₃CN as substrate analog[5]

Experimental Protocols

The determination of kinetic isotope effects for gas-phase reactions of methane isotopologues is commonly performed using the relative rate method . This technique avoids the need for absolute concentration measurements of the highly reactive radical species (e.g., OH or Cl).

Relative Rate Method for Gas-Phase Reactions

Objective: To determine the ratio of the rate constants for the reaction of a target compound (e.g., ¹³CH₃D) and a reference compound (e.g., ¹²CH₄) with a reactive species (e.g., OH radical).

Materials and Apparatus:

  • Photochemical Reactor: A temperature-controlled chamber made of quartz or other material transparent to UV light.

  • UV Light Source: To photolyze a precursor and generate radicals.

  • Gas Handling System: For the precise introduction of methane isotopologues, radical precursors, and buffer gas into the reactor.

  • Fourier Transform Infrared (FTIR) Spectrometer: For in-situ monitoring of the concentrations of the methane isotopologues over time.

  • Methane Isotopologues: High-purity samples of the target and reference methane isotopologues.

  • Radical Precursor: A chemical that generates the desired radical upon photolysis (e.g., O₃/H₂O for OH, Cl₂ for Cl).

  • Buffer Gas: An inert gas (e.g., N₂ or synthetic air) to maintain a constant pressure.

Procedure:

  • Reactor Preparation: The photochemical reactor is evacuated to remove any residual gases.

  • Introduction of Reactants: A mixture of the target methane isotopologue (e.g., ¹³CH₃D), the reference isotopologue (¹²CH₄), the radical precursor (e.g., O₃ and H₂O vapor), and the buffer gas is introduced into the reactor at known partial pressures.

  • Initial Concentration Measurement: An initial FTIR spectrum of the gas mixture is recorded to determine the starting concentrations of the methane isotopologues, [¹³CH₃D]₀ and [¹²CH₄]₀.

  • Initiation of Reaction: The UV lamps are turned on to initiate the photolysis of the precursor, generating the reactive radicals.

  • Monitoring the Reaction: FTIR spectra are recorded at regular intervals as the reaction proceeds. The concentrations of the methane isotopologues, [¹³CH₃D]t and [¹²CH₄]t, are determined from the characteristic infrared absorption features of each species.

  • Data Analysis: The kinetic isotope effect is determined from the relative decay of the two isotopologues. The following relationship is used:

    ln([¹²CH₄]₀ / [¹²CH₄]t) = (k_¹²CH₄ / k_¹³CH₃D) * ln([¹³CH₃D]₀ / [¹³CH₃D]t)

    A plot of ln([¹²CH₄]₀ / [¹²CH₄]t) versus ln([¹³CH₃D]₀ / [¹³CH₃D]t) should yield a straight line with a slope equal to the KIE (k_¹²CH₄ / k_¹³CH₃D).

Visualizations

Diagrams of Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow Experimental Workflow for Relative Rate Method cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Evacuate Evacuate Reactor IntroduceGases Introduce Gases (Methane Isotopologues, Precursor, Buffer) Evacuate->IntroduceGases InitialScan Initial FTIR Scan ([CH4]₀) IntroduceGases->InitialScan Initiate Initiate Photolysis (UV On) InitialScan->Initiate Monitor Monitor Concentrations (FTIR Scans at time t) Initiate->Monitor PlotData Plot ln([CH4]₀/[CH4]t) vs ln([Ref]₀/[Ref]t) Monitor->PlotData CalculateKIE Calculate KIE (Slope of the plot) PlotData->CalculateKIE

Caption: Experimental workflow for the relative rate method.

Methane_Oxidation_Pathway Atmospheric Oxidation Pathway of Methane by OH Radical CH4 Methane (CH₄) CH3 Methyl Radical (CH₃) CH4->CH3 + OH OH Hydroxyl Radical (OH) H2O Water (H₂O) CH3O2 Methylperoxy Radical (CH₃O₂) CH3->CH3O2 + O₂ O2 Oxygen (O₂) CH3O Methoxy Radical (CH₃O) CH3O2->CH3O + NO NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) HCHO Formaldehyde (HCHO) CH3O->HCHO + O₂ HO2 Hydroperoxy Radical (HO₂) CO Carbon Monoxide (CO) HCHO->CO + OH CO2 Carbon Dioxide (CO₂) CO->CO2 + OH

Caption: Atmospheric oxidation pathway of methane by OH radical.

References

A Comparative Guide to the Validation of Analytical Methods for Methane-13C,d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Precise Quantification of Methane-13C,d4.

This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound (¹³CD₄), a stable isotope-labeled form of methane. The selection of an appropriate analytical method is critical for applications such as tracer studies in metabolic research, environmental science, and drug development. Here, we present a detailed overview of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and emerging optical spectroscopic techniques, namely Quantum Cascade Laser Absorption Spectroscopy (QCLAS) and Cavity Ring-Down Spectroscopy (CRDS). This guide includes a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in your selection process.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, precision, sample matrix, and throughput. The following table summarizes the key performance parameters of the compared techniques.

ParameterHeadspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)Quantum Cascade Laser Absorption Spectroscopy (QCLAS)Cavity Ring-Down Spectroscopy (CRDS)
Principle Separation by GC, detection and quantification by MS based on mass-to-charge ratio.Mid-infrared laser absorption spectroscopy.Laser-based absorption spectroscopy measuring the decay rate of light in a resonant cavity.
Internal Standard Yes, in-situ generated deuterated methane is a validated approach[1][2][3].Not typically used for direct quantification of enriched species.Not typically used for direct quantification of enriched species.
Linearity Range Wide dynamic range, typically from low nmol/g to higher concentrations[4].Dependent on the specific instrument and configuration.Dependent on the specific instrument and configuration.
Limit of Quantification (LOQ) Low nmol/g levels achievable, dependent on sample matrix and instrument sensitivity.High sensitivity, capable of trace gas detection.High sensitivity, capable of trace gas detection.
Accuracy High accuracy achievable with the use of a proper internal standard.High accuracy in measuring isotopic ratios.High accuracy in measuring isotopic ratios.
Precision (RSD) Typically <15% for quality control samples.High precision for isotopic ratio measurements (e.g., 0.1‰ for δ¹³C)[5].High precision for isotopic ratio measurements.
Sample Throughput Moderate, dependent on GC run time.High, capable of real-time measurements.High, capable of real-time measurements.
Matrix Effect Can be significant, but mitigated by headspace sampling and use of internal standards.Less susceptible to matrix effects compared to MS.Less susceptible to matrix effects compared to MS.
Advantages High specificity, established and widely available technique, robust quantification with internal standards.High precision for isotopic ratios, real-time analysis, field-deployable instruments.High precision and sensitivity for isotopic ratios, real-time analysis.
Disadvantages More complex sample preparation, potential for matrix effects.Primarily designed for isotopic ratio measurements, direct quantification of enriched species requires specific calibration.Primarily designed for isotopic ratio measurements, direct quantification of enriched species requires specific calibration.

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with In-situ Generated Internal Standard

This method, validated by Varlet et al. (2013), provides a robust approach for the quantification of methane in various matrices by utilizing an in-situ generated deuterated internal standard, which minimizes handling of gaseous standards and improves accuracy[1][2][3].

a. In-situ Generation of Deuterated Methane Internal Standard (¹³CD₃H):

A key innovation of this method is the generation of a deuterated methane internal standard directly within a sealed headspace vial. This is achieved through the chemical reaction of a Grignard reagent with a deuterated source.

  • Reagents:

    • Methylmagnesium chloride (Grignard reagent)

    • Deuterated water (D₂O)

  • Procedure:

    • A precise amount of methylmagnesium chloride is placed in a headspace vial.

    • The vial is sealed.

    • A specific volume of deuterated water is injected into the vial.

    • The reaction produces deuterated methane (predominantly ¹²CD₃H and ¹²CD₄, if a ¹²C Grignard is used. For ¹³CD₄ quantification, a ¹³C-labeled Grignard reagent would be ideal if commercially available, otherwise, a known amount of certified ¹³CD₄ standard gas would be used for calibration).

b. Sample Preparation and Headspace Analysis:

  • Sample Introduction: A known quantity of the sample (e.g., biological tissue, liquid, or solid material) is placed into a headspace vial.

  • Internal Standard Addition: The in-situ generation of the deuterated internal standard is initiated within the same vial, or a known amount of a certified standard is added.

  • Equilibration: The vial is heated to a specific temperature for a defined period to allow the volatile this compound and the internal standard to partition into the headspace.

  • Injection: A heated gas-tight syringe or an automated headspace sampler injects a portion of the headspace gas into the GC-MS system.

c. GC-MS Parameters:

  • Gas Chromatograph (GC): Equipped with a suitable column for separating methane from other volatile compounds (e.g., a porous layer open tubular (PLOT) column).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: An isothermal or programmed temperature ramp to ensure good peak shape and separation.

  • Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.

    • Ions to Monitor:

      • m/z 21 for this compound (¹³CD₄⁺)

      • m/z 20 for the in-situ generated deuterated internal standard (e.g., ¹²CD₄⁺ or ¹³CD₃H⁺)

d. Quantification:

The concentration of this compound in the sample is determined by calculating the ratio of the peak area of the analyte (m/z 21) to the peak area of the internal standard (e.g., m/z 20) and comparing this ratio to a calibration curve prepared with known amounts of this compound and the internal standard.

HS-GC-MS Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing this compound Vial Sealed Headspace Vial Sample->Vial IS_Generation In-situ generation of deuterated internal standard IS_Generation->Vial Equilibration Incubation and Equilibration Vial->Equilibration HS_Injection Headspace Injection Equilibration->HS_Injection GC_Separation GC Separation HS_Injection->GC_Separation MS_Detection MS Detection (SIM mode) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification

HS-GC-MS Workflow for this compound Quantification
Optical Spectroscopic Methods (QCLAS and CRDS)

While primarily used for high-precision measurements of isotopic ratios in naturally abundant methane, QCLAS and CRDS can be adapted for the quantification of highly enriched this compound. This requires specific calibration with standards of known this compound concentration.

a. General Principle:

Both techniques rely on the principle of light absorption by molecules at specific wavelengths. This compound has a unique absorption spectrum in the mid-infrared region, which can be targeted by these laser-based instruments.

b. Experimental Setup:

  • Sample Introduction: The gaseous sample containing this compound is introduced into a measurement cell. For low concentrations, a preconcentration step might be necessary.

  • Laser Source: A tunable laser (Quantum Cascade Laser for QCLAS, Diode Laser for CRDS) is directed through the measurement cell.

  • Detection:

    • QCLAS: The amount of light absorbed at a specific wavelength corresponding to this compound is measured.

    • CRDS: The rate of decay of the laser light intensity in a high-finesse optical cavity is measured. The presence of this compound increases the rate of decay.

  • Quantification: The concentration of this compound is determined by comparing the measured absorption or decay rate to a calibration curve generated using certified this compound gas standards of known concentrations.

c. Key Considerations for Quantitative Analysis:

  • Calibration: A robust calibration with a series of this compound standards is crucial for accurate quantification.

  • Spectral Interference: Potential spectral overlap from other molecules in the sample matrix must be assessed and corrected for.

  • Pressure and Temperature Control: The measurement cell's pressure and temperature must be precisely controlled as they can affect the absorption spectrum.

Optical Spectroscopy (QCLAS/CRDS) Workflow cluster_setup System Setup and Calibration cluster_measurement Sample Measurement cluster_quantification Quantification Calibration_Standards Certified this compound Standards Calibration_Curve Generate Calibration Curve Calibration_Standards->Calibration_Curve Comparison Compare Signal to Calibration Curve Calibration_Curve->Comparison Sample_Introduction Introduce Gaseous Sample Laser_Spectroscopy Laser Absorption Measurement (QCLAS/CRDS) Sample_Introduction->Laser_Spectroscopy Signal_Acquisition Acquire Absorption/Decay Signal Laser_Spectroscopy->Signal_Acquisition Signal_Acquisition->Comparison Concentration Determine this compound Concentration Comparison->Concentration

Optical Spectroscopy (QCLAS/CRDS) Workflow

Conclusion

The validation of analytical methods is paramount for ensuring the reliability and accuracy of this compound quantification.

  • HS-GC-MS with an in-situ generated internal standard offers a highly specific and robust method for the quantification of this compound in complex matrices. Its well-established validation protocols make it a reliable choice for many research and development applications.

  • Optical spectroscopic methods like QCLAS and CRDS present promising alternatives, particularly for real-time and in-situ measurements. While their primary strength lies in high-precision isotopic ratio analysis, with careful calibration, they can be powerful tools for the direct quantification of enriched isotopologues.

The selection of the most suitable method will depend on the specific requirements of the study, including the sample type, expected concentration range, and the need for real-time data. Researchers are encouraged to carefully consider the performance characteristics and experimental protocols outlined in this guide to make an informed decision.

References

Safety Operating Guide

Proper Disposal of Methane-13C,d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Methane-13C,d4 (¹³CD₄), a stable isotope-labeled gas crucial for various research applications, including metabolic pathway studies and environmental tracing.[1] Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

This compound is an extremely flammable gas held under pressure.[2] Its primary hazards include flammability, risk of explosion if heated, and potential for rapid suffocation by displacing oxygen.[2] Proper handling and disposal are therefore paramount.

Physical and Chemical Properties

A summary of key quantitative data for this compound and its unlabeled counterpart is presented below for easy comparison.

PropertyThis compoundMethane (Unlabeled)
Chemical Formula ¹³CD₄CH₄
CAS Number 2644-20-474-82-8
Molecular Weight 21.06 g/mol 16.04 g/mol
Boiling Point -161 °C (-258 °F)[3]-161.5 °C (-258.7 °F)[4]
Melting Point -183 °C (-297 °F)[3]-182.5 °C (-296.5 °F)[4]
Flash Point -188 °C (-306.4 °F)[3]Not applicable for gases[5]
Vapor Density 0.55 (Air = 1)[3]0.6 (Air = 1)[5]
Explosive Limits Lower: 5 Vol% Upper: 15 Vol%[3]Lower: 4.4 Vol% Upper: 17 Vol%[5]
Auto-ignition Temp. 537 °C (999 °F)[3]595 °C[5]

Disposal Workflow and Decision Process

The proper disposal of this compound is centered on responsible cylinder management. The following diagram outlines the logical workflow from receipt to final disposition.

cluster_start Initial Handling cluster_use Usage Phase cluster_disposal Disposal Decision cluster_emergency Emergency Protocol Receive Receive Cylinder Inspect Inspect Cylinder for Damage Receive->Inspect Store Store in Cool, Well-Ventilated Area Inspect->Store Use Use Gas in Ventilated Area (e.g., Fume Hood) Store->Use Monitor Monitor Cylinder Pressure Use->Monitor Leak Leak Detected? Use->Leak Decision Cylinder Empty or No Longer Needed? Monitor->Decision Decision->Use No PrepReturn Prepare Cylinder for Return Decision->PrepReturn Yes ContactSupplier Contact Supplier for Return Instructions PrepReturn->ContactSupplier Return Return Cylinder to Supplier ContactSupplier->Return Leak->Use No Evacuate Evacuate Area Leak->Evacuate Yes Ventilate Ventilate Area Evacuate->Ventilate StopLeak Stop Leak if Safe Ventilate->StopLeak StopLeak->ContactSupplier

Caption: Disposal workflow for this compound cylinders.

Step-by-Step Disposal Procedures

The primary method for disposing of this compound is to return the gas cylinder to the supplier.[6] Local disposal is generally not permitted.

Protocol 1: Standard Cylinder Disposal (Empty or Partially Used)

  • Cease Use: Stop using the cylinder when the pressure is low but still positive. Do not completely empty the cylinder to prevent atmospheric contamination.

  • Close Valve: Securely close the cylinder valve.

  • Replace Cap: Replace the valve outlet cap or plug and the valve protection cap.

  • Label Cylinder: Ensure the cylinder is clearly labeled with its contents (this compound) and marked as "EMPTY" or indicating residual pressure.

  • Segregate for Return: Store the cylinder in a designated, secure, and well-ventilated area away from full cylinders and incompatible materials.

  • Contact Supplier: Arrange for the return of the cylinder with the original supplier. Follow their specific instructions for shipping and handling.

Protocol 2: Leaking Cylinder Emergency Procedure

  • Evacuate and Alert: In the event of a leak, immediately evacuate the area and alert personnel.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[2][4]

  • Ventilate: Increase ventilation to the area to disperse the gas.

  • Stop Leak (If Safe): If it is safe to do so, attempt to stop the leak. This may involve closing the cylinder valve. Do not extinguish a leaking gas fire unless the leak can be stopped safely, as this can lead to explosive re-ignition.[2]

  • Seek Expert Assistance: Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA), if entering an area with a suspected high concentration of gas.[2]

  • Contact Supplier/Emergency Services: Once the immediate area is secure, contact the supplier and your institution's environmental health and safety (EHS) office for further instructions.

Essential Safety Precautions

Handling this compound requires strict adherence to safety protocols due to its flammability and asphyxiation risk. The following diagram highlights the most critical safety measures.

cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency Response center_node This compound Handling Safety ppe_items Flame-Retardant Clothing Safety Glasses/Face Shield Protective Gloves center_node->ppe_items handling_items Use in Ventilated Area No Smoking/Ignition Sources Store Upright & Secured Protect from Sunlight center_node->handling_items emergency_items Know Evacuation Routes Locate Fire Extinguisher Leak Detection in Place center_node->emergency_items

Caption: Key safety precautions for this compound handling.

Waste materials should always be disposed of under conditions that meet federal, state, and local environmental control regulations. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methane-13C,d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the operational use and disposal of Methane-13C,d4. Designed for researchers, scientists, and drug development professionals, these procedural guidelines are intended to ensure a safe laboratory environment and maintain the integrity of your research.

This compound, a stable isotope-labeled compound, is an extremely flammable gas that requires stringent safety measures.[1] While not radioactive, its handling necessitates a comprehensive understanding of its properties to mitigate risks. Adherence to the following protocols is mandatory for all personnel working with this substance.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following table outlines the required PPE, categorized by the level of protection for different laboratory operations.

Operation CategoryRequired Personal Protective Equipment
Standard Handling Safety glasses with side shields, flame-resistant lab coat, nitrile gloves.
Gas Cylinder Connection/Disconnection Safety goggles, face shield, flame-resistant coveralls, cryogenic gloves (if handling liquefied gas), steel-toed boots.
High-Pressure Operations In addition to the above, a full-face respirator with appropriate cartridges may be required based on risk assessment.
Emergency Response (e.g., leak) Self-contained breathing apparatus (SCBA), full-body flame-resistant suit.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize the risk of accidental release and ensure procedural consistency.

Preparation and System Check
  • Pre-operation Inspection: Before introducing this compound, visually inspect all tubing, connections, and instruments for any signs of wear, damage, or leaks.

  • Leak Testing: Conduct a leak test of the entire gas delivery system using an inert gas (e.g., nitrogen or argon) and a leak detection solution or a handheld electronic leak detector.

  • Ventilation: Ensure the laboratory's ventilation system, including fume hoods and local exhaust ventilation, is operating correctly.[2]

  • Ignition Source Removal: Eliminate all potential ignition sources from the immediate work area. This includes open flames, static electricity sources, and non-intrinsically safe electronic equipment.[1][3]

Gas Cylinder Handling and Connection
  • Secure Cylinder: Securely strap the this compound cylinder to a stable surface, such as a workbench or a cylinder cart, in an upright position.

  • Regulator Connection: Use a regulator specifically designed for flammable gases and ensure the threading is compatible with the cylinder valve. Do not use adapters.

  • Valve Operation: Open the main cylinder valve slowly. Stand with the valve outlet pointing away from you.

Experimental Use
  • Controlled Flow: Use a mass flow controller or a needle valve to precisely control the gas flow into your experimental setup.

  • Containment: Whenever feasible, conduct experiments within a well-ventilated enclosure, such as a fume hood.

  • Monitoring: Continuously monitor the experimental setup for any signs of leaks. Consider installing a flammable gas detector in the vicinity of the experiment.

Disposal Plan: Safe and Compliant Waste Management

Unused or surplus this compound must be disposed of in a manner that is safe and compliant with all institutional and local regulations.

Unused Gas in Cylinder
  • Return to Supplier: The preferred method for disposing of unused gas is to return the cylinder to the supplier. Ensure the cylinder is properly labeled and the valve is securely closed.

  • Controlled Release/Combustion: If returning the cylinder is not possible, the gas may be safely vented to the atmosphere through a controlled combustion process (flaring). This must be performed by trained personnel in a designated safe area, away from any buildings or flammable materials. The process involves directing the gas stream through a burn-off nozzle equipped with a pilot flame.

Contaminated Gas
  • Consult Safety Officer: If the this compound has been contaminated, consult with your institution's Environmental Health and Safety (EHS) officer for specific disposal guidance. The nature of the contaminant will dictate the appropriate disposal method.

Empty Cylinders
  • Mark as Empty: Clearly mark the cylinder as "EMPTY".

  • Valve and Cap: Close the cylinder valve and replace the valve cap.

  • Return: Return the empty cylinder to the gas supplier.

Emergency Procedures: Responding to a this compound Leak

In the event of a suspected or confirmed leak, immediate and decisive action is required to ensure the safety of all personnel.

Minor Leak
  • Alert Personnel: Immediately alert all personnel in the immediate vicinity.

  • Isolate the Source: If it is safe to do so, close the main valve on the gas cylinder.[4]

  • Increase Ventilation: Increase ventilation in the area by opening sashes on fume hoods.[5]

  • Monitor: Use a handheld flammable gas detector to monitor the concentration of methane in the laboratory.

  • Report: Report the incident to the laboratory supervisor and the EHS office.

Major Leak
  • Evacuate: Immediately evacuate the laboratory. Activate the nearest fire alarm to alert others in the building.[6]

  • Isolate the Area: Close the laboratory doors as you exit to contain the gas.

  • Emergency Call: From a safe location, call your institution's emergency number and provide details of the leak, including the location and the name of the gas.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by emergency personnel.

Visualizing Safe Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Gas Handling cluster_exp Experiment prep1 Inspect Equipment prep2 Leak Test System prep1->prep2 prep3 Ensure Ventilation prep2->prep3 prep4 Remove Ignition Sources prep3->prep4 handle1 Secure Cylinder prep4->handle1 handle2 Connect Regulator handle1->handle2 handle3 Open Valve Slowly handle2->handle3 exp1 Control Gas Flow handle3->exp1 exp2 Work in Fume Hood exp1->exp2 exp3 Monitor for Leaks exp2->exp3

Standard Operating Procedure for this compound Handling.

EmergencyResponse cluster_minor Minor Leak cluster_major Major Leak start Gas Leak Detected minor1 Alert Personnel start->minor1 Assess Severity major1 Evacuate Immediately start->major1 Assess Severity minor2 Isolate Source (If Safe) minor1->minor2 minor3 Increase Ventilation minor2->minor3 minor4 Monitor Area minor3->minor4 minor5 Report Incident minor4->minor5 major2 Activate Fire Alarm major1->major2 major3 Isolate Area major2->major3 major4 Call Emergency Services major3->major4 major5 Do Not Re-enter major4->major5

Emergency Response Protocol for a this compound Leak.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.